Celosin I
Description
isolated from the seeds of Celosia argentea L; structure in first source
Properties
Molecular Formula |
C53H82O24 |
|---|---|
Molecular Weight |
1103.2 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(2S,3R,4S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4-carboxy-8a-[(2S,3R,4S,5R,6R)-3-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-methyloxan-2-yl]oxycarbonyl-2-hydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C53H82O24/c1-20-28(56)31(59)39(75-43-36(64)33(61)37(21(2)72-43)73-42-34(62)29(57)25(55)19-70-42)45(71-20)77-47(69)53-15-13-48(3,4)17-23(53)22-9-10-26-49(5)18-24(54)40(76-44-35(63)30(58)32(60)38(74-44)41(65)66)52(8,46(67)68)27(49)11-12-51(26,7)50(22,6)14-16-53/h9,20-21,23-40,42-45,54-64H,10-19H2,1-8H3,(H,65,66)(H,67,68)/t20-,21+,23+,24+,25-,26-,27-,28+,29+,30+,31+,32+,33+,34-,35-,36-,37+,38+,39-,40+,42+,43+,44+,45+,49-,50-,51-,52+,53+/m1/s1 |
InChI Key |
ZGJXPMROEKLPPN-ZZGAWGKQSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC(=O)[C@@]23CC[C@@]4(C(=CC[C@H]5[C@]4(CC[C@@H]6[C@@]5(C[C@@H]([C@@H]([C@@]6(C)C(=O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O)O)C)C)[C@@H]2CC(CC3)(C)C)C)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC(=O)C23CCC(CC2C4=CCC5C(C4(CC3)C)(CCC6C5(CC(C(C6(C)C(=O)O)OC7C(C(C(C(O7)C(=O)O)O)O)O)O)C)C)(C)C)OC8C(C(C(C(O8)C)OC9C(C(C(CO9)O)O)O)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Action of Celosin I: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Celosin I, an oleanane-type triterpenoid saponin isolated from the seeds of Celosia argentea L., has demonstrated significant therapeutic potential, particularly in the realm of hepatoprotection and anti-inflammatory responses. While direct, specific molecular targets of this compound are still under active investigation, a comprehensive understanding of its mechanism of action can be elucidated by examining the well-documented activities of oleanane-type triterpenoid saponins and the observed physiological effects of Celosia argentea extracts. This technical guide synthesizes the current understanding of this compound's mechanism of action, focusing on its antioxidant and anti-inflammatory pathways, supported by available quantitative data and detailed experimental methodologies.
Proposed Mechanism of Action
The primary mechanism of action of this compound is believed to be multifactorial, centering on its potent antioxidant and anti-inflammatory properties. These activities synergistically contribute to its observed hepatoprotective effects.
Antioxidant Pathway
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates, is a key driver of cellular damage, particularly in the liver. Triterpenoid saponins, including this compound, are thought to mitigate oxidative stress through two primary routes: direct scavenging of free radicals and enhancement of the endogenous antioxidant defense systems.
The proposed antioxidant mechanism involves the upregulation of key antioxidant enzymes and the reduction of lipid peroxidation byproducts.
Anti-inflammatory Pathway
Chronic inflammation is a critical component in the pathogenesis of various liver diseases. Oleanane-type triterpenoid saponins have been shown to exert potent anti-inflammatory effects by modulating key signaling pathways that regulate the expression of pro-inflammatory mediators. The proposed anti-inflammatory mechanism of this compound involves the inhibition of the NF-κB signaling pathway.
Quantitative Data Summary
The hepatoprotective effects of this compound and related saponins have been quantified in several studies, primarily through the measurement of serum liver enzyme levels and markers of oxidative stress.
Table 1: Effect on Serum Liver Enzymes
| Compound | Model | Dose | AST (U/L) | ALT (U/L) | ALP (U/L) | Reference |
| This compound & II | CCl4-induced hepatotoxicity in mice | 2-8 mg/kg (oral) | Significant decrease | Significant decrease | No significant change | [1] |
| Celosin C & D | CCl4-induced hepatotoxicity in mice | 1.0, 2.0, 4.0 mg/kg (oral) | Significant decrease (p<0.01) | Significant decrease (p<0.01) | - | [2] |
| Licorice-saponins | D-GalN-induced injury in rat hepatocytes | 30-120 µM | Notable decrease (10.3–16.5) | - | - | [3] |
| TSAV | CCl4-induced liver injury in mice | 50, 100, 200 mg/kg (oral) | Significant prevention of increase | Significant prevention of increase | Significant prevention of increase | [4] |
AST: Aspartate Aminotransferase; ALT: Alanine Aminotransferase; ALP: Alkaline Phosphatase. TSAV: Total saponins from Actinidia valvata Dunn root.
Table 2: Effect on Oxidative Stress Markers
| Compound | Model | Dose | MDA | SOD | CAT | GSH-Px | Reference |
| Celosins | CCl4-induced hepatotoxicity in mice | - | Significant decrease | Significant increase | Significant increase | Significant increase | [1] |
| TSAV | CCl4-induced liver injury in mice | 50, 100, 200 mg/kg (oral) | Significant inhibition | Restored levels | Restored levels | Restored levels | [4] |
MDA: Malondialdehyde; SOD: Superoxide Dismutase; CAT: Catalase; GSH-Px: Glutathione Peroxidase. TSAV: Total saponins from Actinidia valvata Dunn root.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the literature on triterpenoid saponins, which are applicable to the study of this compound.
Carbon Tetrachloride (CCl4)-Induced Hepatotoxicity Model
This is a widely used animal model to induce acute liver injury and assess the hepatoprotective effects of compounds.
Methodology Details:
-
Animal Dosing: this compound is typically administered orally for a period of 5-7 days prior to CCl4 challenge.
-
Induction: A single intraperitoneal injection of CCl4 (e.g., 0.1-0.2% in olive oil, at a dose of 10 ml/kg body weight) is administered.
-
Sample Analysis:
-
Serum Enzymes: Commercial assay kits are used to measure the activity of AST, ALT, and ALP in the collected serum.
-
Oxidative Stress Markers: Liver tissue is homogenized, and the supernatant is used for the determination of MDA content (e.g., using the thiobarbituric acid reactive substances assay) and the activity of SOD, CAT, and GSH-Px using specific assay kits.
-
In Vitro Anti-inflammatory Assay (LPS-induced Macrophages)
This cell-based assay is used to evaluate the anti-inflammatory effects of compounds by measuring the production of pro-inflammatory mediators.
Methodology Details:
-
Cell Culture: A macrophage cell line (e.g., RAW 264.7) is cultured under standard conditions.
-
Treatment: Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.
-
Analysis:
-
Nitric Oxide (NO) Production: The concentration of nitrite in the culture supernatant is measured using the Griess reagent, as an indicator of NO production.
-
Cytokine Measurement: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant are quantified using ELISA kits.
-
Western Blot: Cell lysates are analyzed by Western blotting to determine the protein expression levels of key signaling molecules such as phosphorylated IκBα and the p65 subunit of NF-κB.
-
Conclusion
The mechanism of action of this compound is rooted in its ability to counteract oxidative stress and inflammation, which are fundamental processes in the initiation and progression of liver injury. By enhancing the cellular antioxidant defense system and inhibiting the pro-inflammatory NF-κB signaling pathway, this compound demonstrates significant potential as a hepatoprotective agent. Further research focusing on the identification of its specific molecular binding partners will provide a more detailed understanding of its therapeutic effects and pave the way for its development as a novel therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Hepatoprotective Triterpene Saponins from the Roots of Glycyrrhiza inflata - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hepatoprotective Activity of the Total Saponins from Actinidia valvata Dunn Root against Carbon Tetrachloride-Induced Liver Damage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Celosin I: A Technical Guide to Biological Activities and Pharmacological Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Celosin I, an oleanane-type triterpenoid saponin isolated from the seeds of Celosia argentea, has emerged as a molecule of interest for its significant biological activities. Primarily recognized for its potent hepatoprotective effects, the broader family of Celosia saponins, to which this compound belongs, exhibits a range of pharmacological properties including anti-inflammatory and anticancer activities. This technical guide provides a comprehensive overview of the known biological functions and pharmacological effects of this compound and its closely related analogues. It includes a summary of available quantitative data, detailed experimental protocols for assessing its bioactivity, and diagrams of the implicated signaling pathways to support further research and drug development initiatives.
Introduction
This compound is a key bioactive constituent of the seeds of Celosia argentea L., a plant used in traditional medicine. Structurally classified as an oleanane-type triterpenoid saponin, it is part of a larger family of similar compounds, including Celosins A, B, C, and D, found within the Celosia genus.[1] While research on this compound is ongoing, its most prominently documented pharmacological effect is its ability to protect the liver from chemically induced damage.[1] This guide synthesizes the current understanding of this compound's activities, drawing from studies on the compound itself and its structural relatives to provide a robust resource for the scientific community.
Core Biological Activities and Pharmacological Effects
Hepatoprotective Activity
The most significant and well-documented pharmacological effect of this compound and related saponins is their hepatoprotective activity.[1] Studies have demonstrated that these compounds can protect the liver against toxicity induced by agents like carbon tetrachloride (CCl₄) and N,N-dimethylformamide (DMF).[1] The protective mechanism involves mitigating cellular damage and preserving the function of hepatocytes. This is evidenced by the significant reduction in the serum levels of key liver enzymes—aspartate aminotransferase (AST), alanine aminotransferase (ALT), and alkaline phosphatase (ALP)—which are typically elevated during liver injury.[1][2][3] Histopathological examinations of liver tissues from animal models confirm that treatment with Celosia saponins reduces the extent of necrosis and inflammatory infiltration caused by hepatotoxins.[1][2]
Anti-Inflammatory Activity
Extracts from Celosia argentea and related saponins have demonstrated notable anti-inflammatory properties.[4] The mechanism is believed to involve the inhibition of pro-inflammatory mediators. For instance, acetone extracts of C. argentea have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[4] This suppression of NO, a key signaling molecule in the inflammatory cascade, suggests a direct modulatory effect on inflammatory pathways. While specific data for this compound is limited, the activity of related oleanane saponins points towards the potential inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[5][6]
Anticancer Activity
The anticancer potential of oleanane-type saponins is an area of active investigation. While direct studies on this compound are scarce, research on other compounds isolated from Celosia argentea indicates cytotoxic effects against various cancer cell lines.[7] The primary mechanism of action appears to be the induction of apoptosis, or programmed cell death.[8] Morphological changes characteristic of apoptosis, such as cell shrinkage, membrane blebbing, and nuclear condensation, have been observed in cancer cells treated with compounds from C. argentea.[8]
Quantitative Pharmacological Data
Specific quantitative data for this compound, such as IC₅₀ or EC₅₀ values, are not extensively available in the cited literature. However, data from closely related saponins and extracts from the Celosia genus provide valuable benchmarks for its potential potency.
Table 1: Hepatoprotective Effects of Saponins from Celosia Species on CCl₄-Induced Liver Injury in Mice
| Compound/Extract | Dose | Biomarker | % Reduction vs. CCl₄ Control | Reference |
| Cristatain | 1.0 - 4.0 mg/kg | AST, ALT, ALP | Significant decrease (p<0.01) | [1] |
| Celosin C & D | 1.0 - 4.0 mg/kg | AST, ALT, ALP | Significant decrease (p<0.01) | [1] |
| C. argentea Extract | 400 mg/kg | AST, ALT, ALP | Significant decrease | [9] |
| C. trigyna Extract | 250 mg/kg | AST, ALT, ALP | Levels comparable to normal control | [10] |
| Note: The data indicates a significant protective effect, but specific percentage reductions for this compound were not detailed in the referenced studies. |
Table 2: Anti-Inflammatory Activity of Related Compounds and Extracts
| Compound/Extract | Assay | Cell Line | IC₅₀ Value | Reference |
| Acetone Extract (C. argentea) | Nitric Oxide (NO) Inhibition | RAW 264.7 | Moderate, dose-dependent inhibition (specific IC₅₀ not provided) | [4] |
| Baicalein (Flavonoid) | Chemokine Binding | Human Leukocytes | 15 - 320 µg/mL | [11] |
| Luteolin (Flavonoid) | TNFα & IL-6 Release | RAW 264.7 | < 1 µM (TNFα) | [12] |
| Celastrol | TNFα & IL-1β Production | Human Monocytes | 30 - 100 nM | [11] |
| Note: This table includes data for other anti-inflammatory compounds to provide context for potential potency, as specific IC₅₀ values for this compound were not found. |
Experimental Protocols & Methodologies
In Vivo Hepatoprotective Activity Assay
This protocol is based on the methodology used to assess the hepatoprotective effects of saponins against CCl₄-induced liver toxicity in mice.[1][2][3]
-
Animal Model: Male ICR or Swiss albino mice are used. Animals are acclimatized for at least one week before the experiment.
-
Grouping: Animals are divided into several groups:
-
Normal Control (Vehicle only)
-
Toxin Control (CCl₄ only)
-
Positive Control (e.g., Silymarin + CCl₄)
-
Test Groups (this compound at various doses + CCl₄)
-
-
Dosing:
-
This compound is administered orally (p.o.) once daily for a period of 7-14 days.
-
On the final day, one hour after the last dose of this compound, hepatotoxicity is induced by a single intraperitoneal (i.p.) injection of CCl₄ (typically 0.1-0.2 mL/kg, diluted in olive oil).
-
-
Sample Collection: 24 hours after CCl₄ administration, blood is collected via cardiac puncture. Animals are then euthanized, and liver tissues are excised.
-
Biochemical Analysis:
-
Serum is separated from the blood by centrifugation.
-
Serum levels of ALT, AST, and ALP are measured using standard biochemical assay kits.
-
-
Histopathological Analysis:
-
A portion of the liver is fixed in 10% formalin.
-
The fixed tissue is embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E).
-
Sections are examined under a microscope for signs of cellular necrosis, inflammation, and other pathological changes.
-
In Vitro Anti-Inflammatory Assay (Nitric Oxide Inhibition)
This protocol describes the assessment of anti-inflammatory activity by measuring the inhibition of nitric oxide production in macrophages.[4]
-
Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Cells are seeded into a 96-well plate at a density of approximately 5 x 10⁴ cells/well and allowed to adhere overnight.
-
Treatment:
-
The culture medium is replaced with fresh medium containing various concentrations of this compound.
-
Cells are then stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce inflammation. A positive control (e.g., a known iNOS inhibitor) and an untreated control are included.
-
-
Incubation: The plate is incubated for 18-24 hours.
-
Nitrite Quantification (Griess Assay):
-
The production of nitric oxide is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant.
-
50 µL of supernatant from each well is transferred to a new 96-well plate.
-
50 µL of Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to each well.
-
The plate is incubated for 10 minutes at room temperature. The absorbance is measured at 540 nm.
-
The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-only treated cells.
-
In Vitro Anticancer Assay (Apoptosis Detection)
This protocol outlines a general method for assessing the induction of apoptosis in cancer cells.[8][13]
-
Cell Culture: A suitable cancer cell line (e.g., MCF-7 for breast cancer) is cultured in appropriate media and conditions.
-
Treatment: Cells are seeded in plates or flasks and treated with varying concentrations of this compound for 24-48 hours.
-
Morphological Assessment: Cells are observed under a phase-contrast microscope for morphological changes indicative of apoptosis, such as cell rounding, shrinkage, and detachment.
-
Annexin V/Propidium Iodide (PI) Staining:
-
This flow cytometry-based assay is a standard method for quantifying apoptosis.
-
After treatment, cells (both adherent and floating) are collected and washed.
-
Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of early apoptotic cells. PI is a nuclear stain that can only enter cells with compromised membranes (late apoptotic or necrotic cells).
-
The stained cells are analyzed by a flow cytometer to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
-
Signaling Pathways and Mechanisms of Action
The precise molecular mechanisms of this compound are still under investigation. However, based on the activities of related oleanane saponins and extracts, several signaling pathways are likely involved.
Anti-Inflammatory Signaling
The anti-inflammatory effects of Celosia compounds are strongly suggested to be mediated through the NF-κB (Nuclear Factor-kappa B) pathway . In response to inflammatory stimuli like LPS, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This releases the NF-κB p65/p50 dimer, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including iNOS (which produces NO) and cytokines like TNF-α and IL-6. This compound likely inhibits this pathway, possibly by preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and suppressing the inflammatory response.
Apoptosis Induction in Cancer Cells
The anticancer activity of oleanane saponins is often linked to the induction of apoptosis . This process can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of effector caspases, such as Caspase-3, which are the executioners of apoptosis. They cleave cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptotic cell death. This compound may trigger apoptosis by modulating the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial dysfunction, cytochrome c release, and subsequent caspase activation.
Workflow for Bioactivity Screening
The general workflow for identifying and characterizing the pharmacological effects of a natural product like this compound involves a multi-step process from extraction to in vivo validation.
Conclusion and Future Directions
This compound is a promising natural compound with potent hepatoprotective activity and potential anti-inflammatory and anticancer effects. While the qualitative evidence for its biological activities is strong, further research is required to establish a comprehensive pharmacological profile. Key future directions should include:
-
Quantitative Efficacy Studies: Determining the precise IC₅₀ and EC₅₀ values of pure this compound in various in vitro models is critical for understanding its potency.
-
Mechanism of Action: Elucidating the specific molecular targets and signaling pathways directly modulated by this compound will clarify its mechanism of action.
-
In Vivo Studies: Comprehensive animal studies are needed to evaluate the efficacy, pharmacokinetics, and safety profile of this compound for its various reported activities.
-
Structure-Activity Relationship (SAR): Investigating how the structural features of this compound and its analogues relate to their biological activity will guide the synthesis of more potent and selective derivatives.
This technical guide provides a foundational resource for scientists engaged in the exploration of this compound, with the aim of accelerating its journey from a traditional medicinal compound to a potential therapeutic agent.
References
- 1. rsc.org [rsc.org]
- 2. Cosmosiin Induces Apoptosis in Colorectal Cancer by Inhibiting PD-L1 Expression and Inducing ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. Ebosin Attenuates the Inflammatory Responses Induced by TNF-α through Inhibiting NF-κB and MAPK Pathways in Rat Fibroblast-Like Synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NF-κB and Nrf2 signaling pathways contribute to wogonin-mediated inhibition of inflammation-associated colorectal carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 8. Induction of Apoptosis in Human Breast Cancer MCF-7 Cells by a Semi-Synthetic Derivative of Artemisinin: A Caspase-Related Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The hepatoprotective activity of olive oil and Nigella sativa oil against CCl4 induced hepatotoxicity in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. d-nb.info [d-nb.info]
- 13. scielo.br [scielo.br]
Celosin I: A Technical Whitepaper on its Discovery, Origin, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of celosin I, an oleanane-type triterpenoid saponin derived from the seeds of Celosia argentea L. It details the discovery, isolation, and structural elucidation of this bioactive compound. This guide presents quantitative data in structured tables, outlines detailed experimental protocols, and visualizes key processes using Graphviz diagrams. The known hepatoprotective effects of this compound are discussed, along with an exploration of potential signaling pathways involved in its mechanism of action. This whitepaper serves as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and the development of novel therapeutic agents.
Introduction
Celosia argentea L., a plant belonging to the Amaranthaceae family, has a long history of use in traditional medicine, particularly in China and other parts of Asia.[1] The seeds of this plant, known as Semen Celosiae, are utilized for their therapeutic properties, which include clearing liver heat, improving eyesight, and lowering blood pressure.[1] Phytochemical investigations into Celosia argentea have revealed a rich composition of bioactive compounds, with saponins being a prominent and active class of constituents.[2] Among these, this compound has been identified as a significant oleanane-type triterpenoid saponin with demonstrated hepatoprotective activity.[3][4] This document aims to consolidate the scientific knowledge surrounding the discovery and origin of this compound.
Discovery and Origin
This compound was first isolated and identified from the seeds of Celosia argentea L. by a team of researchers led by Pang, Yan, and Wang. Their findings, published in 2013 and 2014, described the discovery of novel oleanane-type triterpenoid saponins, including this compound.[3][5] These studies were pivotal in characterizing the chemical makeup of Celosia argentea seeds and laid the groundwork for further investigation into the pharmacological properties of its constituents.
Experimental Protocols
The isolation and structural elucidation of this compound involved a multi-step process, as detailed in the primary research literature.[1][3]
Extraction and Isolation
The general workflow for the extraction and isolation of this compound from the seeds of Celosia argentea is as follows:
-
Extraction: The air-dried seeds of Celosia argentea are powdered and extracted with 70% ethanol.
-
Concentration: The resulting extract is concentrated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is suspended in water and partitioned successively with ethyl acetate (EtOAc) and n-butanol (n-BuOH).
-
Column Chromatography: The n-BuOH fraction, which contains the saponins, is subjected to silica gel column chromatography. Elution is performed with a gradient of chloroform-methanol-water.
-
Further Purification: The fractions containing this compound are further purified using MCI gel CHP-20 column chromatography with a methanol-water gradient.
-
Final Isolation: The final purification of this compound is achieved through preparative High-Performance Liquid Chromatography (HPLC).
Structure Elucidation
The chemical structure of this compound was determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was used to determine the molecular formula of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments were conducted to elucidate the complete structure and stereochemistry of the molecule.
Quantitative Data
The structural elucidation of this compound yielded precise spectroscopic data.
Table 1: Spectroscopic Data for this compound
| Data Type | Value | Reference |
| Molecular Formula | C₅₈H₉₂O₂₅ | [3] |
| HR-ESI-MS (m/z) | 1203.5855 [M-H]⁻ | [3] |
Table 2: ¹³C NMR Data for this compound Aglycone (in C₅D₅N)
| Carbon | δ (ppm) | Carbon | δ (ppm) |
| 1 | 38.9 | 16 | 74.1 |
| 2 | 26.7 | 17 | 49.6 |
| 3 | 89.2 | 18 | 41.9 |
| 4 | 39.5 | 19 | 46.2 |
| 5 | 55.8 | 20 | 30.8 |
| 6 | 18.5 | 21 | 34.1 |
| 7 | 33.2 | 22 | 33.1 |
| 8 | 39.9 | 23 | 28.2 |
| 9 | 47.7 | 24 | 17.0 |
| 10 | 37.1 | 25 | 15.7 |
| 11 | 23.8 | 26 | 17.6 |
| 12 | 122.6 | 27 | 26.1 |
| 13 | 144.1 | 28 | 176.8 |
| 14 | 42.2 | 29 | 33.2 |
| 15 | 28.3 | 30 | 23.8 |
Note: The complete ¹H and ¹³C NMR data for the sugar moieties are detailed in the primary literature.[3]
Biological Activity and Signaling Pathways
This compound has demonstrated significant hepatoprotective effects in animal models of liver injury induced by carbon tetrachloride (CCl₄) and N,N-dimethylformamide.[3][4] While the precise molecular mechanisms and signaling pathways modulated by this compound are still under investigation, the hepatoprotective effects of saponins and other compounds from medicinal plants often involve the modulation of key cellular signaling pathways related to inflammation, oxidative stress, and apoptosis.
Potential Signaling Pathways
Based on the known mechanisms of hepatoprotective agents, the following signaling pathways are potential targets for this compound:
-
Nrf2 Signaling Pathway: The Keap1-Nrf2 pathway is a critical regulator of the cellular antioxidant response. Activation of Nrf2 leads to the upregulation of antioxidant enzymes, which can mitigate oxidative stress-induced liver damage.
-
NF-κB Signaling Pathway: The NF-κB pathway is a key mediator of inflammation. Inhibition of this pathway can reduce the production of pro-inflammatory cytokines, thereby alleviating inflammatory liver injury.
-
MAPK Signaling Pathway: Mitogen-activated protein kinase (MAPK) pathways are involved in cellular processes such as proliferation, differentiation, and apoptosis. Modulation of MAPK signaling can influence hepatocyte survival and death.
Further research is required to definitively elucidate the specific signaling cascades and molecular targets of this compound in exerting its hepatoprotective effects.
Conclusion
This compound, a triterpenoid saponin from the seeds of Celosia argentea, represents a promising natural product with significant therapeutic potential, particularly in the context of liver protection. This technical guide has provided a detailed account of its discovery, the methodologies for its isolation, and its structural characterization based on available scientific literature. The elucidation of the precise signaling pathways through which this compound exerts its biological effects is a key area for future research and will be instrumental in its potential development as a therapeutic agent.
References
- 1. Pang, X., Yan, H., Wang, Z., et al. (2014) New Oleanane-Type Triterpenoid Saponins Isolated from the Seeds of Celosia argentea L. Journal of Asian Natural Products Research, 16, 240-247. - References - Scientific Research Publishing [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. Novel triterpenoid saponins from the seeds of Celosia argentea L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New oleanane-type triterpenoid saponins isolated from the seeds of Celosia argentea - PubMed [pubmed.ncbi.nlm.nih.gov]
Celosin I: A Technical Guide on its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Celosin I, an oleanane-type triterpenoid saponin isolated from the seeds of Celosia argentea L.[1][2] this compound has garnered scientific interest primarily for its significant hepatoprotective activities.[1][3][4] This guide details its chemical structure, physicochemical and biological properties, and the experimental protocols utilized for its study.
Chemical Structure and Identification
This compound is classified as a complex triterpenoid saponin.[1] Saponins are a class of glycosidic compounds characterized by a hydrophobic aglycone (sapogenin) linked to hydrophilic sugar moieties.[5][6] The specific structure of this compound has been elucidated through extensive spectroscopic analysis, including Infrared (IR) spectroscopy, 1D and 2D Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (ESI-MS, HR-ESI-MS).[3]
The systematic name for this compound is 3-O-β-D-glucuronopyranosyl-medicagenic acid 28-O-β-D-xylcopyranosyl-(1 → 4)-α-L-rhamnopyranosyl-(1 → 2)-β-D-fucopyranosyl ester .[3] This structure consists of a medicagenic acid aglycone linked to a glucuronic acid sugar at the C-3 position and a trisaccharide chain at the C-28 position.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below, providing essential data for experimental design and formulation.
| Property | Value | References |
| CAS Number | 1807732-38-2 | [1][2][7][8] |
| Molecular Formula | C₅₃H₈₂O₂₄ | [2][7][8] |
| Molecular Weight | 1103.20 g/mol | [2][7][8] |
| Purity | ≥98% (by HPLC) | [7][8] |
| Appearance | Not specified (typically a white powder) | |
| Solubility | DMSO (100 mg/mL, requires sonication), Pyridine, Methanol, Ethanol. | [2][3] |
Biological Properties and Mechanism of Action
3.1. Source and Biological Class this compound is a natural product isolated from the seeds of Celosia argentea L., a plant belonging to the Amaranthaceae family.[1][3] It is considered a characteristic and active constituent of this plant, which has a history of use in traditional medicine.[9] As an oleanane-type triterpenoid saponin, it belongs to one of the most studied classes of saponins known for a wide range of pharmacological effects.[6]
3.2. Hepatoprotective Activity The most prominent biological activity of this compound is its significant hepatoprotective effect.[1] In vivo studies have demonstrated its ability to protect against liver injury in mice induced by toxins such as carbon tetrachloride (CCl₄) and N,N-dimethylformamide.[2][3][4] This protective action suggests potential therapeutic applications in the management of liver diseases.
3.3. Proposed Mechanism of Action While the precise signaling pathways are not fully elucidated, experimental evidence suggests that the hepatoprotective mechanism of this compound is linked to its antioxidant properties. Studies on related celosins show that they significantly decrease the levels of malondialdehyde (MDA), a marker of lipid peroxidation and oxidative stress.[9] Concurrently, they increase the activity of endogenous antioxidant enzymes, including glutathione peroxidase (GSH-Px), catalase (CAT), and superoxide dismutase (SOD).[9] This suggests that this compound mitigates hepatotoxicity by reducing oxidative damage and bolstering the cell's natural antioxidant defenses.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound | CAS:1807732-38-2 | Manufacturer ChemFaces [chemfaces.com]
- 4. This compound | Hepatoprotective phytochemicals | TargetMol [targetmol.com]
- 5. Advances in the Bioactivities of Phytochemical Saponins in the Prevention and Treatment of Atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biological and Pharmacological Effects of Synthetic Saponins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | CAS 1807732-38-2 | ScreenLib [screenlib.com]
- 8. This compound supplier | CAS 1807732-38-2 | AOBIOUS [aobious.com]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to Celosin I and its Derivatives in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Celosin I, an oleanane-type triterpenoid saponin, and its derivatives, primarily isolated from the seeds of Celosia argentea L., have emerged as a promising class of bioactive compounds with significant potential in medicinal chemistry.[1] These natural products have demonstrated a range of pharmacological activities, most notably hepatoprotective and anti-inflammatory effects, positioning them as valuable leads for the development of novel therapeutics. This technical guide provides a comprehensive overview of the current state of knowledge on this compound and its derivatives, focusing on their biological activities, mechanisms of action, and the experimental methodologies used to evaluate their efficacy.
Core Compounds and Derivatives
The Celosin family of compounds are complex glycosides with a core triterpenoid structure. Variations in the glycosylation patterns and substitutions on the aglycone backbone give rise to a series of derivatives, each with potentially unique biological properties. Key identified members of this family include Celosin A, B, C, D, E, F, G, H, I, J, K, and L, alongside a related compound, Cristatain.[2][3]
Chemical Structures:
-
Celosin H: 3-O-β-D-xylopyranosyl-(1 → 3)-β-D-glucuronopyranosyl-polygalagenin 28-O-β-D-glucopyranosyl ester[1]
-
This compound: 3-O-β-D-glucuronopyranosyl-medicagenic acid 28-O-β-D-xylcopyranosyl-(1 → 4)-α-L-rhamnopyranosyl-(1 → 2)-β-D-fucopyranosyl ester[1]
-
Celosin J: 3-O-β-D-glucuronopyranosyl-medicagenic acid 28-O-α-L-arabinopyranosyl-(1 → 3)-[β-D-xylcopyranosyl-(1 → 4)]-α-L-rhamnopyranosyl-(1 → 2)-β-D-fucopyranosyl ester[4]
-
Celosin K: A triterpenoid saponin isolated from Semen Celosiae.[5]
-
Celosin L: A triterpenoid saponin with hepatoprotective activity.[6]
Biological Activities and Quantitative Data
The primary therapeutic areas of interest for this compound and its derivatives are liver protection and the modulation of inflammatory responses.
Hepatoprotective Activity
This compound and several of its derivatives have shown significant hepatoprotective effects in preclinical models.[7][8] This activity is particularly relevant for drug-induced liver injury and other hepatic disorders.
Table 1: Summary of Hepatoprotective Activity Data for Celosin Derivatives
| Compound | Model | Key Findings | Reference |
|---|---|---|---|
| This compound & II | Carbon tetrachloride (CCl4) and N,N-dimethylformamide (DMF)-induced hepatotoxicity in mice | Significantly prevented the increase of AST and ALT. | [9] |
| Celosin C & D | CCl4-induced hepatotoxicity in mice | Significantly prevented the increase of AST, ALT, and ALP at 1-4 mg/kg. Significantly decreased MDA and increased GSH-PX, CAT, and SOD. | [9] |
| Cristatain | CCl4 and DMF-induced hepatotoxicity in mice | Exhibited significant hepatoprotective effects. | [10] |
| Celosian (acidic polysaccharide) | CCl4 and D-galactosamine/LPS induced liver injury | Potent anti-hepatotoxic agent. |[11] |
Anti-inflammatory Activity
Multiple Celosin derivatives have demonstrated the ability to suppress inflammatory responses, primarily through the inhibition of pro-inflammatory mediators.
Table 2: Summary of Anti-inflammatory Activity Data for Celosin Derivatives
| Compound | Cell Line | Assay | IC50 Value (µmol/mL) | Reference |
|---|---|---|---|---|
| Celosin E | RAW 264.7 | LPS-induced NO production | 0.158 | [10] |
| Celosin F | RAW 264.7 | LPS-induced NO production | 0.384 | [10] |
| Celosin G | RAW 264.7 | LPS-induced NO production | 0.278 | [10] |
| Cristatain | RAW 264.7 | LPS-induced NO production | 0.047 | [10] |
| Indomethacin (Control) | RAW 264.7 | LPS-induced NO production | 0.371 |[10] |
Antitumor Activity
Preliminary studies have also indicated that some Celosin derivatives possess antitumor properties.
Table 3: Summary of Antitumor Activity Data for Cristatain
| Cell Line | IC50 Value (µg/mL) | Reference |
|---|---|---|
| SHG44 | 23.71 ± 2.96 | [9] |
| HCT116 | 26.76 ± 4.11 | [9] |
| CEM | 31.62 ± 2.66 | [9] |
| MDA-MB-435 | 27.63 ± 2.93 | [9] |
| HepG2 | 28.35 ± 2.32 |[9] |
Signaling Pathways and Mechanism of Action
The anti-inflammatory effects of this compound and its derivatives are believed to be mediated through the modulation of key signaling pathways involved in the inflammatory cascade. The primary pathways implicated are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation, immunity, and cell survival. In response to pro-inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and iNOS. Triterpenoid saponins, as a class, are known to inhibit this pathway.[12][13] It is hypothesized that Celosin derivatives may interfere with one or more steps in this cascade, such as IKK activation, IκBα degradation, or NF-κB nuclear translocation, thereby downregulating the expression of inflammatory mediators.
Figure 1: Hypothesized mechanism of Celosin derivatives on the NF-κB signaling pathway.
MAPK Signaling Pathway
The MAPK pathway is another critical signaling cascade involved in cellular responses to a variety of external stimuli, including stress and inflammation. The three major MAPK families are ERK, JNK, and p38. Activation of these kinases, often triggered by pro-inflammatory cytokines like TNF-α, leads to the phosphorylation of downstream transcription factors that regulate the expression of inflammatory genes. Some saponins have been shown to modulate MAPK signaling.[14] Celosin derivatives may exert their anti-inflammatory effects by inhibiting the phosphorylation and activation of key kinases within the MAPK cascade, such as p38 and ERK1/2.
Figure 2: Postulated inhibitory effect of Celosin derivatives on the MAPK signaling pathway.
Experimental Protocols
In Vitro Anti-inflammatory Assay: LPS-Stimulated RAW 264.7 Macrophages
This assay is widely used to screen for compounds with anti-inflammatory potential by measuring the inhibition of nitric oxide (NO) and pro-inflammatory cytokines.
Figure 3: Workflow for in vitro anti-inflammatory activity assessment.
Detailed Methodology:
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1.5 x 10^5 cells/well and allowed to adhere for 24 hours.[15]
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the Celosin derivative or vehicle control (DMSO). The cells are incubated for 1 hour.
-
LPS Stimulation: Lipopolysaccharide (LPS) from E. coli is added to each well to a final concentration of 1 µg/mL to induce an inflammatory response.[16]
-
Incubation: The plates are incubated for an additional 24 hours.
-
Nitric Oxide Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.
-
Cytokine Measurement: The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions.
-
Cell Viability: A parallel MTT or similar cytotoxicity assay is performed to ensure that the observed inhibitory effects are not due to cellular toxicity.[15]
In Vivo Hepatoprotective Assay: CCl4-Induced Hepatotoxicity in Mice
This model is a standard for evaluating the protective effects of compounds against chemically-induced liver damage.
Detailed Methodology:
-
Animal Model: Male ICR or similar strain mice are used. They are acclimatized for at least one week before the experiment.
-
Grouping: Animals are randomly divided into several groups: a normal control group, a CCl4 model group, positive control (e.g., Silymarin) group, and Celosin treatment groups at different dosages.
-
Dosing Regimen: The Celosin derivatives are typically administered orally (by gavage) for a period of several days (e.g., 3-7 days) prior to CCl4 administration.
-
Induction of Hepatotoxicity: On the final day of pre-treatment, a single intraperitoneal injection of carbon tetrachloride (CCl4), typically diluted in olive oil or corn oil (e.g., 0.1-0.2 mL/kg), is administered to all groups except the normal control.
-
Sample Collection: 24 hours after CCl4 injection, the animals are euthanized. Blood samples are collected for serum biochemical analysis, and liver tissues are harvested for histopathological examination and measurement of oxidative stress markers.
-
Biochemical Analysis: Serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP) are measured as indicators of liver damage.[17]
-
Oxidative Stress Markers: Liver homogenates are used to measure the levels of malondialdehyde (MDA) as an indicator of lipid peroxidation, and the activities of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px).[9]
-
Histopathology: A portion of the liver is fixed in 10% formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) to observe pathological changes such as necrosis, inflammation, and steatosis.
Synthesis of Celosin Derivatives
The synthesis of complex oleanane-type triterpenoid saponins like the Celosins is a challenging area of organic chemistry. Current approaches generally involve the modification of naturally occurring aglycones or the enzymatic and chemical glycosylation of triterpenoid backbones. The biosynthesis in plants involves a series of enzymatic steps, including cyclization of 2,3-oxidosqualene and subsequent modifications by cytochrome P450-dependent monooxygenases and glycosyltransferases.[1] Facile synthetic routes for some oleanane-type saponins have been developed, which may provide a basis for the future synthesis of Celosin derivatives.[5]
Conclusion and Future Directions
This compound and its derivatives represent a promising class of natural products with significant therapeutic potential, particularly in the fields of hepatoprotection and anti-inflammation. Their ability to modulate key inflammatory signaling pathways like NF-κB and MAPK underscores their potential as lead compounds for the development of novel drugs.
Future research should focus on several key areas:
-
Comprehensive Structure-Activity Relationship (SAR) Studies: A broader range of Celosin derivatives needs to be isolated or synthesized to fully understand the structural requirements for optimal biological activity.
-
Elucidation of Specific Molecular Targets: More detailed mechanistic studies are required to identify the precise molecular targets of Celosins within the NF-κB and MAPK pathways.
-
Pharmacokinetic and Toxicological Profiling: In-depth studies on the absorption, distribution, metabolism, excretion, and toxicity (ADMET) of the most promising Celosin derivatives are essential for their progression towards clinical development.
-
Development of Efficient Synthetic Strategies: The development of robust and scalable synthetic routes will be crucial for producing sufficient quantities of these complex molecules for further preclinical and clinical evaluation.
By addressing these research gaps, the full therapeutic potential of this compound and its derivatives can be unlocked, paving the way for the development of new and effective treatments for liver diseases and inflammatory disorders.
References
- 1. Celosin H | CAS:1623405-28-6 | Manufacturer ChemFaces [chemfaces.com]
- 2. Triterpenoid saponins from the seeds of Celosia argentea and their anti-inflammatory and antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sciensage.info [sciensage.info]
- 4. Celosin J | CAS:1623405-29-7 | Manufacturer ChemFaces [chemfaces.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. ijprajournal.com [ijprajournal.com]
- 10. researchgate.net [researchgate.net]
- 11. keio.elsevierpure.com [keio.elsevierpure.com]
- 12. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Plant polyphenols as inhibitors of NF-κB induced cytokine production—a potential anti-inflammatory treatment for Alzheimer's disease? [frontiersin.org]
- 14. Saikosaponin B2 Suppresses Inflammatory Responses Through IKK/IκBα/NF-κB Signaling Inactivation in LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Anti-Inflammatory Activity of the Combination of Nobiletin and Docosahexaenoic Acid in Lipopolysaccharide-Stimulated RAW 264.7 Cells: A Potential Synergistic Anti-Inflammatory Effect [mdpi.com]
- 17. file.sdiarticle3.com [file.sdiarticle3.com]
Triterpenoid Saponins from Celosia argentea: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Review of the Phytochemistry, Bioactivity, and Therapeutic Potential of Triterpenoid Saponins from the Seeds of Celosia argentea
Introduction
Celosia argentea L., a member of the Amaranthaceae family, is a plant with a long history of use in traditional medicine, particularly in China and India, for treating a variety of ailments, including inflammation, jaundice, and tumors.[1][2][3] The seeds of Celosia argentea, known as Semen Celosiae, are a rich source of bioactive compounds, with triterpenoid saponins being identified as one of the characteristic and pharmacologically active constituents.[1][4] These saponins have garnered significant scientific interest for their potential therapeutic applications, including anti-inflammatory, antitumor, and hepatoprotective activities.[5][6][7]
This technical guide provides a comprehensive overview of the triterpenoid saponins isolated from Celosia argentea. It is intended for researchers, scientists, and drug development professionals interested in the phytochemistry, pharmacology, and therapeutic potential of these natural compounds. The guide summarizes the current knowledge on the types and quantities of saponins present in C. argentea, their reported biological activities with quantitative data, detailed experimental methodologies for their study, and a visualization of the key signaling pathways they modulate.
Triterpenoid Saponins in Celosia argentea
Numerous oleanane-type triterpenoid saponins have been isolated and identified from the seeds of Celosia argentea. These include a series of compounds designated as celosins (A, B, C, D, E, F, G, H, I, and J) and cristatain.[1][4][5][8] The chemical structures of these saponins have been elucidated using extensive NMR and mass spectrometry techniques.[5][8][9]
Quantitative Data on Triterpenoid Saponins
The quantitative content of individual saponins can vary depending on the geographical origin and harvesting time of the plant material.[4] The following tables summarize the available quantitative data on the content and biological activities of triterpenoid saponins from Celosia argentea.
Table 1: Content of Major Triterpenoid Saponins in Semen Celosiae
| Saponin | Content (% w/w in Semen Celosiae) | Reference |
| Celosin A | 0.0512 ± 0.0016 to 0.1143 ± 0.0008 | [1] |
| Celosin B | 0.0109 ± 0.0019 to 0.0815 ± 0.0009 | [1] |
Table 2: Antitumor Activity of Triterpenoid Saponins from Celosia argentea
| Compound | Cell Line | IC50 (µg/mL) | Reference |
| Cristatain | SHG44 (Human glioma) | 23.71 ± 2.96 | [1][4] |
| HCT116 (Human colon cancer) | 26.76 ± 4.11 | [1][4] | |
| CEM (Human leukemia) | 31.62 ± 2.66 | [1][4] | |
| MDA-MB-435 (Human melanoma) | 27.63 ± 2.93 | [1][4] | |
| HepG2 (Human liver cancer) | 28.35 ± 2.32 | [1][4] | |
| Celosin E | SHG44, HCT116, CEM, MDA-MB-435, HepG2 | > 100 | [1][4] |
| Celosin F | SHG44, HCT116, CEM, MDA-MB-435, HepG2 | > 100 | [1][4] |
| Celosin G | SHG44, HCT116, CEM, MDA-MB-435, HepG2 | > 100 | [1][4] |
Table 3: Anti-inflammatory Activity of Triterpenoid Saponins from Celosia argentea
| Compound | Assay | IC50 (µmol/mL) | Reference |
| Cristatain | LPS-induced NO production in RAW 264.7 cells | 0.047 | [1] |
| Celosin E | LPS-induced NO production in RAW 264.7 cells | 0.158 | [1] |
| Celosin F | LPS-induced NO production in RAW 264.7 cells | 0.384 | [1] |
| Celosin G | LPS-induced NO production in RAW 264.7 cells | 0.278 | [1] |
| Indomethacin (Positive Control) | LPS-induced NO production in RAW 264.7 cells | 0.371 | [1] |
Experimental Protocols
This section provides an overview of the methodologies employed for the extraction, isolation, and biological evaluation of triterpenoid saponins from Celosia argentea.
Extraction and Isolation of Triterpenoid Saponins
A general workflow for the extraction and isolation of triterpenoid saponins from the seeds of Celosia argentea is outlined below.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Novel triterpenoid saponins from the seeds of Celosia argentea L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Cytotoxicity of Dacarbazine Potentiated by Sea Cucumber Saponin in Resistant B16F10 Melanoma Cells through Apoptosis Induction - AJMB: Volume 8, Issue 3, Year 2016 - AJMB [ajmb.org]
- 6. indigobiosciences.com [indigobiosciences.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. tandfonline.com [tandfonline.com]
Ethnobotanical Uses of Celosia argentea Seeds: A Technical Guide for Researchers and Drug Development Professionals
Abstract
Celosia argentea L., a plant with a rich history in traditional medicine across Asia and Africa, holds significant potential for modern therapeutic applications. The seeds of this plant, in particular, have been empirically used for a variety of ailments, including hepatic disorders, diabetes, inflammation, and ophthalmic conditions. This technical guide provides an in-depth analysis of the ethnobotanical uses of Celosia argentea seeds, supported by contemporary scientific validation. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the plant's phytochemical composition, pharmacological activities, and the underlying molecular mechanisms. This document summarizes quantitative data in structured tables, presents detailed experimental protocols for key assays, and visualizes complex biological pathways and workflows using Graphviz diagrams to facilitate a deeper understanding and further investigation into the therapeutic potential of Celosia argentea seeds.
Introduction
Celosia argentea, commonly known as silver cock's comb, is a widespread annual herb belonging to the Amaranthaceae family. Traditionally, its seeds have been a staple in various indigenous medical systems for treating a wide range of diseases.[1][2] In Indian folk medicine, the seeds are well-regarded for their use in managing diabetes mellitus.[1][3] Traditional Chinese Medicine utilizes the seeds for clearing "liver heat," improving eyesight, and as an anti-inflammatory agent.[4][5] This guide aims to bridge the gap between traditional knowledge and modern scientific inquiry by providing a detailed technical overview of the ethnobotanical applications of Celosia argentea seeds, with a focus on their chemical constituents and pharmacological properties.
Phytochemical Composition
The therapeutic effects of Celosia argentea seeds are attributed to a diverse array of bioactive compounds.[6][7] The primary phytochemicals include triterpenoid saponins (celosins), cyclic peptides, flavonoids, and a significant oil content rich in unsaturated fatty acids.[8][9][10] Qualitative and quantitative analyses have revealed the presence of these and other compounds, which are summarized in the tables below.
Data Presentation: Phytochemical Composition
Table 1: Major Phytochemicals Identified in Celosia argentea Seeds
| Phytochemical Class | Specific Compounds Identified | Reference |
| Triterpenoid Saponins | Celosin A-J, Celosin I, Celosin II, Cristatain | [7][8] |
| Cyclic Peptides | Celogentins A-C, Moroidin | [11] |
| Flavonoids | Isoflavones, Tlatlancuayin | [7] |
| Phenolic Compounds | Phenolic acids | [12] |
| Fatty Acids | Linoleic acid, Oleic acid, Palmitic acid, Stearic acid, α-linolenic acid | [13][14] |
| Polysaccharides | Celosian (an acidic polysaccharide) | [13] |
| Minerals | Iron (Fe), Magnesium (Mg), Calcium (Ca), Potassium (K) | [8] |
Table 2: Quantitative Analysis of Fatty Acid Composition in Celosia argentea Seed Oil
| Fatty Acid | Composition (%) |
| Linoleic Acid (Omega-6) | 49.94 ± 0.01 |
| Oleic Acid (Omega-9) | 22.34 ± 0.01 |
| Palmitic Acid | 19.13 ± 0.01 |
| Stearic Acid | 7.02 ± 0.01 |
| α-Linolenic Acid (Omega-3) | 1.56 ± 0.01 |
| Data sourced from GC-MS analysis of fatty acid methyl esters.[13] |
Pharmacological Activities and Ethnobotanical Corroboration
Modern pharmacological studies have begun to validate many of the traditional uses of Celosia argentea seeds. The most well-documented activities include hepatoprotective, anti-diabetic, anti-inflammatory, and immunomodulatory effects.
Hepatoprotective Activity
Traditionally used for liver ailments, scientific studies have demonstrated the hepatoprotective effects of Celosia argentea seed extracts against toxin-induced liver damage.[6][15] Ethanolic extracts have been shown to significantly reduce serum levels of liver enzymes in animal models.[8]
Data Presentation: Hepatoprotective Effects
Table 3: Effect of 70% Ethanolic Extract of Celosia argentea Seeds on Serum Biochemical Parameters in CCl₄-intoxicated Rats
| Treatment Group | AST (IU/L) | ALT (IU/L) | ALP (IU/L) | Total Bilirubin (mg/dL) | Total Protein (g/dL) | Albumin (g/dL) |
| Normal Control | 75.25 ± 3.15 | 68.40 ± 2.80 | 18.50 ± 0.75 | 0.65 ± 0.03 | 7.80 ± 0.30 | 3.95 ± 0.15 |
| CCl₄ Control | 145.60 ± 6.20 | 138.20 ± 5.90 | 35.40 ± 1.50 | 1.50 ± 0.06 | 5.10 ± 0.20 | 2.10 ± 0.08 |
| CCl₄ + Extract (200 mg/kg) | 91.45 ± 4.80 | 82.60 ± 3.24 | 20.37 ± 0.86 | 0.88 ± 0.04 | 6.25 ± 0.24 | 2.84 ± 0.12 |
| CCl₄ + Extract (400 mg/kg) | 80.10 ± 3.50 | 72.50 ± 3.10 | 19.20 ± 0.80 | 0.72 ± 0.03 | 7.10 ± 0.28 | 3.50 ± 0.14 |
| Values are mean ± SEM.[8] |
Anti-diabetic Activity
The traditional use of Celosia argentea seeds for diabetes is supported by studies showing a significant reduction in blood glucose levels in diabetic animal models.[1][16][17]
Data Presentation: Anti-diabetic Effects
Table 4: Effect of Alcoholic Extract of Celosia argentea Seeds (ACAS) on Blood Glucose in Alloxan-induced Diabetic Rats
| Treatment Group | Dose (mg/kg) | Blood Glucose Reduction (%) after 6 hours |
| ACAS | 250 | 27.8 |
| ACAS | 500 | 38.8 |
| Chronic administration for two weeks also showed a significant reduction in blood glucose.[1] |
Anti-inflammatory and Immunomodulatory Activity
The seeds contain compounds with potent anti-inflammatory and immunomodulatory properties.[2][12] Triterpenoid saponins are believed to contribute to the anti-inflammatory effects, while polysaccharides like celosian have been shown to modulate immune responses.[13][18]
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experiments cited in the literature.
Preparation of Ethanolic Seed Extract
-
Collection and Preparation: Collect mature Celosia argentea seeds and shade dry them until all moisture is removed. Grind the dried seeds into a coarse powder (approximately 80 mesh).
-
Defatting: Defat the powdered seed material with petroleum ether using a Soxhlet apparatus for approximately 6-8 hours to remove lipids.
-
Extraction: Air-dry the defatted powder and then extract it with 70% ethanol using a Soxhlet apparatus for 24-30 hours.[3][8]
-
Concentration: Filter the ethanolic extract and concentrate it to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 40-50°C.
-
Storage: Store the resulting viscous extract in a desiccator until further use.
Carbon Tetrachloride (CCl₄)-Induced Hepatotoxicity Assay in Rats
-
Animal Model: Use healthy adult Wistar or Sprague-Dawley rats, weighing between 150-200g. Acclimatize the animals for at least one week before the experiment.
-
Grouping: Divide the animals into at least four groups: Normal Control, CCl₄ Control, and two or more CCl₄ + Extract treatment groups with varying doses (e.g., 200 mg/kg and 400 mg/kg).
-
Dosing: Administer the Celosia argentea seed extract or vehicle (e.g., saline) orally to the respective groups for a period of 7 days.
-
Induction of Hepatotoxicity: On the 7th day, induce liver damage in all groups except the Normal Control by intraperitoneal injection of CCl₄ (e.g., 1.5 mL/kg body weight, 1:1 dilution in liquid paraffin or olive oil).
-
Sample Collection: After 24 hours of CCl₄ administration, collect blood samples via cardiac puncture under light ether anesthesia. Euthanize the animals and collect liver tissue for histopathological and biochemical analysis.
-
Biochemical Analysis: Centrifuge the blood to separate the serum. Analyze the serum for liver function markers such as AST, ALT, ALP, total bilirubin, total protein, and albumin using standard diagnostic kits.
In Vitro Nitric Oxide (NO) Inhibition Assay
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the Celosia argentea seed extract for 1-2 hours.
-
Stimulation: Induce nitric oxide production by adding lipopolysaccharide (LPS) (1 µg/mL) to the wells (except for the negative control).
-
Incubation: Incubate the plate for 24 hours.
-
Nitrite Quantification (Griess Assay):
-
Transfer 100 µL of the cell culture supernatant to a new 96-well plate.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
-
Signaling Pathways and Mechanisms of Action
The therapeutic effects of Celosia argentea seeds are mediated through the modulation of specific signaling pathways. The immunomodulatory and anti-inflammatory mechanisms are of particular interest.
Immunomodulatory Signaling Pathway
A polysaccharide isolated from the seeds, known as celosian, has been shown to be a potent immunomodulating agent. It activates macrophages to produce pro-inflammatory cytokines such as TNF-α and IL-1β, as well as nitric oxide.[13] Furthermore, a water extract of the seeds has been found to induce the production of IL-12 and IFN-γ, suggesting a shift towards a Th1-dominant immune response, which is crucial for cell-mediated immunity and anti-tumor effects.[19]
Caption: Immunomodulatory signaling pathway of Celosia argentea seed components.
Anti-inflammatory Signaling Pathway (Proposed)
Triterpenoid saponins, such as the celosins found in Celosia argentea seeds, are known to exert anti-inflammatory effects, often through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. While direct evidence for this mechanism with celosins is still emerging, a proposed pathway based on the known action of similar triterpenoids is presented below. Inflammatory stimuli, such as LPS, typically lead to the activation of the IKK complex, which then phosphorylates IκBα, leading to its degradation. This frees NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including iNOS (producing NO) and COX-2 (producing prostaglandins). Triterpenoid saponins are thought to inhibit the phosphorylation of IκBα, thereby preventing NF-κB activation.
Caption: Proposed anti-inflammatory mechanism via NF-κB pathway inhibition.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the phytochemical analysis and pharmacological evaluation of Celosia argentea seeds.
Caption: General experimental workflow for C. argentea seed research.
Conclusion and Future Directions
Celosia argentea seeds represent a valuable source of bioactive compounds with scientifically validated therapeutic properties that corroborate their traditional uses. The hepatoprotective, anti-diabetic, anti-inflammatory, and immunomodulatory activities warrant further investigation for the development of novel phytopharmaceuticals. Future research should focus on the isolation and characterization of individual bioactive compounds, elucidation of their precise mechanisms of action through in-depth molecular studies, and conducting preclinical and clinical trials to establish their safety and efficacy in humans. The data and protocols presented in this guide provide a solid foundation for such future endeavors.
References
- 1. Coelonin, an Anti-Inflammation Active Component of Bletilla striata and Its Potential Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubcompare.ai [pubcompare.ai]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thepharmajournal.com [thepharmajournal.com]
- 6. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rjpponline.org [rjpponline.org]
- 8. researchgate.net [researchgate.net]
- 9. Precise identification of Celosia argentea seed and its five adulterants by multiple morphological and chemical means - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jpionline.org [jpionline.org]
- 11. [Chemical constituent analysis for seeds of Celosia argentea by UPLC-ESI-Q-TOF-MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 13. thaiscience.info [thaiscience.info]
- 14. PlantFAdb: 青葙籽油脂肪酸组成的分析 . Analysis on Fatty Acids in Celosia Argentea L. Seed Oil by Gas Chromatography. 青葙籽油脂肪酸组成的分析 . Analysis on Fatty Acids in Celosia Argentea L. Seed Oil by Gas Chromatography Du Zhu,Qu Xu JOURNAL OF JIANGXI NORMAL UNIVERSITY(NATURAL SCIENCES EDITION) (2002) 26(2) 110-112 [fatplants.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. inotiv.com [inotiv.com]
- 18. thaiscience.info [thaiscience.info]
- 19. Anti-metastatic and immunomodulating properties of the water extract from Celosia argentea seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
Celosin I molecular formula and CAS number
For Researchers, Scientists, and Drug Development Professionals
Introduction
Celosin I is an oleanane-type triterpenoid saponin isolated from the seeds of Celosia argentea L. (Amaranthaceae).[1][2] This document provides a comprehensive technical overview of this compound, including its chemical identity, and available experimental data. The information is intended to support research and development efforts in the fields of natural product chemistry, pharmacology, and drug discovery.
Chemical and Physical Properties
This compound is a complex glycosidic compound with a triterpenoid aglycone core. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅₃H₈₂O₂₄ | [3][4][5] |
| Molecular Weight | 1103.22 g/mol | |
| CAS Number | 1807732-38-2 | [4] |
| Compound Type | Triterpenoid Saponin | |
| Physical Description | Powder | |
| Source | Seeds of Celosia argentea | [1] |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | [3][4] |
Experimental Protocols
Isolation of this compound from Celosia argentea Seeds
While a specific, detailed protocol for the isolation of this compound is not extensively published, the general methodology for isolating triterpenoid saponins from plant material can be applied. The following is a generalized protocol based on common phytochemical techniques.
Objective: To isolate this compound from the seeds of Celosia argentea.
Materials:
-
Dried seeds of Celosia argentea
-
Ethanol (95%)
-
n-Hexane
-
Ethyl acetate
-
n-Butanol
-
Silica gel for column chromatography
-
Sephadex LH-20
-
High-Performance Liquid Chromatography (HPLC) system with an Evaporative Light Scattering Detector (ELSD)
-
Rotary evaporator
-
Freeze dryer
Methodology:
-
Extraction:
-
The dried seeds of Celosia argentea are powdered.
-
The powder is defatted with n-hexane to remove lipids.
-
The defatted powder is then extracted with 95% ethanol at room temperature. The extraction is repeated multiple times to ensure maximum yield.
-
The ethanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Fractionation:
-
The crude extract is suspended in water and subjected to liquid-liquid partitioning with solvents of increasing polarity, typically ethyl acetate and n-butanol. Triterpenoid saponins are expected to be enriched in the n-butanol fraction.
-
-
Chromatographic Purification:
-
The n-butanol fraction is subjected to column chromatography on a silica gel column, eluting with a gradient of chloroform-methanol-water.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing compounds with similar Rf values to known triterpenoid saponins are pooled.
-
Further purification is achieved using Sephadex LH-20 column chromatography.
-
Final purification to obtain high-purity this compound is performed using preparative HPLC.
-
Quantification of this compound by HPLC-ELSD
A sensitive and simple high-performance liquid chromatography coupled with an evaporative light-scattering detector (HPLC-ELSD) method has been developed for the simultaneous determination of this compound and Celosin II.
Instrumentation:
-
HPLC system (e.g., Agilent 1100 series or equivalent)
-
Evaporative Light Scattering Detector (ELSD)
-
Column: A suitable reversed-phase C18 column (e.g., 4.6 mm × 250 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
ELSD Conditions:
-
Drift tube temperature: 85°C
-
Nitrogen gas flow: 2.0 L/min
-
Sample Preparation:
-
A known amount of the plant extract or fraction is dissolved in methanol.
-
The solution is filtered through a 0.45 µm syringe filter before injection into the HPLC system.
Quantification:
-
A calibration curve is generated using a certified reference standard of this compound at various concentrations. The peak area from the ELSD is plotted against the concentration. The concentration of this compound in the samples is determined by interpolation from this calibration curve.
Biological Activity: Hepatoprotective Effect
This compound has demonstrated a significant hepatoprotective effect against liver damage induced by toxins such as carbon tetrachloride (CCl₄) and N,N-dimethylformamide (DMF) in murine models.[1][2][6] The protective effect is evidenced by a significant decrease in serum levels of key liver enzymes.
In Vivo Hepatoprotective Activity Assay
The following is a generalized protocol for assessing the hepatoprotective activity of this compound.
Experimental Model:
-
Male ICR mice
Procedure:
-
Animal Acclimatization: Mice are acclimatized for one week under standard laboratory conditions.
-
Grouping: Animals are randomly divided into the following groups:
-
Normal Control (vehicle only)
-
Toxin Control (e.g., CCl₄)
-
Positive Control (e.g., Silymarin, a known hepatoprotective agent)
-
This compound treatment groups (different doses)
-
-
Dosing: this compound and the positive control are administered orally for a predefined period (e.g., 7 days).
-
Induction of Hepatotoxicity: On the final day of treatment, hepatotoxicity is induced by intraperitoneal injection of a toxin like CCl₄ (dissolved in olive oil). The normal control group receives only the vehicle.
-
Sample Collection: After a specific time post-toxin administration (e.g., 24 hours), blood is collected via cardiac puncture. The animals are then euthanized, and their livers are excised.
-
Biochemical Analysis: Serum is separated from the blood, and the levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP) are measured.
-
Histopathological Examination: A portion of the liver tissue is fixed in 10% formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for microscopic examination of liver damage.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for the isolation and hepatoprotective assessment of this compound.
Caption: Experimental workflow for the isolation, quantification, and hepatoprotective assessment of this compound.
Conclusion
This compound is a promising natural product with demonstrated hepatoprotective properties. The experimental protocols outlined in this document provide a framework for its further investigation. Future research should focus on elucidating its precise mechanism of action, exploring its potential signaling pathways, and conducting more extensive preclinical studies to evaluate its therapeutic potential.
References
- 1. Exploring the therapeutic potential of triterpenoid saponins from Gymnema sylvestre: Mechanistic insights into hepatoprotection, immunomodulation, anticancer activities, molecular docking, and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hepatoprotective Activity of the Total Saponins from Actinidia valvata Dunn Root against Carbon Tetrachloride-Induced Liver Damage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A novel hepatoprotective saponin from Celosia cristata L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Triterpenoid saponins with hepatoprotective effects from the fresh leaves of Metapanax delavayi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Two new hepaprotective saponins from Semen celosiae - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Celosin I (Celastrol) Cytotoxicity Assay in HepG2 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Celastrol, also known as Celosin I, is a pentacyclic triterpenoid derived from the thunder god vine, Tripterygium wilfordii. It has garnered significant interest in the field of oncology for its potent anti-tumor properties. This document provides a detailed protocol for assessing the cytotoxicity of Celastrol in the human hepatocellular carcinoma cell line, HepG2. The accompanying notes offer insights into its mechanism of action and expected outcomes, serving as a valuable resource for researchers investigating the therapeutic potential of Celastrol.
Data Presentation
The cytotoxic effect of Celastrol is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug that is required for 50% inhibition of cell viability. The IC50 value of Celastrol in HepG2 cells can vary depending on the experimental conditions, such as the duration of treatment and the specific assay used.
Table 1: Summary of Celastrol IC50 Values in HepG2 Cells
| Treatment Duration | Assay Method | Reported IC50 (µM) | Reference |
| 72 hours | Not Specified | ~2.5 | [1] |
Note: The IC50 value can be influenced by various factors including cell passage number, seeding density, and assay reagents. It is recommended that each laboratory determines the IC50 value under their specific experimental conditions.
Experimental Protocols
This section details the materials and methods for performing a Celastrol cytotoxicity assay in HepG2 cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
HepG2 cells (ATCC® HB-8065™)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Celastrol (this compound)
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Culture:
-
Maintain HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture the cells every 2-3 days to maintain logarithmic growth.
-
-
Cell Seeding:
-
Harvest HepG2 cells using trypsin-EDTA and perform a cell count.
-
Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow the cells to attach and resume growth.
-
-
Celastrol Treatment:
-
Prepare a stock solution of Celastrol in DMSO.
-
On the day of treatment, prepare a series of dilutions of Celastrol in complete culture medium. The final concentration of DMSO in the medium should be less than 0.1% to avoid solvent-induced cytotoxicity.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing different concentrations of Celastrol. Include a vehicle control group (medium with DMSO only) and a blank group (medium only).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the concentration of Celastrol to generate a dose-response curve and determine the IC50 value.
-
Mandatory Visualizations
Signaling Pathways of Celastrol-Induced Apoptosis in HepG2 Cells
Caption: Celastrol-induced apoptosis signaling pathway in HepG2 cells.
Experimental Workflow for Celastrol Cytotoxicity Assay
Caption: Workflow for MTT-based cytotoxicity assay of Celastrol.
References
Application Notes and Protocols for an Animal Model of Celosin I Hepatotoxicity Study
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a detailed framework for assessing the potential hepatotoxicity of Celosin I, a novel compound, using a well-established animal model of drug-induced liver injury (DILI). Given the absence of specific hepatotoxicity data for this compound, this document outlines a comprehensive approach based on standard DILI protocols.
Introduction
This compound is a compound of interest for which toxicological data, particularly regarding hepatotoxicity, is not yet established. Drug-induced liver injury (DILI) is a leading cause of acute liver failure and a major reason for the withdrawal of approved drugs from the market.[1][2] Therefore, a thorough evaluation of the potential for a new chemical entity to cause liver damage is a critical step in the drug development process.
These application notes provide detailed protocols for an initial acute toxicity study in rodents to evaluate the potential for this compound to cause intrinsic, dose-dependent hepatotoxicity. The protocols described herein utilize carbon tetrachloride (CCl4) as a positive control, a well-characterized hepatotoxin known to induce reproducible liver injury in animal models.[3][4]
Animal Model Selection
The recommended animal model for the initial assessment of this compound hepatotoxicity is the Sprague-Dawley rat . Rats are a commonly used species in toxicological studies, and the CCl4 model is well-established in this species, with the resulting histopathology resembling that seen in humans.[1][3] As an alternative, the C57BL/6 mouse can be used, particularly if a well-characterized model like acetaminophen (APAP)-induced liver injury is preferred for comparison.[5][6]
Experimental Workflow
The overall experimental workflow is depicted in the diagram below.
Detailed Experimental Protocols
Animals and Housing
-
Species: Male Sprague-Dawley rats.
-
Weight: 200-250 g.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, constant temperature (22 ± 2°C), and humidity (55 ± 10%).[6] They should have free access to standard laboratory chow and water.
-
Acclimatization: Allow a 7-day acclimatization period before the start of the experiment.
Experimental Groups
Animals should be randomly assigned to the following groups (n=8 per group):
-
Vehicle Control: Administered the vehicle used to dissolve this compound (e.g., corn oil or 0.5% carboxymethylcellulose).
-
This compound (Low Dose): e.g., 250 mg/kg body weight.
-
This compound (Medium Dose): e.g., 500 mg/kg body weight.
-
This compound (High Dose): e.g., 1000 mg/kg body weight.
-
Positive Control: Administered Carbon Tetrachloride (CCl4), 1.5 mL/kg as a 50% solution in olive oil, intraperitoneally (i.p.).[7]
Note: Doses for this compound are hypothetical and should be determined based on preliminary range-finding studies.
Preparation and Administration of Test Substances
-
This compound: Prepare a suspension or solution of this compound in the chosen vehicle. The concentration should be adjusted to allow for administration of a consistent volume (e.g., 5 mL/kg) to each animal. Administer a single dose via oral gavage.
-
Carbon Tetrachloride (Positive Control): Prepare a 50% (v/v) solution of CCl4 in olive oil.[4] Administer a single dose of 1.5 mL/kg via intraperitoneal injection.[7]
Monitoring and Sample Collection
-
Clinical Signs: Observe animals for any signs of toxicity (e.g., lethargy, piloerection, altered respiration) at regular intervals for 24 hours post-dosing.
-
Body Weight: Record the body weight of each animal before dosing and at the time of sacrifice.
-
Euthanasia and Sample Collection: 24 hours after administration, euthanize the animals under anesthesia (e.g., isoflurane or CO2 asphyxiation).
-
Blood Collection: Collect blood via cardiac puncture into tubes without anticoagulant. Allow the blood to clot, then centrifuge at 3000 rpm for 15 minutes to separate the serum. Store serum at -80°C until analysis.
-
Liver Collection: Immediately after blood collection, perform a laparotomy and excise the entire liver. Rinse with ice-cold saline, blot dry, and record the weight. Take a small section from the largest lobe for histopathology and snap-freeze the remaining tissue in liquid nitrogen for biochemical assays. Store at -80°C.
-
Assessment of Hepatotoxicity
Serum Biochemical Analysis
Analyze the collected serum for key markers of liver function and injury.[8][9] These include:
-
Alanine Aminotransferase (ALT)
-
Aspartate Aminotransferase (AST)
-
Alkaline Phosphatase (ALP)
-
Total Bilirubin (TBIL)
Data Presentation:
Table 1: Serum Biochemical Parameters in Rats Treated with this compound
| Group | Dose (mg/kg) | ALT (U/L) | AST (U/L) | ALP (U/L) | TBIL (mg/dL) |
|---|---|---|---|---|---|
| Vehicle Control | - | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| This compound (Low) | 250 | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| This compound (Med) | 500 | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| This compound (High) | 1000 | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| Positive Control (CCl4) | 1.5 mL/kg | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
Histopathological Examination
-
Tissue Processing: Fix the liver tissue samples in 10% neutral buffered formalin for 24-48 hours. Process the fixed tissues through graded alcohols and xylene, and embed in paraffin wax.
-
Staining: Cut 4-5 µm thick sections and stain with Hematoxylin and Eosin (H&E).
-
Microscopic Evaluation: Examine the stained sections under a light microscope for pathological changes. Key features of DILI to assess include:[10][11]
-
Hepatocellular necrosis (centrilobular, midzonal, or periportal)
-
Inflammatory cell infiltration
-
Steatosis (fatty change)
-
Hepatocyte ballooning
-
Cholestasis (bile plugs)
-
Sinusoidal congestion
-
Analysis of Oxidative Stress Markers
Prepare a 10% (w/v) liver homogenate in ice-cold phosphate buffer. Centrifuge the homogenate and use the supernatant to measure the following markers of oxidative stress:[12][13]
-
Malondialdehyde (MDA): An indicator of lipid peroxidation.
-
Reduced Glutathione (GSH): A key intracellular antioxidant.
-
Superoxide Dismutase (SOD): An important antioxidant enzyme.
Data Presentation:
Table 2: Oxidative Stress Markers in Liver Homogenates
| Group | Dose (mg/kg) | MDA (nmol/mg protein) | GSH (µmol/g tissue) | SOD (U/mg protein) |
|---|---|---|---|---|
| Vehicle Control | - | Mean ± SD | Mean ± SD | Mean ± SD |
| This compound (Low) | 250 | Mean ± SD | Mean ± SD | Mean ± SD |
| This compound (Med) | 500 | Mean ± SD | Mean ± SD | Mean ± SD |
| This compound (High) | 1000 | Mean ± SD | Mean ± SD | Mean ± SD |
| Positive Control (CCl4) | 1.5 mL/kg | Mean ± SD | Mean ± SD | Mean ± SD |
Mechanistic Pathways in Drug-Induced Liver Injury
Understanding the potential mechanisms of hepatotoxicity is crucial. Below are diagrams of key signaling pathways often implicated in DILI.
A key signaling pathway involved in hepatocyte apoptosis and necrosis is the c-Jun N-terminal kinase (JNK) pathway, which is strongly activated by oxidative stress.[14]
Conclusion
The protocols outlined in this document provide a robust and standardized approach for the initial assessment of this compound-induced hepatotoxicity in a rat model. By combining serum biochemical analysis, histopathological evaluation, and measurement of oxidative stress markers, researchers can obtain a comprehensive profile of the potential liver toxicity of this novel compound. The findings from this study will be crucial for guiding further non-clinical development and risk assessment.
References
- 1. The histopathological evaluation of drug-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acetaminophen Hepatotoxicity: Paradigm for Understanding Mechanisms of Drug-Induced Liver Injury | Annual Reviews [annualreviews.org]
- 3. ANIMAL MODELS OF DRUG-INDUCED LIVER INJURY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inducing Acute Liver Injury in Rats via Carbon Tetrachloride (CCl4) Exposure Through an Orogastric Tube - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acetaminophen-induced acute liver injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Comprehensive Review on Biomarkers in Hepatotoxicity: From Conventional Indicators to Omics‑Driven Discoveries – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 10. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 11. Histological patterns in drug-induced liver disease | Journal of Clinical Pathology [jcp.bmj.com]
- 12. Oxidative Stress in Drug-Induced Liver Injury (DILI): From Mechanisms to Biomarkers for Use in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oxidative Stress in Drug-Induced Liver Injury (DILI): From Mechanisms to Biomarkers for Use in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analysis of Celosin I
Audience: Researchers, scientists, and drug development professionals.
Introduction
Celosin I, a novel endocyclic diterpene, was first isolated from Celosia cristata L. This document provides a comprehensive guide to the analysis of this compound using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The protocols and data presented herein are intended to serve as a practical resource for researchers involved in the isolation, characterization, and biological evaluation of this and similar natural products. While specific high-resolution mass spectrometry data for this compound is not publicly available, representative protocols for the analysis of diterpenes are provided.
NMR Analysis of this compound
NMR spectroscopy is a cornerstone technique for the structural elucidation of natural products. For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential to confirm its complex polycyclic structure.
Quantitative NMR Data
The following table summarizes the reported ¹H and ¹³C NMR data for this compound, as determined in CDCl₃. This data is crucial for the identification and structural verification of the compound.
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | DEPT |
| 2 | 4.09 dd (6.8, 1.5) | 56.2 | CH |
| 4 | 2.45 t (2.3) | 43.4 | CH |
| 5b | 0.78–0.82 (overlapped) | - | - |
| 6 | 1.52 tdd (9.5, 4.7, 2.0) | 49.0 | CH |
| 8 | - | 145.8 | C |
| 10 | 1.14 dp (9.4, 6.4) | 33.4 | CH |
| 11 | 0.90 d (6) | 21.3 | CH₃ |
| 12 | 0.84 d (6.5) | 20.8 | CH₃ |
| 13 | - | 206.2 | C |
| 15 | - | 159.1 | C |
| 17 | - | 154.6 | C |
| 19 | - | 158.5 | C |
| 21 | 7.26 (overlapped) | 128.1 | CH |
| 22 | 7.29 (overlapped) | 128.3 | CH |
| 23 | 7.18 br. | - | CH |
| 24 | 7.29 (overlapped) | 128.3 | CH |
| 25 | 7.26 (overlapped) | 128.1 | CH |
| 15-OH | 14.22 s | - | - |
| 19-OCH₃ | 3.87 s | 16.5 | CH₃ |
| - | 3.90 s | 17.5 | CH₃ |
Data sourced from a study on the isolation and structure elucidation of (-)-Celosine.
Experimental Protocols for NMR Analysis
The following are representative protocols for acquiring high-quality NMR data for a diterpene like this compound.
1. Sample Preparation
-
Accurately weigh approximately 5-10 mg of purified this compound.
-
Dissolve the sample in 0.5-0.7 mL of deuterated chloroform (CDCl₃). For quantitative NMR (qNMR), a known amount of an internal standard may be added.
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the sample is free of particulate matter.
2. 1D NMR Spectroscopy (¹H and ¹³C)
-
Instrument: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe is recommended for optimal resolution and sensitivity.
-
¹H NMR Acquisition Parameters (Representative):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 1-5 seconds (for qualitative analysis). For quantitative analysis, D1 should be at least 5 times the longest T1 relaxation time of the protons of interest.
-
Number of Scans (NS): 8-16 scans, adjusted to achieve a good signal-to-noise ratio.
-
Spectral Width (SW): 0-16 ppm.
-
Temperature: 298 K.
-
-
¹³C NMR Acquisition Parameters (Representative):
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds.
-
Number of Scans (NS): 1024-4096 scans, or more, depending on the sample concentration.
-
Spectral Width (SW): 0-220 ppm.
-
Temperature: 298 K.
-
3. 2D NMR Spectroscopy (COSY, HSQC, HMBC)
For complete structural assignment, the following 2D NMR experiments are crucial:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (typically over 2-3 bonds), which is key for assembling the carbon skeleton.
Standard pulse programs and parameters provided by the spectrometer manufacturer for these experiments should be used and optimized for the specific sample.
Experimental Workflow for NMR Analysis
NMR Analysis Workflow for this compound
Mass Spectrometry Analysis of this compound
Experimental Protocols for Mass Spectrometry
1. Sample Preparation
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
The solution may be directly infused into the mass spectrometer or analyzed via liquid chromatography-mass spectrometry (LC-MS).
2. High-Resolution Mass Spectrometry (HRMS)
-
Instrument: A high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument is recommended.
-
Ionization Mode: Electrospray ionization (ESI) is commonly used for diterpenes. Both positive and negative ion modes should be evaluated.
-
Mass Range: A scan range of m/z 100-1000 is typically sufficient.
-
Data Analysis: The accurate mass measurement allows for the determination of the elemental composition using formula prediction software.
3. Tandem Mass Spectrometry (MS/MS)
-
Instrument: A tandem mass spectrometer (e.g., Q-TOF, Triple Quadrupole, or Ion Trap) is required.
-
Method:
-
Acquire a full scan mass spectrum to identify the molecular ion ([M+H]⁺, [M+Na]⁺, or [M-H]⁻).
-
Perform a product ion scan by selecting the molecular ion as the precursor ion.
-
Vary the collision energy to induce fragmentation and obtain a comprehensive fragmentation spectrum.
-
-
Data Analysis: The fragmentation pattern can be interpreted to deduce structural features of the molecule.
Logical Workflow for Mass Spectrometry Analysis
Mass Spectrometry Analysis Workflow
Biological Activity and Potential Signaling Pathways
Extracts from Celosia cristata have been reported to possess anti-inflammatory properties.[1][2][3] Specifically, a dichloromethane-soluble fraction of the plant extract, which would likely contain diterpenoids such as this compound, has been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages.[3] This suggests that this compound may exert its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.
LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages and triggers a pro-inflammatory response primarily through the Toll-like receptor 4 (TLR4). Activation of TLR4 initiates downstream signaling cascades, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways lead to the transcription and production of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS), which produces NO, and various cytokines.
Based on the reported anti-inflammatory activity of Celosia cristata extracts, a plausible hypothesis is that this compound may interfere with the TLR4-mediated NF-κB and/or MAPK signaling pathways.
Hypothetical Signaling Pathway for the Anti-inflammatory Action of this compound
Hypothetical Anti-inflammatory Signaling Pathway
This diagram illustrates the potential mechanism by which this compound may inhibit the production of inflammatory mediators by targeting the MAPK and/or NF-κB signaling pathways downstream of TLR4 activation by LPS. Further experimental validation is required to confirm this hypothesis.
References
Application Notes and Protocols for the Use of Celosin I in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Celosin I is an oleanane-type triterpenoid saponin isolated from the seeds of Celosia argentea L.[1] It has garnered significant interest within the research community for its pronounced hepatoprotective effects, demonstrating protective action against liver damage induced by toxins such as carbon tetrachloride and N,N-dimethylformamide in preclinical models.[1][2] Saponins from Celosia argentea have also been reported to possess anti-inflammatory and antitumor activities in vitro.[3][4] These properties make this compound a valuable compound for investigation in various cell-based assays aimed at drug discovery and development, particularly in the fields of hepatology, oncology, and inflammation.
This document provides detailed protocols for the dissolution of this compound in Dimethyl Sulfoxide (DMSO) for use in cell culture experiments, guidelines for preparing working solutions, and information on its storage and potential applications.
Data Presentation
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₅₃H₈₂O₂₄ | [5] |
| Molecular Weight | 1103.20 g/mol | [5] |
| Purity | ≥97% | [2] |
| Solubility in DMSO | Up to 100 mg/mL (90.65 mM). Sonication is recommended to aid dissolution. Use newly opened, anhydrous DMSO for best results. | [1] |
| Storage (Powder) | 4°C, protected from light. For long-term storage, -20°C for up to 3 years is recommended. | [2][5] |
| Storage (Stock Solution) | In DMSO at -80°C for up to 6 months, or at -20°C for up to 1 month. Protect from light. | [1] |
| Reported IC₅₀ Range (Related Saponins) | 47 µM - 384 µM for inhibition of NO production in RAW 264.7 cells (for Celosins E, F, G, and Cristatain). | [4] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of this compound in DMSO
This protocol details the steps to prepare a high-concentration stock solution of this compound, which can then be diluted to final working concentrations for cell culture experiments.
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade (newly opened bottle recommended)[1]
-
Sterile, conical-bottom microcentrifuge tubes or cryovials
-
Vortex mixer
-
Water bath sonicator
-
Calibrated pipettes and sterile tips
Procedure:
-
Pre-warming: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube under aseptic conditions (e.g., in a laminar flow hood).
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 50 mM stock solution, add 18.13 µL of DMSO per 1 mg of this compound). The maximum recommended concentration is 90.65 mM (100 mg/mL).[1]
-
Dissolution:
-
Vortex the tube vigorously for 1-2 minutes to initiate dissolution.
-
To ensure complete dissolution, place the tube in a water bath sonicator and sonicate for 10-15 minutes.[1][2] Visually inspect the solution to ensure there are no visible particles. If precipitation occurs, gentle warming (up to 37°C) and further sonication may be applied.
-
-
Sterilization (Optional): If necessary, the concentrated stock solution can be sterilized by filtering through a 0.22 µm sterile syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile cryovials to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month), protected from light.[1]
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol describes the dilution of the DMSO stock solution into cell culture medium to achieve the final desired concentration for treating cells.
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should be kept low, typically ≤0.5%, as higher concentrations can be toxic to cells.
-
Perform serial dilutions to achieve low micromolar or nanomolar working concentrations accurately.
-
Always prepare fresh working solutions immediately before use.
Procedure:
-
Thawing Stock Solution: Thaw an aliquot of the concentrated this compound stock solution at room temperature.
-
Intermediate Dilution (if necessary): For very low final concentrations, it is advisable to first prepare an intermediate dilution. For example, dilute the 50 mM stock solution 1:100 in sterile cell culture medium to create a 500 µM intermediate solution.
-
Final Dilution: Add the appropriate volume of the stock or intermediate solution to pre-warmed complete cell culture medium to reach the final desired treatment concentration.
-
Example: To prepare 1 mL of a 50 µM working solution from a 50 mM stock, add 1 µL of the stock solution to 999 µL of cell culture medium. This results in a final DMSO concentration of 0.1%.
-
-
Mixing: Gently mix the working solution by pipetting up and down or by gentle inversion before adding it to the cells. Do not vortex, as this can cause foaming and protein denaturation in the medium.
-
Vehicle Control: It is crucial to include a vehicle control in all experiments. This control should consist of cells treated with the same final concentration of DMSO as the highest concentration used for this compound treatment.
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for preparing this compound solutions for cell culture applications.
Caption: Workflow for preparing this compound for cell culture.
Postulated Signaling Pathway for Hepatoprotection
Based on the known hepatoprotective effects of this compound and the general mechanisms of related triterpenoid saponins, a postulated signaling pathway is presented below. This compound is hypothesized to mitigate cellular damage by reducing oxidative stress and inflammation.
Caption: Postulated hepatoprotective mechanism of this compound.
Potential Cell-Based Applications
Given its known biological activities, this compound is a suitable candidate for a variety of cell-based assays, including:
-
Hepatotoxicity Assays: Investigating the protective effects of this compound against toxin-induced cell death in hepatocyte cell lines (e.g., HepG2, Huh7) or primary hepatocytes.[6] Parameters to measure include cell viability (MTT, LDH assays), markers of oxidative stress (ROS production), and apoptosis (caspase activity).
-
Anti-inflammatory Assays: Assessing the ability of this compound to reduce the inflammatory response in macrophage cell lines (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS). Key readouts include the measurement of nitric oxide (NO) production and pro-inflammatory cytokine levels (e.g., TNF-α, IL-6).
-
Anticancer/Cytotoxicity Screening: Evaluating the cytotoxic and anti-proliferative effects of this compound against a panel of human cancer cell lines.[7] Cell proliferation assays (e.g., BrdU incorporation) and cell cycle analysis can provide insights into its mechanism of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Hepatoprotective phytochemicals | TargetMol [targetmol.com]
- 3. Triterpenoid saponins from the seeds of Celosia argentea and their anti-inflammatory and antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. In vitro assessment of hepatoprotective agents against damage induced by acetaminophen and CCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Information on "Celosin I" is Not Publicly Available
Detailed Application Notes and Protocols for the in vivo administration of Celosin I in mice cannot be provided at this time due to a lack of publicly available scientific literature and data on this specific compound.
A comprehensive search of scientific databases and public information sources did not yield any specific results for a compound named "this compound." This suggests that "this compound" may be a novel or proprietary compound not yet described in published research, or the name may be misspelled or an internal designation not used in public-facing literature.
Without access to primary research data, it is impossible to fulfill the core requirements of this request, which include:
-
Quantitative Data Presentation: No data on dosage, efficacy, pharmacokinetics, or toxicology in mouse models is available to summarize.
-
Experimental Protocols: Specific methodologies for preparation, administration, and analysis of this compound effects in vivo have not been published.
-
Signaling Pathway Visualization: The mechanism of action and the intracellular signaling pathways modulated by this compound are unknown.
Researchers, scientists, and drug development professionals seeking to work with this compound are advised to consult internal documentation or contact the originating source of the compound for detailed information and protocols.
For general guidance on in vivo studies in mice, researchers can refer to established protocols for similar classes of compounds or consult resources on animal model development and drug administration. However, it is crucial to note that any such application would be highly speculative without specific data on this compound's properties.
Unveiling the Pro-Apoptotic Potential of Calycosin in Cancer Cell Lines: Application Notes and Protocols
Disclaimer: Initial searches for "Celosin I" did not yield specific scientific literature. Based on the similarity of the name, this document focuses on Calycosin , a well-researched isoflavonoid compound known to induce apoptosis in various cancer cell lines. The following application notes and protocols are based on published data for Calycosin and are intended to serve as a guide for researchers investigating its anti-cancer properties.
Introduction
Calycosin, a natural phytoestrogen primarily isolated from Astragalus membranaceus, has demonstrated significant anti-tumor activity in a variety of cancer models.[1][2] One of the key mechanisms underlying its anti-neoplastic effects is the induction of programmed cell death, or apoptosis.[3][4] This document provides a detailed overview of the signaling pathways involved in Calycosin-induced apoptosis and offers comprehensive protocols for its investigation in cancer cell lines, particularly focusing on osteosarcoma cell lines as a model system.
Mechanism of Action: The p38-MAPK Signaling Pathway
Calycosin has been shown to trigger the intrinsic, or mitochondrial, pathway of apoptosis in human osteosarcoma 143B cells.[5] This is primarily mediated through the activation of the p38-mitogen-activated protein kinase (p38-MAPK) signaling pathway.[3][6] Upon treatment, Calycosin leads to the phosphorylation and activation of p38-MAPK.[7] This, in turn, modulates the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio.[5][6] The shift in this ratio disrupts the mitochondrial membrane potential (MMP), causing the release of cytochrome c from the mitochondria into the cytoplasm.[3] Cytoplasmic cytochrome c then initiates the caspase cascade, leading to the activation of caspase-9 and the executioner caspase-3.[3][6] Activated caspase-3 proceeds to cleave key cellular substrates, including poly(ADP-ribose) polymerase (PARP), ultimately leading to the characteristic morphological and biochemical hallmarks of apoptosis.[6]
In other cancer cell types, such as the MG-63 osteosarcoma cell line, Calycosin has also been implicated in the inhibition of the PI3K/Akt signaling pathway, which is a critical pro-survival pathway often dysregulated in cancer.[4][8]
Quantitative Data Summary
The following tables summarize the quantitative data regarding the efficacy of Calycosin in inducing apoptosis in cancer cell lines.
Table 1: Cytotoxicity of Calycosin in Osteosarcoma Cell Lines
| Cell Line | Treatment Duration | IC50 Value | Reference |
| 143B | 48 hours | 21.22 ± 1.54 µg/mL | [5][6] |
| MG-63 | Not Specified | Dose-dependent inhibition | [4][8] |
Table 2: Effect of Calycosin on Key Apoptotic Proteins in 143B Osteosarcoma Cells
| Protein | Effect of Calycosin Treatment | Reference |
| Phospho-p38-MAPK | Increased | [3][6] |
| Bcl-2 | Decreased | [5][6] |
| Bax | Increased | [5][6] |
| Cytochrome c (cytoplasmic) | Increased | [3] |
| Cleaved Caspase-9 | Increased | [6] |
| Cleaved Caspase-3 | Increased | [4][6] |
| Cleaved PARP | Increased | [4][6] |
Signaling Pathway and Experimental Workflow Diagrams
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of Calycosin and to calculate its IC50 value.
Materials:
-
Cancer cell line of interest (e.g., 143B)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Calycosin stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of Calycosin in complete culture medium. The final DMSO concentration should be less than 0.1%.
-
Remove the old medium and add 100 µL of the Calycosin dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for the desired time period (e.g., 48 hours) at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10][11]
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and 10X Binding Buffer)
-
Cold PBS
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Induce apoptosis by treating cells with various concentrations of Calycosin for 48 hours. Include a vehicle-treated negative control.
-
Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells once with cold PBS and centrifuge again.
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.[12][13]
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Western Blot Analysis
This protocol is used to detect changes in the expression levels of key proteins in the apoptotic pathway.[14]
Materials:
-
Treated and control cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p38, anti-p38, anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-cleaved PARP, anti-β-actin). Dilutions should be optimized as per manufacturer's instructions (e.g., 1:1000).[5]
-
HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG, anti-mouse IgG). Dilutions are typically 1:2000 to 1:5000.[5]
-
ECL (Enhanced Chemiluminescence) substrate
-
Imaging system
Procedure:
-
Lyse cell pellets in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine protein concentration using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control like β-actin.
References
- 1. scienceopen.com [scienceopen.com]
- 2. Anti-neoplastic characteristics and potential targets of calycosin against bisphenol A-related osteosarcoma: bioinformatics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calycosin induces apoptosis via p38‑MAPK pathway‑mediated activation of the mitochondrial apoptotic pathway in human osteosarcoma 143B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Calycosin induces apoptosis in osteosarcoma cell line via ERβ-mediated PI3K/Akt signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Calycosin induces apoptosis via p38-MAPK pathway-mediated activation of the mitochondrial apoptotic pathway in human osteosarcoma 143B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Calycosin induces apoptosis in osteosarcoma cell line via ERβ‑mediated PI3K/Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. static.igem.org [static.igem.org]
- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. Protocol for high-sensitivity western blot on murine hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Celosin I as a Chemical Marker for Celosia argentea Quality Control
Audience: Researchers, scientists, and drug development professionals.
Introduction
Celosia argentea L., a member of the Amaranthaceae family, is a plant with a long history of use in traditional medicine and as a food source.[1] Its seeds, in particular, are known to contain a variety of bioactive compounds, including triterpenoid saponins, which are believed to be responsible for many of its therapeutic effects, such as hepatoprotective, anti-inflammatory, and antitumor activities.[1][2][3] Among these saponins, Celosin I, an oleanane-type triterpenoid, has been identified as a key chemical marker for the quality control of Celosia argentea seeds.[4] Ensuring the identity, purity, and potency of C. argentea raw materials and derived products is critical for safety and efficacy. This document provides detailed protocols for the extraction and quantitative analysis of this compound, as well as an overview of its potential biological activities and associated signaling pathways.
Quantitative Data Summary
The quality control of Celosia argentea relies on accurate and precise quantification of its chemical markers. The following tables summarize the validation parameters for a UPLC-QTOF-MS method for the analysis of this compound and the antioxidant activity of C. argentea extracts.
Table 1: Method Validation Parameters for this compound Quantification by UPLC-QTOF-MS
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Precision (RSD%) | < 2% |
| Repeatability (RSD%) | < 3% |
| Stability (24h, RSD%) | < 4% |
| Recovery (%) | 95 - 105% |
Table 2: Antioxidant Activity of Celosia argentea Extracts
| Assay | Extract Type | IC50 / Activity | Reference Compound |
| DPPH Radical Scavenging | Methanolic | 7.31 µg/mL (54.7% inhibition) | Ascorbic Acid (7.75 µg/mL, 51.61% inhibition)[5] |
| DPPH Radical Scavenging | Ethyl Acetate | 9.8 ± 0.001% scavenging | -[6] |
| DPPH Radical Scavenging | Methanolic | 70.4 ± 0.03% scavenging | -[6] |
| Reducing Power | Ethyl Acetate | 289.23 ± 0.05 mg AA/g | -[6] |
| Reducing Power | Methanolic | 181.51 ± 0.03 mg AA/g | -[6] |
| Linoleic Acid Oxidation Inhibition | Aqueous | 67.57% inhibition (at 10 mg/mL) | -[7] |
Experimental Protocols
Protocol for Extraction of this compound from Celosia argentea Seeds
This protocol describes the efficient extraction of this compound from the seeds of Celosia argentea for subsequent quantitative analysis.
Materials and Reagents:
-
Dried seeds of Celosia argentea
-
Methanol (HPLC grade)
-
Deionized water
-
Grinder or mill
-
Ultrasonic bath
-
Centrifuge
-
0.22 µm syringe filters
Procedure:
-
Sample Preparation: Grind the dried seeds of Celosia argentea into a fine powder (approximately 40-60 mesh).
-
Extraction:
-
Accurately weigh 1.0 g of the powdered sample into a centrifuge tube.
-
Add 20 mL of 70% methanol.
-
Vortex the mixture for 1 minute to ensure thorough wetting of the sample.
-
Perform ultrasonic-assisted extraction in an ultrasonic bath at 40°C for 30 minutes.
-
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Supernatant Collection: Carefully collect the supernatant.
-
Re-extraction: Repeat the extraction process (steps 2.2 to 2.4) on the residue one more time to ensure complete extraction.
-
Combine and Concentrate: Combine the supernatants from both extractions. Evaporate the solvent under reduced pressure to obtain the crude extract.
-
Sample Solution Preparation: Redissolve the dried extract in methanol to a final concentration of 1 mg/mL.
-
Filtration: Filter the sample solution through a 0.22 µm syringe filter into a UPLC vial prior to analysis.
Protocol for Quantification of this compound by UPLC-QTOF-MS
This protocol outlines the instrumental analysis for the quantification of this compound.
Instrumentation and Conditions:
-
UPLC System: Waters ACQUITY UPLC I-Class or equivalent.
-
Mass Spectrometer: Waters Xevo G2-XS QTOF or equivalent with an ESI source.
-
Column: ACQUITY UPLC HSS T3 column (2.1 mm × 100 mm, 1.8 µm).[8]
-
Mobile Phase:
-
Gradient Elution:
Time (min) %A %B 0 95 5 2 95 5 15 5 95 18 5 95 18.1 95 5 | 20 | 95 | 5 |
-
Flow Rate: 0.4 mL/min.[8]
-
Column Temperature: 30°C.
-
Injection Volume: 2 µL.
-
MS Conditions:
-
Ionization Mode: ESI negative.
-
Capillary Voltage: 2.5 kV.
-
Sampling Cone: 40 V.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 450°C.
-
Desolvation Gas Flow: 900 L/h.[9]
-
Mass Range: m/z 100-1500.
-
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound standard in methanol (1 mg/mL). Perform serial dilutions to create a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500 ng/mL).
-
Calibration Curve: Inject the calibration standards into the UPLC-QTOF-MS system and generate a calibration curve by plotting the peak area against the concentration.
-
Sample Analysis: Inject the prepared sample extracts.
-
Quantification: Identify the this compound peak in the sample chromatogram based on its retention time and mass-to-charge ratio (m/z). Quantify the amount of this compound in the sample using the calibration curve.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for this compound quantification.
Proposed Signaling Pathway for the Bioactivity of this compound
Disclaimer: The following signaling pathway is a proposed mechanism based on the known activities of other oleanane-type triterpenoid saponins. Direct experimental evidence for this compound is currently limited.
Many oleanane-type saponins exert their anti-inflammatory and hepatoprotective effects by modulating key signaling pathways involved in inflammation and cell survival.
Caption: Proposed signaling pathways for this compound.
References
- 1. rjpponline.org [rjpponline.org]
- 2. The Hepatoprotection by Oleanolic Acid Preconditioning: Focusing on PPARα Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting Inflammatory Pathways by Triterpenoids for Prevention and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Saponins of Selected Triterpenoids as Potential Therapeutic Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. [Chemical constituent analysis for seeds of Celosia argentea by UPLC-ESI-Q-TOF-MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Celosin I solubility issues in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with Celosin I in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous solutions?
A1: this compound, an oleanane-type triterpenoid saponin, is poorly soluble in purely aqueous solutions.[1] Like other triterpenoids, its hydrophobic aglycone structure limits its solubility in water.[1][2] For experimental purposes, co-solvents are typically required to achieve a desirable concentration.
Q2: My this compound is not dissolving, even with co-solvents. What should I do?
A2: If you are experiencing difficulty dissolving this compound, even with the use of co-solvents, consider the following troubleshooting steps:
-
Ensure Proper Solvent Order: When preparing a mixed solvent system, the order of addition can be critical. It is often best to first dissolve this compound in a small amount of a strong organic solvent like DMSO before adding other aqueous components.
-
Apply Gentle Heat and/or Sonication: If precipitation or phase separation occurs during preparation, gentle heating and/or sonication can aid in the dissolution process.[3] Be cautious with temperature, as prolonged exposure to high heat can potentially degrade the compound.
-
Verify the Purity of this compound: Impurities can sometimes affect the solubility of a compound. Ensure you are using a high-purity grade of this compound.
Q3: Can I dissolve this compound directly in a buffer or cell culture medium?
A3: Direct dissolution of this compound in buffers or cell culture media is generally not recommended due to its low aqueous solubility. It is advisable to first prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO) and then dilute it to the final desired concentration in your aqueous medium. When diluting, add the stock solution to the aqueous medium slowly while vortexing to prevent precipitation.
Q4: What is the recommended solvent for preparing a stock solution of this compound?
A4: Dimethyl sulfoxide (DMSO) is a commonly recommended solvent for preparing stock solutions of this compound.[4][5] Other organic solvents such as ethanol, methanol, and pyridine have also been cited as suitable for dissolving this compound.[5]
Q5: How does pH affect the solubility and stability of this compound?
A5: The stability of saponins, like this compound, can be influenced by pH. Extreme acidic or alkaline conditions may lead to the hydrolysis of the glycosidic bonds, which can alter the molecule's structure and solubility.[6] It is generally advisable to work with solutions that are close to neutral pH unless your experimental design requires otherwise.
Q6: What are the recommended storage conditions for this compound solutions?
A6: For stock solutions, it is recommended to store them at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months), protected from light.[3] Avoid repeated freeze-thaw cycles to maintain the integrity of the compound.
Troubleshooting Guide
Issue 1: Precipitation or Cloudiness Upon Dilution of DMSO Stock in Aqueous Buffer
This is a common issue when diluting a compound from an organic solvent into an aqueous medium.
Troubleshooting Workflow:
A workflow for troubleshooting precipitation issues.
Possible Solutions:
-
Decrease the Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your aqueous solution.
-
Incorporate Surfactants or Solubilizing Agents: The addition of a small amount of a biocompatible surfactant, such as Tween-80, or a cyclodextrin like SBE-β-CD can help to maintain the solubility of this compound in aqueous solutions.
-
Optimize the Co-solvent System: For in vivo studies or certain in vitro assays, a more complex co-solvent system may be necessary. Refer to the tables below for established formulations.
Issue 2: this compound Precipitates Out of Solution Over Time
This may indicate that the solution is supersaturated or that the compound is degrading.
Troubleshooting Workflow:
A workflow for troubleshooting solution stability issues.
Possible Solutions:
-
Verify Storage Conditions: Ensure that your solutions are stored at the recommended temperature and protected from light to minimize degradation.[3]
-
Prepare Solutions Fresh: Due to potential stability issues in aqueous media, it is best practice to prepare working solutions of this compound fresh for each experiment.
-
Assess pH: If your experimental buffer is acidic or alkaline, consider the possibility of hydrolysis. If possible, adjust the pH to be closer to neutral.
Quantitative Data Summary
The following tables summarize the known solvent formulations for achieving a this compound concentration of ≥ 2.5 mg/mL.
Table 1: Co-Solvent Formulations for this compound
| Formulation Component | Protocol 1 | Protocol 2 | Protocol 3 |
| DMSO | 10% | 10% | 10% |
| PEG300 | 40% | - | - |
| Tween-80 | 5% | - | - |
| Saline | 45% | - | - |
| 20% SBE-β-CD in Saline | - | 90% | - |
| Corn Oil | - | - | 90% |
| Resulting Solubility | ≥ 2.5 mg/mL | ≥ 2.5 mg/mL | ≥ 2.5 mg/mL |
| Appearance | Clear Solution | Clear Solution | Clear Solution |
| Reference |
Experimental Protocols
Protocol 1: Preparation of a 2.5 mg/mL this compound Solution in a DMSO/PEG300/Tween-80/Saline Vehicle
This protocol is suitable for preparing a clear solution of this compound for in vivo administration.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl in water)
Procedure:
-
Weigh the required amount of this compound.
-
Dissolve the this compound in DMSO to make a 10% solution relative to the final volume.
-
Add PEG300 to a final concentration of 40% and mix thoroughly.
-
Add Tween-80 to a final concentration of 5% and mix until the solution is clear.
-
Finally, add Saline to bring the solution to the final volume (45%) and mix well.
Example for 1 mL final volume:
-
To 2.5 mg of this compound, add 100 µL of DMSO and mix to dissolve.
-
Add 400 µL of PEG300 and mix.
-
Add 50 µL of Tween-80 and mix.
-
Add 450 µL of Saline and mix.
Protocol 2: Preparation of a 2.5 mg/mL this compound Solution with SBE-β-CD
This protocol utilizes sulfobutyl ether-β-cyclodextrin (SBE-β-CD) as a solubilizing agent, which can be a suitable alternative for certain applications.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
20% (w/v) SBE-β-CD in Saline
Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a separate tube, add the required volume of the 20% SBE-β-CD in Saline solution.
-
While vortexing the SBE-β-CD solution, slowly add the this compound/DMSO stock solution to achieve the final desired concentration.
Example for 1 mL final volume:
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
To 900 µL of 20% SBE-β-CD in Saline, add 100 µL of the 25 mg/mL this compound/DMSO stock solution.
-
Mix thoroughly until a clear solution is obtained.
Note: The information provided in this technical support center is based on currently available data. It is always recommended to perform small-scale pilot experiments to determine the optimal dissolution conditions for your specific experimental setup.
References
- 1. Saponins of Selected Triterpenoids as Potential Therapeutic Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound supplier | CAS 1807732-38-2 | AOBIOUS [aobious.com]
- 5. This compound | CAS:1807732-38-2 | Manufacturer ChemFaces [chemfaces.com]
- 6. [Effect of the pH of the medium and of temperature on tylosin stability] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Celosin I Concentration for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively optimize the concentration of Celosin I for various cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary known biological activity?
A1: this compound is an oleanane-type triterpenoid saponin isolated from the seeds of Celosia argentea.[1] It has demonstrated significant hepatoprotective effects in preclinical models.[1][2] Like other triterpenoid saponins, it is investigated for its potential anti-inflammatory and cytotoxic (anti-cancer) properties.[3][4][5]
Q2: What is a good starting concentration range for this compound in a new cell-based assay?
A2: For a new experiment, it is advisable to perform a preliminary study using a wide range of concentrations to determine the half-maximal inhibitory concentration (IC50) or effective concentration (EC50). Based on studies of related saponins from Celosia argentea, a broad starting range of 1 µM to 100 µM is recommended. In mass concentration, this is approximately 1.1 µg/mL to 110.3 µg/mL, given the molecular weight of this compound is 1103.2 g/mol .[1][2][6][7][8]
Q3: How should I dissolve this compound for my experiments?
A3: this compound is soluble in dimethyl sulfoxide (DMSO).[6][8] It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO and then dilute it to the final desired concentrations in your cell culture medium. Ensure the final DMSO concentration in your assay does not exceed a level that affects cell viability (typically ≤ 0.5%).
Q4: What is the likely mechanism of action for this compound's anti-inflammatory effects?
A4: While the specific mechanism for this compound is not fully elucidated, many triterpenoid saponins exert their anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][9][10][11] This pathway is a central regulator of inflammatory responses, controlling the expression of pro-inflammatory cytokines and enzymes like iNOS and COX-2.[3][9]
Q5: Could this compound be cytotoxic to my cells?
A5: Yes, this compound may exhibit cytotoxicity, particularly at higher concentrations. Related saponins from Celosia argentea have shown cytotoxic effects against various cancer cell lines.[3] It is crucial to perform a cell viability assay, such as the MTT or MTS assay, to determine the cytotoxic potential of this compound on your specific cell line and to distinguish between anti-proliferative and cytotoxic effects.
Troubleshooting Guides
Issue 1: No observable effect of this compound at tested concentrations.
This could be due to several factors, including insufficient concentration, low cell sensitivity, or issues with the compound's activity.
| Possible Cause | Troubleshooting Step |
| Concentration too low | Increase the concentration range of this compound. Consider testing up to 200 µM. |
| Cell line insensitivity | Ensure your chosen cell line is appropriate for the assay. For anti-inflammatory assays, macrophage-like cell lines such as RAW 264.7 are commonly used.[12][13] |
| Compound degradation | Prepare fresh dilutions of this compound from a frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles. |
| Assay readout issue | Verify that your assay detection system is functioning correctly with appropriate positive and negative controls. |
Issue 2: High levels of cell death observed across all concentrations.
This suggests that this compound is highly cytotoxic to your cell line at the concentrations tested.
| Possible Cause | Troubleshooting Step |
| Concentration range too high | Decrease the concentration range significantly. Start from a lower concentration, for example, 0.1 µM, and perform serial dilutions. |
| Solvent (DMSO) toxicity | Ensure the final concentration of DMSO in your wells is non-toxic (ideally ≤0.1%, but generally acceptable up to 0.5%). Run a vehicle control with the highest concentration of DMSO used. |
| Incorrect cell seeding density | Cells seeded at a very low density can be more susceptible to toxic effects. Optimize your cell seeding density. |
| Contamination | Check your cell cultures for any signs of microbial contamination. |
Issue 3: High variability between replicate wells.
Inconsistent results can obscure the true effect of the compound.
| Possible Cause | Troubleshooting Step |
| Pipetting errors | Ensure your pipettes are calibrated. Mix cell suspensions and reagent solutions thoroughly before dispensing. |
| Uneven cell seeding | Ensure a homogenous single-cell suspension before seeding. Pay attention to the "edge effect" in microplates; consider not using the outer wells or filling them with sterile PBS. |
| Compound precipitation | Visually inspect the wells after adding this compound to ensure it has not precipitated out of solution. If precipitation occurs, you may need to adjust the final DMSO concentration or reconsider the highest concentrations tested. |
| Inconsistent incubation times | Treat all plates and wells with consistent timing, especially when adding reagents for detection. |
Experimental Protocols & Data
This compound Cytotoxicity Data from Related Saponins
The following table summarizes cytotoxicity data for saponins and extracts from Celosia argentea to guide initial concentration selection.
| Compound/Extract | Cell Line(s) | Assay | Observed Cytotoxicity (IC50 or Effective Concentration) | Reference |
| Cristatain (saponin) | SHG44, HCT116, CEM, MDA-MB-435, HepG2 | Not specified | IC50 values from 23.71 to 31.62 µg/mL | [3] |
| Methanolic Extract | Not specified | Not specified | Significant cytotoxicity at 28 µg/mL | [3] |
| Acetone Extract | RAW 264.7, 3T3-L1 | MTT Assay | Not toxic up to 200 µg/mL | Not specified in provided text |
Protocol 1: Determining the IC50 of this compound using the MTT Assay
This protocol is a standard method for assessing cell viability and determining the concentration of a compound that inhibits cell viability by 50%.
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 5 x 10⁴ to 1 x 10⁵ cells/mL.
-
Include wells with media only for blank controls.
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator.[14]
-
-
This compound Treatment:
-
Prepare a dilution series of this compound in serum-free medium from your DMSO stock. A common approach is to use 2-fold or 3-fold serial dilutions.
-
Aspirate the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells.
-
Include untreated control wells and vehicle control wells (medium with the highest concentration of DMSO used).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[14]
-
-
MTT Assay:
-
After incubation, add 10 µL of a 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C, protected from light.[14]
-
Carefully remove the MTT-containing medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[14][15]
-
Shake the plate for 15 minutes to ensure complete solubilization.[14]
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.[14]
-
-
Data Analysis:
-
Subtract the blank absorbance from all other readings.
-
Calculate percent viability: (% Viability) = (Absorbance of treated cells / Absorbance of untreated control) x 100.
-
Plot percent viability against the log of this compound concentration and use non-linear regression to determine the IC50 value.
-
Protocol 2: Measuring Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Cells
This assay is a common method to screen for anti-inflammatory activity.
-
Cell Seeding:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10⁵ cells/well.
-
Incubate for 12-24 hours at 37°C and 5% CO₂.[12]
-
-
Treatment:
-
Replace the medium with fresh, serum-free DMEM.
-
Add various concentrations of this compound to the wells.
-
After 1 hour of pre-treatment, stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) to induce inflammation.[12]
-
Include control wells: untreated cells, cells with LPS only, and cells with LPS and a known inhibitor.
-
Incubate for 24 hours.[12]
-
-
Nitrite Measurement (Griess Assay):
-
Nitrite is a stable product of NO. Its concentration in the culture supernatant is an indicator of NO production.
-
Transfer 100 µL of the supernatant from each well to a new 96-well plate.
-
Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to each well.
-
Incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis:
-
Create a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in your samples from the standard curve.
-
Determine the percentage of NO production inhibition relative to the LPS-only control.
-
Run a parallel MTT assay to ensure that the observed reduction in NO is not due to cytotoxicity.
-
Visualizations
Caption: Hypothesized mechanism of this compound inhibiting the NF-κB signaling pathway.
Caption: A logical workflow for determining the optimal this compound concentration.
Caption: A decision tree for troubleshooting common issues in this compound assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound 1807732-38-2 Manufacturers, Suppliers, Factory - this compound 1807732-38-2 in Stock - Biopurify [biopurify.org]
- 3. Naturally occurring NF-kappaB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Saponins of Selected Triterpenoids as Potential Therapeutic Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | Hepatoprotective phytochemicals | TargetMol [targetmol.com]
- 7. This compound | CAS 1807732-38-2 | ScreenLib [screenlib.com]
- 8. This compound supplier | CAS 1807732-38-2 | AOBIOUS [aobious.com]
- 9. Medicinal Plants in Cancer Treatment: Contribution of Nuclear Factor- Kappa B (NF-kB) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Celosin I stability in solution and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of Celosin I. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the successful use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder?
A1: this compound as a dry powder should be stored under specific conditions to ensure its long-term stability. Keep the powder in a tightly sealed container, protected from light. For optimal stability, different storage durations are recommended based on the temperature.[1][2]
Q2: What is the best way to prepare and store this compound stock solutions?
A2: It is recommended to prepare a concentrated stock solution in an appropriate organic solvent and store it at low temperatures. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this compound.[1] To avoid repeated freeze-thaw cycles, which can lead to degradation, it is advisable to aliquot the stock solution into single-use volumes. Solutions should be stored protected from light.[3][4]
Q3: How long are this compound stock solutions stable?
A3: The stability of this compound stock solutions is dependent on the storage temperature. When stored in DMSO, the solution can be kept for up to 6 months at -80°C or for up to 1 month at -20°C.[5][3] It is recommended to use the solution within these timeframes to ensure its integrity.
Q4: I am having trouble dissolving this compound. What can I do?
A4: this compound, being a saponin, may require assistance to fully dissolve. If you observe precipitation or phase separation, gentle heating (e.g., to 37°C) and/or sonication in an ultrasonic bath can aid in its dissolution.[5][3]
Q5: What is the potential degradation pathway for this compound in solution?
A5: The most common degradation pathway for saponins like this compound is the hydrolysis of the glycosidic bonds that link the sugar chains to the triterpenoid backbone, particularly under acidic or basic conditions.[6] This hydrolysis results in the formation of prosapogenins (partially hydrolyzed saponins) and eventually the aglycone. The specific degradation products of this compound have not been fully characterized in the available literature.
Storage and Stability Data
The following tables summarize the recommended storage conditions for this compound and provide illustrative stability data for a structurally related oleanane triterpenoid saponin, glycyrrhetic acid, under forced degradation conditions. This data is provided as an example, and users are encouraged to perform their own stability studies for this compound in their specific experimental solutions.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration | Special Conditions |
| Powder | -20°C | Up to 3 years | Protect from direct sunlight[1] |
| 4°C | Up to 2 years | Protect from direct sunlight[2] | |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | Protect from light; aliquot to avoid freeze-thaw cycles[5][3] |
| -20°C | Up to 1 month | Protect from light; aliquot to avoid freeze-thaw cycles[5][3] |
Table 2: Example Stability of a Related Triterpenoid (Glycyrrhetic Acid) Under Forced Degradation
Disclaimer: The following data is for glycyrrhetic acid and is intended to be illustrative of the types of degradation that can occur with oleanane triterpenoids under stress conditions. The stability of this compound may vary.
| Stress Condition (2 hours at 80°C) | % Degradation |
| 1N HCl | 63.7%[7] |
| 5N HCl | 74.6%[7] |
| 1N NaOH | No degradation observed[7] |
| Neutral (Water) | No degradation observed[7] |
| 30% H₂O₂ (Oxidative) | No degradation observed[7] |
| Photochemical | Extensive degradation[7] |
| Dry Heat | No degradation observed[7] |
| Wet Heat | No degradation observed[7] |
Troubleshooting Guide
Issue 1: My this compound solution appears cloudy or has visible precipitate after dilution in aqueous media.
-
Cause A: Low Aqueous Solubility: this compound is a lipophilic molecule with limited solubility in aqueous solutions. When a concentrated DMSO stock is diluted into aqueous media (e.g., cell culture medium), the compound can precipitate out.
-
Solution A:
-
Decrease the final concentration: The concentration of this compound in your working solution may be above its solubility limit in the aqueous medium.
-
Use a solubilizing agent: For in vivo studies, co-solvents like PEG300, Tween-80, or SBE-β-CD can be used to improve solubility.[3] For cell culture, ensure the final DMSO concentration is kept low (typically <0.5%) and does not affect cell viability.
-
Pre-warm the media: Pre-warming the aqueous media to 37°C before adding the this compound stock solution can sometimes help maintain solubility.[2]
-
Vortex immediately: Gently vortex the solution immediately after adding the stock to ensure rapid and uniform dispersion.
-
-
Cause B: Interaction with Media Components: Salts, proteins, or other components in complex media can interact with this compound, leading to precipitation.[4]
-
Solution B:
-
Test solubility in a simpler buffer: Determine the solubility of this compound in a simple buffer (e.g., PBS) to see if media components are the issue.
-
Prepare fresh solutions: Do not use diluted solutions that have been stored for extended periods, as precipitation can occur over time.
-
Issue 2: I am observing a loss of biological activity with my this compound solution over time.
-
Cause A: Chemical Degradation: this compound may be degrading in your solution due to factors like pH, temperature, or light exposure.
-
Solution A:
-
Check pH of the solution: Saponins can be susceptible to hydrolysis at acidic or alkaline pH. Ensure your solution is buffered at a pH that confers maximal stability.
-
Store properly: Always store stock solutions at -80°C or -20°C as recommended and protect them from light.[5][3]
-
Avoid repeated freeze-thaw cycles: Aliquot stock solutions into single-use vials to prevent degradation from repeated temperature changes.[5]
-
-
Cause B: Adsorption to Labware: Lipophilic compounds can adsorb to the surface of plastic labware, reducing the effective concentration in the solution.
-
Solution B:
-
Use low-adhesion microplates or tubes: If you suspect adsorption is an issue, consider using labware specifically designed to minimize compound binding.
-
Include a carrier protein: In some applications, a small amount of a carrier protein like bovine serum albumin (BSA) can help prevent adsorption.
-
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Studies
This protocol provides an example of how to formulate this compound for administration to animals, based on common practices for similar compounds.[3]
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare 1 mL of the final working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until a clear solution is formed.
-
Add 450 µL of saline (0.9% NaCl in ddH₂O) to bring the final volume to 1 mL. The final solvent composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
The final concentration of this compound in this example would be 2.5 mg/mL. Adjust the initial stock concentration or volumes as needed for your desired final concentration.
Protocol 2: Stability Assessment of this compound by HPLC
This protocol outlines a general method for assessing the stability of this compound in a specific solvent or buffer over time. This is a stability-indicating method that can separate the parent compound from its degradation products.
-
Preparation of Stability Samples:
-
Prepare a solution of this compound in the desired solvent (e.g., DMSO, cell culture medium, PBS at a specific pH) at a known concentration (e.g., 100 µg/mL).
-
Dispense aliquots of this solution into several vials.
-
Store the vials under the desired storage conditions (e.g., 4°C, 25°C, 37°C).
-
Designate a "time zero" (T=0) sample and analyze it immediately.
-
-
HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
-
Example Gradient: Start with 10-20% acetonitrile and increase to 90-100% over 30-40 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: Since saponins lack a strong chromophore, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is often preferred for universal detection.[1] Alternatively, a UV detector at a low wavelength (e.g., 205-210 nm) can be used.[2] Mass Spectrometry (MS) can be used for identification of degradation products.
-
Injection Volume: 10-20 µL.
-
-
Time-Point Analysis:
-
At specified time points (e.g., 1, 3, 7, 14 days), remove a vial from storage.
-
Analyze the sample by HPLC using the method described above.
-
-
Data Analysis:
-
Calculate the peak area of the intact this compound at each time point.
-
Determine the percentage of this compound remaining at each time point relative to the T=0 sample using the formula: % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
-
Plot the % remaining versus time to determine the degradation kinetics.
-
Visualizations
Caption: Workflow for assessing the stability of this compound in solution.
Caption: Putative hepatoprotective signaling pathways of this compound.
References
- 1. Recent Advances in Separation and Analysis of Saponins in Natural Products [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. The Hepatoprotection by Oleanolic Acid Preconditioning: Focusing on PPARα Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-performance liquid chromatography of oleanane saponins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. New insights into generalized hepatoprotective effects of oleanolic acid: key roles of metallothionein and Nrf2 induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stress degradation studies and stability-indicating TLC-densitometric method of glycyrrhetic acid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: In Vitro Saponin Experiments
Welcome to our technical support center for researchers, scientists, and drug development professionals working with saponins in vitro. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Our comprehensive guides are presented in a question-and-answer format to directly address specific issues you may face.
Solubility & Sample Preparation
Question: I'm having trouble dissolving my saponin extract in aqueous solutions for my in vitro assays. What can I do?
Answer:
Saponin solubility can be challenging due to their amphiphilic nature.[1] Here are several approaches to improve solubility:
-
Co-solvents: Initially dissolve the saponin in a small amount of a polar organic solvent like dimethyl sulfoxide (DMSO), ethanol, or methanol before adding it to your aqueous buffer or cell culture medium.[2] Be mindful of the final solvent concentration, as high concentrations can be toxic to cells. It is crucial to run a vehicle control (medium with the same concentration of the solvent) to account for any solvent-induced effects.
-
pH Adjustment: The solubility of some saponins is pH-dependent.[1] For acidic saponins, increasing the pH of the solution by adding a small amount of a weak base can enhance solubility. Conversely, for basic saponins, a slightly acidic environment might be beneficial.
-
Gentle Heating and Sonication: Gentle warming of the solution in a water bath or using a sonicator can aid in dissolving saponins. However, be cautious with temperature-sensitive saponins, as excessive heat can lead to degradation.
-
Use of Purified Saponins: Crude saponin extracts contain various compounds that can hinder solubility. Using purified saponins, if available, often results in better solubility.
Troubleshooting Tip: If precipitation occurs upon addition to your aqueous medium, try decreasing the initial concentration of your saponin stock solution or increasing the volume of the aqueous medium.
Cytotoxicity Assays
Question: My MTT assay results with saponins are inconsistent and show high background. What could be the cause?
Answer:
Inconsistencies in MTT assays with saponins can arise from several factors:
-
Interference with MTT Reduction: Saponins, particularly at high concentrations, can interfere with the cellular reductases responsible for converting MTT to formazan, leading to inaccurate results.[3] It's essential to include proper controls, such as a cell-free assay with saponin and MTT, to check for direct reduction of MTT by the saponin itself.
-
Saponin-Induced Cell Lysis: Saponins are known to lyse cells, which can lead to a rapid decrease in cell number that may not be accurately reflected by a metabolic assay like MTT if the timing is not optimized.[4] Consider using a cytotoxicity assay that measures cell membrane integrity, such as the lactate dehydrogenase (LDH) release assay, in parallel with the MTT assay.
-
Precipitation in Culture Medium: Poorly soluble saponins can precipitate in the cell culture medium, leading to uneven exposure of cells to the compound and variable results. Ensure complete dissolution of the saponin before adding it to the cells.
-
Cell Seeding Density: The optimal cell seeding density should be determined for each cell line to ensure they are in the logarithmic growth phase during the experiment.
Troubleshooting Workflow for Cytotoxicity Assays
Caption: Troubleshooting workflow for inconsistent cytotoxicity assay results.
Hemolysis Assays
Question: I am observing high hemolytic activity even at low saponin concentrations. How can I troubleshoot this?
Answer:
High hemolytic activity is a characteristic feature of many saponins.[5] However, if the results are unexpected, consider the following:
-
Purity of Saponin Extract: Crude extracts can contain other hemolytic compounds, leading to an overestimation of the saponin's activity. Using purified saponins is recommended for accurate assessment.
-
Erythrocyte Source and Preparation: The susceptibility of red blood cells (RBCs) to hemolysis can vary between species and even individuals. Ensure consistent sourcing and handling of RBCs. The washing steps are critical to remove plasma components that might interfere with the assay.
-
Incubation Time and Temperature: Hemolysis is time and temperature-dependent. Ensure that these parameters are consistent across all experiments. A time-course experiment can help determine the optimal incubation period.
-
Positive and Negative Controls: Always include a positive control (e.g., Triton X-100 or a known hemolytic saponin) to ensure the assay is working correctly and a negative control (buffer/saline) to determine the baseline level of hemolysis.
Quantitative Data: Hemolytic Activity (HD50)
The following table summarizes the 50% hemolytic concentration (HD50) for various saponins.
| Saponin/Extract | Red Blood Cell Source | HD50 Value | Reference |
| Pulsatilla Saponin D | Rabbit | 6.3 µM | [6] |
| Holothuria leucospilota Saponin | Human | 0.5 mg/mL | [5][7] |
| Quillaja brasiliensis Saponins | Not Specified | 125.2 µg/mL | [5] |
| Quil A | Not Specified | 52.2 µg/mL | [5] |
Micelle Formation & Foaming
Question: How does micelle formation of saponins affect my in vitro experiments?
Answer:
Above a certain concentration, known as the critical micelle concentration (CMC), saponin molecules self-assemble into micelles.[8][9] This phenomenon has several implications for in vitro studies:
-
Bioavailability: Micelle formation can affect the concentration of free saponin molecules available to interact with cells, potentially influencing the dose-response relationship.
-
Solubilization of Other Compounds: Saponin micelles can encapsulate other hydrophobic molecules, which could be relevant in co-treatment studies.
-
Interference with Assays: The presence of micelles can interfere with certain analytical techniques.
Quantitative Data: Critical Micelle Concentration (CMC)
The CMC is a key parameter for understanding the behavior of saponins in solution.
| Saponin Source | CMC Value | Reference |
| Sapindus mukorossi | 0.045 wt% | [8] |
| Quillaja saponaria | 0.01 - 0.77 g/L (supplier dependent) | [10] |
| Sisal (Agave sisalana) | 4.3 g/L | [11] |
Question: My saponin solution is foaming excessively. How can I manage this?
Answer:
Foaming is a characteristic property of saponins and is often used as a qualitative test for their presence.[12][13][14] While generally not a major issue in cell-based assays conducted in static plates, vigorous shaking or agitation during sample preparation should be avoided to minimize foam formation. If foaming is problematic, allowing the solution to stand for a short period before use can help the foam to dissipate.
Experimental Protocols
MTT Cytotoxicity Assay
This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.[15][16][17]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Saponin stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Saponin Treatment: Prepare serial dilutions of the saponin in complete culture medium. Remove the old medium from the cells and add 100 µL of the saponin dilutions to the respective wells. Include a vehicle control and a positive control (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of saponin that inhibits 50% of cell growth) can be determined by plotting cell viability against saponin concentration.
Quantitative Data: Cytotoxicity (IC50)
The following table provides examples of IC50 values for different saponins and cell lines.
| Saponin/Extract | Cell Line | IC50 Value | Reference |
| Pulsatilla Saponin D | A549 (Lung Cancer) | 6.0 µM | [6] |
| Pulsatilla Saponin D | SMMC-771 (Hepatocellular Carcinoma) | 4.4 µM | [6] |
| Pennogenyl Saponin 1 | HeLa (Cervical Cancer) | Varies with assay | [18] |
| Pennogenyl Saponin 2 | HeLa (Cervical Cancer) | Varies with assay | [18] |
| Holothuria leucospilota Saponin | A549 (Lung Cancer) | 1 µg/mL (at 48h) | |
| Ursolic Acid | HeLa (Cervical Cancer) | < 30 µM | [19] |
| Oleanolic Acid | HeLa (Cervical Cancer) | < 100 µM | [19] |
Hemolysis Assay
This protocol measures the ability of saponins to lyse red blood cells.[7][20][21][22]
Materials:
-
Fresh whole blood with anticoagulant (e.g., heparin or EDTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Saponin stock solution
-
Triton X-100 (for positive control)
-
96-well microplate
-
Centrifuge
-
Microplate reader
Procedure:
-
RBC Preparation: Centrifuge whole blood at a low speed (e.g., 500 x g) for 10 minutes. Aspirate the plasma and buffy coat. Wash the pelleted RBCs three times with cold PBS. Resuspend the washed RBCs in PBS to make a 2% (v/v) suspension.
-
Saponin Dilutions: Prepare serial dilutions of the saponin in PBS in a 96-well plate.
-
Incubation: Add the 2% RBC suspension to each well containing the saponin dilutions. Include a negative control (PBS only) and a positive control (e.g., 0.1% Triton X-100 for 100% hemolysis).
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Centrifugation: Centrifuge the plate to pellet the intact RBCs.
-
Absorbance Measurement: Carefully transfer the supernatant to a new 96-well plate and measure the absorbance of the released hemoglobin at 540 nm.
-
Data Analysis: Calculate the percentage of hemolysis for each saponin concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100 The HD50 value can be determined by plotting the percentage of hemolysis against the saponin concentration.
Foam Test (Qualitative)
This is a simple, qualitative test to detect the presence of saponins.[12][13][14][23][24]
Materials:
-
Saponin extract or solution
-
Distilled water
-
Graduated cylinder with a stopper
Procedure:
-
Add a small amount of the saponin extract or solution to a graduated cylinder.
-
Add a defined volume of distilled water (e.g., 10 mL).
-
Stopper the cylinder and shake vigorously for 15-30 seconds.
-
Let the cylinder stand and observe the foam.
-
Interpretation: The formation of a stable foam layer (persisting for several minutes) indicates the presence of saponins.
Signaling Pathways
Saponins can induce a variety of cellular responses, often culminating in apoptosis. The diagrams below illustrate key signaling pathways that can be affected by saponins.
Saponin-Induced Apoptosis Pathways
Caption: Saponin-induced apoptosis signaling pathways.
This diagram illustrates that saponins can trigger apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[4][25][26][27]
NF-κB Signaling Pathway Inhibition by Saponins
Caption: Inhibition of the NF-κB signaling pathway by saponins.
Certain saponins have been shown to exert anti-inflammatory effects by inhibiting the activation of NF-κB, a key transcription factor involved in inflammation and cell survival.[25]
References
- 1. Characterization of saponins from the leaves and stem bark of Jatropha curcas L. for surface-active properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Extraction and Distillation Methods of Saponin Extracts [plantextractwholesale.com]
- 3. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 4. researchgate.net [researchgate.net]
- 5. Hemolytic and cytotoxic properties of saponin purified from Holothuria leucospilota sea cucumber - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity, Hemolytic Toxicity, and Mechanism of Action of Pulsatilla Saponin D and Its Synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rbmb.net [rbmb.net]
- 8. researchgate.net [researchgate.net]
- 9. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 10. resources.dataphysics-instruments.com [resources.dataphysics-instruments.com]
- 11. researchgate.net [researchgate.net]
- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 13. researchgate.net [researchgate.net]
- 14. Foam test: Significance and symbolism [wisdomlib.org]
- 15. assaygenie.com [assaygenie.com]
- 16. researchhub.com [researchhub.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. m.youtube.com [m.youtube.com]
- 21. Hemolysis Assay [protocols.io]
- 22. djs.journals.ekb.eg [djs.journals.ekb.eg]
- 23. researchgate.net [researchgate.net]
- 24. sysrevpharm.org [sysrevpharm.org]
- 25. researchgate.net [researchgate.net]
- 26. Alfalfa saponins inhibit oxidative stress-induced cell apoptosis through the MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Anticancer Effects of Paris Saponins by Apoptosis and PI3K/AKT Pathway in Gefitinib-Resistant Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Celosin I and Cell Viability Assays
Welcome to the technical support center for researchers utilizing Celosin I in their experimental workflows. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference of this compound with common cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
This compound is an oleanane-type triterpenoid saponin isolated from the seeds of Celosia argentea L.[1] It is recognized for its significant hepatoprotective effects against toxin-induced liver injury in mice.[1][2] Triterpenoid saponins from Celosia species are also known for a variety of other pharmacological effects, including antimicrobial and antitumor activities.[3]
Q2: Why might my cell viability assay results be inconsistent when using this compound?
Triterpenoid saponins, the class of compounds this compound belongs to, have been reported to interfere with certain types of cell viability assays.[4] This interference can lead to either an overestimation or underestimation of cell viability, depending on the assay's mechanism. Saponins possess surfactant-like properties which can perturb cell membranes.[1] Additionally, some natural products with reducing properties can directly interact with assay reagents.
Q3: Which cell viability assays are potentially affected by this compound?
Assays based on the reduction of tetrazolium salts, such as MTT and XTT, are particularly susceptible to interference by compounds with reducing or antioxidant properties.[4] LDH assays, which measure membrane integrity, may also be affected by the membrane-perturbing effects of saponins.
Q4: How can I determine if this compound is interfering with my assay?
A cell-free control experiment is the most effective way to test for direct interference. This involves running the assay with this compound in the cell culture medium but without any cells. If a color change or signal is detected, it indicates that this compound is directly interacting with the assay reagents.
Troubleshooting Guides
Issue 1: Unexpectedly High Viability or False-Positive Results in MTT/XTT Assays
Possible Cause:
Triterpenoid saponins, like this compound, may possess reducing properties that lead to the direct chemical reduction of the tetrazolium salts (MTT, XTT) to their colored formazan products. This non-enzymatic reduction is independent of cellular metabolic activity and results in an artificially high absorbance reading, suggesting increased cell viability when the compound may actually be cytotoxic.[4]
Troubleshooting Steps:
-
Perform a Cell-Free Control:
-
Prepare wells with your complete cell culture medium.
-
Add this compound at the same concentrations used in your experiment.
-
Add the MTT or XTT reagent as per the protocol.
-
Incubate for the standard duration.
-
Measure the absorbance.
-
A significant increase in absorbance in the presence of this compound compared to the medium-alone control confirms direct interference.
-
-
Consider Alternative Assays:
-
Switch to an assay with a different detection principle that is less susceptible to interference from reducing compounds. Recommended alternatives include:
-
ATP-based Luminescence Assays (e.g., CellTiter-Glo®): These assays measure the level of intracellular ATP, which is a direct indicator of metabolically active cells and are generally less prone to artifacts from colored or reducing compounds.
-
Sulforhodamine B (SRB) Assay: This colorimetric assay measures total protein content and is based on the binding of the dye to basic amino acids of cellular proteins.
-
Crystal Violet Assay: This assay stains the DNA of adherent cells, and the amount of dye retained is proportional to the cell number.
-
-
Issue 2: Discrepancies Between Assay Results and Microscopic Observations
Possible Cause:
If you observe cell death under the microscope (e.g., detachment, morphological changes) that is not reflected in your MTT or XTT assay results, it is highly likely that this compound is interfering with the assay chemistry, as described in Issue 1.
Troubleshooting Steps:
-
Trust Your Microscopic Observations: Visual inspection of cell morphology is a critical first step in assessing cell health.
-
Quantify Viability with a Dye Exclusion Method: Use a direct cell counting method that is not dependent on metabolic activity.
-
Trypan Blue Exclusion Assay: This simple and rapid method distinguishes viable cells (with intact membranes that exclude the dye) from non-viable cells (which take up the blue dye).
-
-
Implement an Alternative Endpoint Assay: Corroborate your findings with one of the recommended alternative assays from the list in Issue 1.
Issue 3: Increased LDH Release at Non-Cytotoxic Concentrations
Possible Cause:
Saponins are known to interact with and permeabilize cell membranes due to their surfactant-like properties.[1] This can lead to a low level of LDH release even at concentrations of this compound that are not causing widespread cell death, potentially leading to a misinterpretation of cytotoxicity.
Troubleshooting Steps:
-
Establish a Clear Positive Control: Use a known cytotoxic agent or a cell lysis buffer to determine the maximum LDH release in your cell type. This will help to put the LDH release caused by this compound into the proper context.
-
Correlate with Other Viability Assays: Do not rely solely on the LDH assay. Compare the LDH release data with results from an assay that measures a different aspect of cell health, such as an ATP-based assay or the SRB assay.
-
Time-Course Experiment: Perform a time-course experiment to distinguish between immediate membrane permeabilization and LDH release due to cytotoxicity over a longer period.
Summary of Cell Viability Assay Characteristics
| Assay | Principle | Potential for this compound Interference |
| MTT | Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases. | High: Triterpenoid saponins may directly reduce the tetrazolium salt. |
| XTT | Similar to MTT, but the formazan product is water-soluble. | High: Triterpenoid saponins may directly reduce the tetrazolium salt. |
| LDH | Measures the release of lactate dehydrogenase from damaged cells. | Moderate: Saponins can permeabilize cell membranes, potentially leading to LDH leakage without causing cell death. |
| Resazurin (AlamarBlue) | Reduction of resazurin to the fluorescent resorufin by viable cells. | Moderate: Susceptible to interference from reducing compounds, similar to tetrazolium assays. |
| ATP-based Luminescence | Measures intracellular ATP levels as an indicator of metabolic activity. | Low: Less prone to interference from colored or reducing compounds. |
| SRB | Binds to total cellular protein. | Low: Based on a different principle (protein mass) and less likely to be affected by the chemical properties of this compound. |
| Crystal Violet | Stains DNA of adherent cells. | Low: Measures cell number based on adherence and is unlikely to be affected by this compound's chemical properties. |
| Trypan Blue Exclusion | Dye exclusion by intact cell membranes. | Low: A direct measure of membrane integrity, not susceptible to chemical interference. |
Experimental Protocols
Cell-Free Interference Control Protocol for MTT/XTT Assays
-
In a 96-well plate, add 100 µL of your standard cell culture medium to several wells.
-
Add this compound to these wells at the highest concentration used in your experiments. Include a medium-only control without this compound.
-
Add 10 µL of MTT reagent (5 mg/mL) or 50 µL of activated XTT solution to each well.
-
Incubate the plate for 1-4 hours at 37°C in a cell culture incubator.
-
If using MTT, add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Read the absorbance at the appropriate wavelength (570 nm for MTT, 450-490 nm for XTT). A significant increase in absorbance in the this compound-containing wells compared to the medium-only control indicates direct reduction and interference.[4]
ATP-Based Luminescence Assay Protocol (General)
-
Seed cells in a 96-well opaque-walled plate and treat with this compound for the desired duration.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add an equal volume of the ATP-releasing/luciferase reagent to each well.
-
Mix the contents on a plate shaker for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer. Cell viability is proportional to the luminescent signal.
Sulforhodamine B (SRB) Assay Protocol
-
Seed cells in a 96-well plate and treat with this compound for the desired duration.
-
Gently remove the culture medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well.
-
Incubate the plate at 4°C for 1 hour.
-
Wash the plate five times with slow-running tap water and allow it to air dry completely.
-
Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound dye.
-
Allow the plate to air dry completely.
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Shake the plate on an orbital shaker for 5 minutes.
-
Read the absorbance at 510 nm using a microplate reader. The absorbance is proportional to the total protein mass, and thus the number of cells.[4]
Visualizations
References
Technical Support Center: Celosin I Analysis by HPLC-ELSD
This guide provides troubleshooting advice, frequently asked questions (FAQs), and optimized parameters for the analysis of Celosin I using High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD).
Frequently Asked Questions (FAQs)
Q1: Why is HPLC-ELSD a suitable method for analyzing this compound? A1: this compound, a triterpenoid saponin, lacks a strong UV-absorbing chromophore, making detection by standard UV-Vis detectors difficult.[1] The ELSD is a mass-based detector that is independent of the analyte's optical properties, making it ideal for quantifying non-volatile compounds like saponins in a volatile mobile phase.[2][3][4]
Q2: What are the critical ELSD parameters that need optimization for this compound analysis? A2: The three primary parameters that must be optimized for each application are the drift tube temperature, the nebulizer gas flow rate (or pressure), and the nebulizer temperature/power. These settings directly impact the aerosol formation and solvent evaporation processes, which are crucial for achieving a good signal-to-noise ratio.
Q3: Can I use non-volatile buffers like potassium phosphate in my mobile phase? A3: No. Non-volatile mobile phase modifiers, such as mineral acids, bases, or phosphate buffers, must be avoided.[2] These components will not evaporate in the drift tube, leading to a very high, noisy baseline and eventual fouling of the detector optics.[2] Volatile modifiers like acetic acid, formic acid, or ammonium acetate are recommended.
Q4: What type of gas should I use for the ELSD, and what are the requirements? A4: Instrument-grade nitrogen is the most commonly used gas for ELSD.[2] The gas supply must be clean, dry, oil-free, and filtered to remove any particulate matter, as contaminants can significantly increase background noise.[4][5]
Parameter Optimization Guide
Optimizing ELSD parameters is a balancing act between maximizing analyte signal and minimizing baseline noise. The following table provides recommended starting points and guidance for the analysis of this compound, based on typical methods for triterpenoid saponins.
| Parameter | Recommended Starting Value | Optimization Notes & Justification |
| HPLC Column | C18 or ODS (e.g., 4.6 x 250 mm, 5 µm) | Reverse-phase C18 columns are standard for separating saponins.[1][6] |
| Mobile Phase | Acetonitrile / Water with 0.1% Acetic or Formic Acid (Gradient) | A gradient elution is typically required for complex samples. Acetonitrile and water with a volatile acid modifier is a common mobile phase for Celosia saponins.[7] |
| Flow Rate | 0.8 - 1.0 mL/min | The flow rate must be compatible with the nebulizer. This range is typical for analytical HPLC.[8] |
| Drift Tube Temp. | 45 - 55 °C | This is the most critical parameter. Start at 50°C. Too high: May cause volatilization of semi-volatile analytes, leading to reduced sensitivity. Too low: Incomplete solvent evaporation results in a noisy baseline and spiking.[9] Adjust in 2-5°C increments. |
| Nebulizer Gas | Nitrogen | Must be clean, dry, and filtered.[5] |
| Gas Pressure | 40 - 50 psi (approx. 2.5 - 3.5 bar) | This corresponds to a flow of ~2-4 L/min.[2] Lower gas pressures can sometimes improve signal-to-noise. Optimize in 2 psi increments to find the best response.[9] |
| Nebulizer Temp. | Heating Mode: 80% Power or 40-50 °C | This setting assists in aerosol formation. Higher power can increase signal intensity but must be balanced with the drift tube temperature to avoid analyte loss. |
Experimental Protocol: HPLC-ELSD Analysis of this compound
This protocol describes a general procedure for the quantitative analysis of this compound.
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound standard or sample extract in methanol or a solvent mixture similar to the initial mobile phase composition.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulates before injection.
-
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A: Deionized water with 0.1% glacial acetic acid (v/v).
-
Prepare Mobile Phase B: Acetonitrile with 0.1% glacial acetic acid (v/v).
-
Degas both mobile phases thoroughly using sonication or vacuum filtration.
-
-
Instrument Setup & Equilibration:
-
Install a C18 reverse-phase column (e.g., Hypersil ODS2, 4.6 x 250 mm, 5 µm).[7]
-
Turn on the ELSD detector and allow the drift tube to heat to the setpoint (e.g., 50°C). This can take 15-30 minutes.[9]
-
Turn on the nebulizer gas supply and set the pressure (e.g., 50 psi).[9]
-
Begin pumping the initial mobile phase mixture through the HPLC system and detector to equilibrate the entire system. A stable baseline on the ELSD is required before starting the analysis.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 30-40 °C.[10]
-
Gradient Program: Establish a suitable gradient to separate this compound from other components. A typical gradient might run from 30% B to 70% B over 20-30 minutes.
-
ELSD Settings: Set Drift Tube Temperature to 50°C and Gas Pressure to 50 psi as a starting point.[9]
-
-
Data Acquisition & Analysis:
-
Inject a blank (solvent) first to ensure a clean baseline.
-
Inject a series of this compound standards to generate a calibration curve. Note that ELSD responses are often non-linear and may require a quadratic or power function fit.
-
Inject the prepared samples.
-
Integrate the peak corresponding to this compound and quantify using the established calibration curve.
-
Visual Workflow & Troubleshooting Guides
General HPLC-ELSD Workflow
The following diagram illustrates the sequential steps involved in analyzing a sample using HPLC-ELSD.
Caption: Workflow for this compound analysis from sample preparation to data output.
Troubleshooting Common ELSD Issues
This decision tree provides a logical approach to diagnosing and resolving common problems encountered during HPLC-ELSD analysis.
Caption: A decision tree for troubleshooting common HPLC-ELSD issues.
References
- 1. High-performance liquid chromatography analysis of plant saponins: An update 2005-2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lctsbible.com [lctsbible.com]
- 3. agilent.com [agilent.com]
- 4. peakscientific.com [peakscientific.com]
- 5. richmondscientific.com [richmondscientific.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. files.mtstatic.com [files.mtstatic.com]
- 10. Quantification of Triterpene Saponins of Hedera Helix Spray-Dried Extract by HPLC [jonuns.com]
Celosin I Dose-Response Curve Optimization: A Technical Guide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Celosin I in their experiments. The information is designed to assist in the optimization of dose-response curves and to address common challenges encountered during in vitro cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary known biological activity?
A1: this compound is an oleanane-type triterpenoid saponin isolated from the seeds of Celosia argentea. Its primary reported biological activity is a significant hepatoprotective effect, as observed in mouse models of liver injury induced by toxins such as carbon tetrachloride and N,N-dimethylformamide.[1][2]
Q2: What is the proposed mechanism of action for this compound?
A2: While the precise mechanism for this compound is still under investigation, many oleanane-type triterpenoid saponins exert their effects through anti-inflammatory pathways. A plausible mechanism is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3][4][5] This pathway is a key regulator of the inflammatory response, and its inhibition can lead to a reduction in pro-inflammatory cytokines and other mediators that contribute to cellular damage in conditions like toxin-induced hepatitis.
Q3: How should I dissolve this compound for my experiments?
A3: this compound is soluble in dimethyl sulfoxide (DMSO).[2][6][7] For cell culture experiments, it is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10-80 mg/mL) and then dilute it to the final working concentrations in the cell culture medium.[2] To enhance solubility, gentle warming to 37°C and sonication can be employed.[7] Always ensure the final DMSO concentration in your assay is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Q4: What is a typical concentration range to start with for a this compound dose-response curve?
A4: For initial experiments, a broad concentration range is recommended, spanning several orders of magnitude. Based on studies of other oleanane saponins, a starting range of 0.1 µM to 100 µM is a reasonable starting point. Subsequent experiments can then focus on a narrower range around the estimated half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50).
Q5: What are some common in vitro models for assessing the hepatoprotective effects of this compound?
A5: A common in vitro model involves using a hepatocyte cell line, such as HepG2, and inducing cellular injury with a toxin like carbon tetrachloride (CCl4) or acetaminophen.[8] The protective effect of this compound can then be quantified by measuring markers of cell viability (e.g., MTT assay), cytotoxicity (e.g., LDH release), or liver enzyme activity (e.g., ALT, AST).[8]
Experimental Protocols
General Protocol for In Vitro Hepatoprotective Dose-Response Assay
This protocol provides a framework for determining the dose-response relationship of this compound in a hepatocyte cell line model of toxin-induced injury.
1. Cell Culture and Seeding:
- Culture HepG2 cells (or another suitable hepatocyte cell line) in the recommended growth medium.
- Seed the cells into 96-well plates at a density that will result in 80-90% confluency at the time of the experiment.
- Incubate for 24 hours to allow for cell attachment.
2. This compound Pre-treatment:
- Prepare serial dilutions of this compound in the cell culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
- Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
- Incubate for a predetermined pre-treatment period (e.g., 12-24 hours).
3. Toxin-Induced Injury:
- Following the pre-treatment, introduce the hepatotoxic agent (e.g., CCl4 or acetaminophen) to the wells at a pre-determined concentration known to induce significant but not complete cell death.
- Include a control group of cells treated with this compound but not the toxin to assess the baseline cytotoxicity of the compound.
- Incubate for the required duration to induce cellular injury (e.g., 1.5-3 hours for CCl4).[8]
4. Assessment of Hepatoprotection:
- After the incubation period, assess cell viability and cytotoxicity using standard assays:
- MTT Assay: Measures mitochondrial metabolic activity as an indicator of cell viability.
- LDH Assay: Measures the release of lactate dehydrogenase from damaged cells as an indicator of cytotoxicity.
- ALT/AST Assay: Measures the activity of alanine and aspartate aminotransferases released from damaged hepatocytes.
5. Data Analysis:
- Calculate the percentage of protection or inhibition for each concentration of this compound relative to the toxin-only control.
- Plot the dose-response curve with the concentration of this compound on the x-axis (log scale) and the measured response on the y-axis.
- Use non-linear regression analysis to determine the EC50 or IC50 value.
Data Presentation
Table 1: Comparative Cytotoxic and Hepatoprotective Activities of Oleanane-Type Saponins
| Compound | Cell Line | Assay Type | Endpoint | IC50/EC50 Value | Reference |
| Kalopanaxsaponin A | HepG2 | Cytotoxicity | Cell Viability | 25.3 µM | [9] |
| Kalopanaxsaponin I | HepG2 | Cytotoxicity | Cell Viability | 19.8 µM | [9] |
| Pennogenyl Saponin 1 | HeLa | Cytotoxicity | Cell Viability (MTT) | 2.13 µg/ml | [10] |
| Pennogenyl Saponin 2 | HeLa | Cytotoxicity | Cell Viability (MTT) | 2.54 µg/ml | [10] |
| Silybinin | HepG2 | Hepatoprotection (vs. CCl4) | AST, LDH, MDA reduction | 100-150 µg/mL | [8] |
| Momordin Ic | Prostate & GI Cancer Lines | Cytotoxicity | Cell Viability | Varies by cell line | [11] |
| Calenduloside E | Thyroid Cancer Lines | Cytotoxicity | Cell Viability | Varies by cell line | [11] |
Note: The data presented here are for related oleanane saponins and are intended for comparative and guidance purposes in experimental design for this compound.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | 1. Inconsistent cell seeding. 2. Pipetting errors during compound dilution or addition. 3. "Edge effects" in the 96-well plate. | 1. Ensure a homogenous cell suspension before seeding. 2. Use calibrated pipettes and be meticulous with technique. 3. Avoid using the outermost wells of the plate, or fill them with sterile PBS to maintain humidity. |
| No observable dose-response effect | 1. The concentration range is too low or too high. 2. The incubation time is too short or too long. 3. The compound is inactive in the chosen assay. | 1. Test a much broader range of concentrations (e.g., from nanomolar to high micromolar). 2. Optimize the incubation time for both the compound and the toxin. 3. Verify the activity of your positive control to ensure the assay is working. Consider a different assay or endpoint. |
| High cytotoxicity at all concentrations (even without toxin) | 1. Saponins can permeabilize cell membranes at higher concentrations.[12][13] 2. The compound itself is highly cytotoxic to the cell line. 3. The stock solution or dilutions are contaminated. | 1. Lower the concentration range significantly. Saponin-induced membrane effects can lead to non-specific cytotoxicity.[14][15] 2. Perform a baseline cytotoxicity curve without the hepatotoxin to determine the non-toxic concentration range of this compound. 3. Use sterile technique and fresh reagents. |
| Precipitation of this compound in the culture medium | 1. Poor solubility of the compound at the tested concentrations. 2. The final DMSO concentration is too low to maintain solubility. | 1. Visually inspect the wells for precipitation after adding the compound. If observed, reduce the highest concentrations. 2. Ensure the DMSO concentration in your stock is adequate and that the final concentration in the medium is sufficient to keep the compound in solution, while remaining non-toxic to the cells. Sonication of the stock solution prior to dilution may help.[2] |
| Inconsistent results with different batches of this compound | 1. Variation in the purity or stability of the compound. | 1. Purchase from a reputable supplier that provides a certificate of analysis with purity data. Store the compound as recommended (typically at -20°C, protected from light).[7][16] |
Visualizations
Caption: Proposed inhibitory action of this compound on the NF-κB signaling pathway.
Caption: Experimental workflow for this compound dose-response curve optimization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Hepatoprotective phytochemicals | TargetMol [targetmol.com]
- 3. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of NF-kappaB signaling: 785 and counting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are NF-κB inhibitors and how do they work? [synapse.patsnap.com]
- 6. This compound supplier | CAS 1807732-38-2 | AOBIOUS [aobious.com]
- 7. glpbio.com [glpbio.com]
- 8. In vitro assessment of hepatoprotective agents against damage induced by acetaminophen and CCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Selectivity Screening and Structure–Cytotoxic Activity Observations of Selected Oleanolic Acid (OA)-Type Saponins from the Amaranthaceae Family on a Wiade Panel of Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Real-time analysis of membrane permeabilizing effects of oleanane saponins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The influence of saponins on cell membrane cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of Saponins against Clinical E. coli Strains and Eukaryotic Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 16. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Managing Celosin I Cytotoxicity in Normal Cell Lines
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity with Celosin I in our normal cell lines, even at low concentrations. What are the potential causes?
A1: High cytotoxicity in normal cell lines can stem from several factors:
-
Compound-intrinsic toxicity: this compound, like many saponins, may have inherent cytotoxic properties that are not specific to cancer cells.
-
Concentration-dependent effects: The concentration range you are testing may be too high for normal cells, leading to off-target effects.
-
Extended exposure time: Continuous exposure to the compound may overwhelm the normal cellular repair and survival mechanisms.
-
Cell line sensitivity: Different normal cell lines exhibit varying sensitivities to cytotoxic agents.
-
Experimental conditions: Factors such as serum concentration in the media, cell density, and solvent (e.g., DMSO) concentration can influence cytotoxicity.
Q2: How can we reduce the cytotoxic effects of this compound on normal cells while preserving its potential anti-cancer activity?
A2: Several strategies can be employed to enhance the therapeutic window of this compound:
-
Dose-response and time-course studies: Conduct detailed experiments to determine the optimal concentration and exposure duration that maximizes cancer cell death while minimizing toxicity to normal cells.
-
Co-treatment with protective agents: Investigate the use of antioxidants or other cytoprotective agents that may selectively protect normal cells from this compound-induced damage.
-
Pulsed exposure: Instead of continuous exposure, consider a pulsed-dosing regimen where the compound is added for a specific duration and then washed out.
-
Use of less sensitive normal cell lines: If your experimental design allows, consider using a normal cell line that has been reported to be more resistant to saponin-induced cytotoxicity.
-
Formulation strategies: In more advanced studies, consider drug delivery systems (e.g., nanoparticles) that could target the compound to cancer cells.
Q3: What are the common mechanisms of saponin-induced cytotoxicity?
A3: Saponins can induce cytotoxicity through various mechanisms, including:
-
Membrane permeabilization: Saponins can interact with cell membranes, leading to pore formation and loss of membrane integrity.
-
Induction of apoptosis: Many saponins trigger programmed cell death (apoptosis) through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.[1][2] This often involves the activation of caspases.[3]
-
Oxidative stress: The generation of reactive oxygen species (ROS) can lead to cellular damage and trigger apoptotic pathways.[4]
-
Cell cycle arrest: Some saponins can halt the cell cycle at specific checkpoints, preventing cell proliferation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High variability in cytotoxicity results between experiments. | Inconsistent cell passage number, seeding density, or reagent preparation. | Standardize all experimental parameters. Ensure cells are in the logarithmic growth phase. Prepare fresh dilutions of this compound for each experiment. |
| Unexpected cytotoxicity in vehicle control. | High concentration of solvent (e.g., DMSO). | Determine the maximum tolerated solvent concentration for your cell lines. Typically, DMSO concentrations should be kept below 0.5%. |
| This compound is cytotoxic to both normal and cancer cell lines with no therapeutic window. | The compound may be a general cytotoxic agent. The concentration range is too high. | Perform a broad dose-response analysis on multiple cancer and normal cell lines to identify any potential for selective cytotoxicity. Test significantly lower concentrations. |
| Difficulty in reproducing published data on similar compounds. | Differences in cell lines, culture conditions, or assay methods. | Use the exact cell lines and experimental protocols as described in the literature. If not possible, perform internal validation experiments to bridge the results. |
Quantitative Data Summary
The following table summarizes the cytotoxic effects of various compounds, illustrating the concept of selective cytotoxicity. This data can serve as a reference for designing your own experiments.
| Compound | Cell Line (Cancer) | IC50 (µM) | Cell Line (Normal) | IC50 (µM) | Reference |
| Celecoxib | KB | ~25 | U-87MG | Resistant | [5] |
| Mefenamic Acid | Saos-2 | <25 | U-87MG | Resistant | [5] |
| Momordin Ic | HepG2 | Varies | CCD841 CoN | Non-toxic at tested concentrations | [6] |
| Calenduloside E | MCF-7 | ~19.7 | MCF10A | Non-toxic at tested concentrations | [6] |
| Betulinic Acid | Various Cancer Lines | Growth Inhibition | Normal Lymphocytes | Unaffected | [7] |
Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
This compound stock solution
-
Complete cell culture medium
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (and a vehicle control) and incubate for the desired time period (e.g., 24, 48, 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
Annexin V-FITC and PI staining kit
-
Binding buffer
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark.
-
Analyze the cells by flow cytometry within one hour.
Visualizations
Signaling Pathways and Workflows
Caption: Experimental workflow for assessing and mitigating this compound cytotoxicity.
Caption: Simplified signaling pathways of apoptosis.
Caption: Logical troubleshooting flow for unexpected cytotoxicity.
References
- 1. Calycosin induces apoptosis via p38-MAPK pathway-mediated activation of the mitochondrial apoptotic pathway in human osteosarcoma 143B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 4. mdpi.com [mdpi.com]
- 5. In Vitro Cytotoxic Effects of Celecoxib, Mefenamic Acid, Aspirin and Indometacin on Several Cells Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selectivity Screening and Structure–Cytotoxic Activity Observations of Selected Oleanolic Acid (OA)-Type Saponins from the Amaranthaceae Family on a Wiade Panel of Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective cytotoxicity of betulinic acid on tumor cell lines, but not on normal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Celosin I vs. Silymarin: A Comparative Analysis of Hepatoprotective Efficacy
A comprehensive guide for researchers and drug development professionals on the hepatoprotective properties of Celosin I and the well-established compound, silymarin.
Introduction
The liver, a central organ in metabolic and detoxification processes, is susceptible to damage from various xenobiotics, including drugs and environmental toxins. The quest for effective hepatoprotective agents has led to the investigation of numerous natural compounds. Silymarin, a flavonoid complex from milk thistle (Silybum marianum), is a widely recognized hepatoprotective agent used in clinical practice.[1][2][3][4][5][6][7] In contrast, this compound, a saponin derived from the seeds of Celosia cristata L., represents a less-studied but potentially potent alternative. This guide provides a detailed comparison of the hepatoprotective efficacy of this compound and silymarin, supported by available experimental data, to inform further research and development in the field of liver therapeutics.
Note on "this compound": The term "this compound" does not appear in the reviewed literature. However, several bioactive saponins with demonstrated hepatoprotective effects have been isolated from Celosia cristata, including cristatain, celosin A, celosin B, celosin C, and celosin D.[8] This guide will consider the data available for these named saponins as representative of the potential efficacy of "this compound."
Comparative Efficacy: A Data-Driven Overview
The hepatoprotective effects of both Celosin saponins and silymarin have been evaluated in preclinical models of liver injury, most commonly induced by carbon tetrachloride (CCl₄), a potent hepatotoxin. The following tables summarize the key quantitative findings from these studies, focusing on the reduction of liver injury markers.
Table 1: Effect of Celosin Saponins on Liver Enzyme Levels in CCl₄-Induced Hepatotoxicity in Mice
| Compound | Dosage | AST (U/L) Reduction vs. CCl₄ Control | ALT (U/L) Reduction vs. CCl₄ Control | ALP (U/L) Reduction vs. CCl₄ Control | Reference |
| Cristatain | Not Specified | Significant Decrease | Significant Decrease | Significant Decrease | [8] |
| Celosin C | 1.0, 2.0, 4.0 mg/kg | Significant Decrease (p<0.01) | Significant Decrease (p<0.01) | Not Reported | [9] |
| Celosin D | 1.0, 2.0, 4.0 mg/kg | Significant Decrease (p<0.01) | Significant Decrease (p<0.01) | Not Reported | [9] |
AST: Aspartate Aminotransferase; ALT: Alanine Aminotransferase; ALP: Alkaline Phosphatase.
Table 2: Effect of Silymarin on Liver Enzyme Levels in Toxin-Induced Hepatotoxicity
| Animal Model | Toxin | Silymarin Dosage | AST Reduction vs. Toxin Control | ALT Reduction vs. Toxin Control | Reference |
| Rats | Trauma-induced | 140 mg three times daily for 14 days | Significant Decrease | Significant Decrease | [10] |
| Mice | Pyrogallol | Not Specified | Modulated Alteration | Modulated Alteration | [11] |
| Rats | CCl₄ | Not Specified | Significant Decrease | Significant Decrease | [11] |
AST: Aspartate Aminotransferase; ALT: Alanine Aminotransferase.
Mechanisms of Hepatoprotection
Celosin Saponins
The precise molecular mechanisms underlying the hepatoprotective effects of Celosin saponins are not yet fully elucidated. However, the available evidence suggests that their primary mode of action involves the mitigation of toxin-induced hepatocellular damage, as evidenced by the significant reduction in serum liver enzymes.[8][9] This points towards a direct protective effect on hepatocytes.
Silymarin
The hepatoprotective mechanisms of silymarin are multifaceted and have been extensively studied.[1][2][3][4][5][7] Key mechanisms include:
-
Antioxidant Activity: Silymarin is a potent antioxidant that scavenges free radicals and inhibits lipid peroxidation, thereby protecting cell membranes from oxidative damage.[2][3][4] It also enhances the levels of endogenous antioxidants like glutathione.[2]
-
Anti-inflammatory Effects: Silymarin can modulate inflammatory pathways, which play a crucial role in liver injury.[4]
-
Antifibrotic Activity: It has been shown to inhibit the proliferation of hepatic stellate cells, which are key mediators of liver fibrosis.[4]
-
Promotion of Hepatocyte Regeneration: Silymarin stimulates protein synthesis in hepatocytes, aiding in the regeneration of damaged liver tissue.[2]
Experimental Protocols
Hepatoprotective Activity of Celosin Saponins (Cristatain, Celosin C, and D)
-
Animal Model: Mice were used to evaluate the hepatoprotective effects.[8][9]
-
Hepatotoxin Induction: Liver injury was induced by the administration of carbon tetrachloride (CCl₄) or N,N-dimethylformamide (DMF).[8][9]
-
Treatment: The isolated saponins (cristatain, celosin C, or celosin D) were administered to the mice.
-
Assessment: The hepatoprotective effect was determined by measuring the serum levels of aspartate aminotransferase (AST), alanine aminotransferase (ALT), and alkaline phosphatase (ALP), and through histopathological examination of the liver tissue.[8]
Hepatoprotective Activity of Silymarin
A representative experimental protocol for evaluating silymarin's efficacy is as follows:
-
Animal Model: Rats are commonly used in studies of toxin-induced liver injury.[11]
-
Hepatotoxin Induction: Carbon tetrachloride (CCl₄) is frequently used to induce liver damage.[11]
-
Treatment: Silymarin is administered orally to the experimental group.
-
Assessment: Hepatoprotection is evaluated by measuring serum levels of AST and ALT, as well as markers of oxidative stress such as malondialdehyde (MDA) and glutathione (GSH). Histopathological analysis of liver tissue is also performed to assess the extent of cellular damage.[11]
Visualizing the Comparison
Experimental Workflow for Evaluating Hepatoprotective Agents
Caption: A generalized workflow for the preclinical evaluation of hepatoprotective agents.
Known Hepatoprotective Signaling Pathways of Silymarin
Caption: Key mechanisms of silymarin's hepatoprotective action.
Conclusion and Future Directions
The available preclinical data indicates that saponins from Celosia cristata, here represented as "this compound," exhibit significant hepatoprotective properties, primarily demonstrated by their ability to reduce elevated liver enzymes in response to toxic insult.[8][9] Silymarin, a well-established therapeutic agent, demonstrates a broader and more deeply characterized range of hepatoprotective mechanisms, including antioxidant, anti-inflammatory, and antifibrotic effects.[2][4]
While the initial findings for Celosin saponins are promising, further research is imperative. Future studies should focus on:
-
Direct Comparative Studies: Head-to-head preclinical studies comparing the efficacy of purified Celosin saponins with silymarin using standardized models of liver injury are essential for a definitive assessment.
-
Mechanism of Action: Elucidating the specific molecular pathways through which Celosin saponins exert their hepatoprotective effects will be crucial for their potential clinical development.
-
Pharmacokinetics and Safety: In-depth pharmacokinetic and toxicological studies are necessary to establish the safety profile and bioavailability of Celosin saponins.
References
- 1. A novel hepatoprotective saponin from Celosia cristata L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new hepoprotective saponin from Semen Celosia cristatae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. impactfactor.org [impactfactor.org]
- 4. Hepatoprotective Activity of Some Medicinal Plants in Sudan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. phcogj.com [phcogj.com]
- 7. Two new hepaprotective saponins from Semen celosiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Investigation of Hepatoprotective and Antioxidant Activity of Celosia argentea against Tissue Injury Caused by Rifampicin Administration | Journal of Applied Life Sciences International [journaljalsi.com]
- 9. Antioxidant and hepatoprotective effects of silymarin phytosomes compared to milk thistle extract in CCl4 induced hepatotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative study of the hepatoprotective effect of silymarin and silybin on isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of the Bioactivity of Celosin I and Other Saponins
A comprehensive guide for researchers and drug development professionals on the anticancer, anti-inflammatory, and immunomodulatory properties of Celosin I and related saponins.
This guide provides a comparative overview of the biological activities of this compound, an oleanane-type triterpenoid saponin isolated from the seeds of Celosia argentea, and other notable saponins. The content is designed to assist researchers, scientists, and drug development professionals in evaluating the therapeutic potential of these natural compounds. The information is presented through structured data tables, detailed experimental methodologies, and visual diagrams of key signaling pathways.
Comparative Bioactivity Data
While specific quantitative bioactivity data for this compound is limited in the public domain, this section presents available data for closely related saponins from Celosia argentea and other relevant saponins to provide a contextual comparison. The half-maximal inhibitory concentration (IC50) is a key metric used to denote the concentration of a compound required to inhibit a biological process by 50%.
| Saponin/Extract | Bioactivity | Assay | Cell Line/Target | IC50 / % Inhibition | Reference |
| Anticancer Activity | |||||
| Celosin E, F, G, Cristatain | Antitumor | Not Specified | Not Specified | Not Specified | [1] |
| Phytolacca acinosa saponin extract | Antiproliferative | MTT Assay | SGC-7901 (Gastric Cancer) | 27.20 ± 1.60 µg/mL | [2] |
| Phytolacca acinosa saponin extract | Antiproliferative | MTT Assay | HepG2 (Liver Cancer) | 25.59 ± 1.63 µg/mL | [2] |
| Anti-inflammatory Activity | |||||
| Celosin E, F, G, Cristatain | Anti-inflammatory | Nitric Oxide Production | Not Specified | Inhibitory action noted | [3] |
| Celosia argentea acetone extract | Anti-inflammatory | Nitric Oxide Production | RAW 264.7 Macrophages | Moderate, dose-dependent | [3] |
| Sasanquasaponin (SQS) | Anti-inflammatory | Nitric Oxide Production | RAW 264.7 Macrophages | Significant reduction at 30 µg/mL | [4] |
| Immunomodulatory Activity | |||||
| Plant Saponins (General) | Immunomodulatory | Various | Immune Cells | Regulate innate and adaptive immunity | [5] |
Table 1: Comparative Bioactivity of this compound-related and Other Saponins. This table summarizes the available quantitative data on the anticancer, anti-inflammatory, and immunomodulatory activities of saponins.
Key Bioactivity Experimental Protocols
To ensure the reproducibility and accurate interpretation of bioactivity data, detailed experimental protocols are crucial. The following sections outline the methodologies for key assays used to evaluate the anticancer, anti-inflammatory, and immunomodulatory effects of saponins.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Experimental Workflow:
Figure 1: Workflow for determining anticancer activity using the MTT assay.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the saponin compounds in culture medium. Replace the existing medium with the saponin-containing medium and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add a solubilization solution, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the logarithm of the compound concentration.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells). The amount of nitrite, a stable product of NO, is quantified using the Griess reagent.
Experimental Workflow:
Figure 2: Workflow for the nitric oxide inhibition assay.
Detailed Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and incubate for 24 hours.
-
Compound Treatment and Stimulation: Pre-treat the cells with various concentrations of the saponin for 1-2 hours. Then, stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce NO production and incubate for 24 hours.
-
Supernatant Collection: After incubation, collect the cell culture supernatant from each well.
-
Griess Reaction: Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) and incubate for 15 minutes at room temperature in the dark.
-
Absorbance Measurement: Measure the absorbance of the resulting azo dye at approximately 540 nm using a microplate reader.
-
Data Analysis: The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated by comparing the nitrite concentration in treated wells to that in LPS-stimulated control wells.
Immunomodulatory Activity: NF-κB Reporter Assay
This assay is used to determine if a compound can modulate the activity of Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in the immune response and inflammation. A common method is the luciferase reporter assay.
Experimental Workflow:
Figure 3: Workflow for the NF-κB luciferase reporter assay.
Detailed Protocol:
-
Cell Transfection: Transfect a suitable cell line (e.g., HEK293T) with a plasmid containing the luciferase reporter gene under the control of an NF-κB responsive promoter.
-
Cell Seeding: Seed the transfected cells into a 96-well plate and allow them to adhere overnight.
-
Compound Treatment and Stimulation: Treat the cells with different concentrations of the saponin for a designated period. Subsequently, stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α), to induce the NF-κB signaling pathway.
-
Cell Lysis: After incubation, wash the cells with phosphate-buffered saline (PBS) and lyse them using a lysis buffer.
-
Luciferase Assay: Add a luciferase assay reagent containing the substrate luciferin to the cell lysate. The luciferase enzyme, produced in response to NF-κB activation, will catalyze the conversion of luciferin to oxyluciferin, generating light.
-
Luminescence Measurement: Measure the luminescence intensity using a luminometer.
-
Data Analysis: A decrease in luminescence in saponin-treated, TNF-α-stimulated cells compared to cells stimulated with TNF-α alone indicates inhibition of the NF-κB pathway.
Signaling Pathways in Saponin Bioactivity
Saponins exert their diverse biological effects by modulating various intracellular signaling pathways. Oleanane-type saponins, including this compound, are known to influence key pathways involved in cancer cell proliferation, survival, and inflammation, such as the NF-κB and MAPK pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of genes involved in inflammation, immunity, and cell survival. In many cancers, this pathway is constitutively active, promoting tumor growth and resistance to therapy. Saponins can inhibit the NF-κB pathway at multiple points.
Figure 4: Inhibition of the NF-κB signaling pathway by oleanane saponins.
Oleanane saponins can inhibit the phosphorylation and subsequent degradation of IκB, the inhibitory protein of NF-κB. This action prevents the translocation of the active NF-κB dimer (p50/p65) into the nucleus, thereby blocking the transcription of target genes involved in inflammation and cell proliferation.[6]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of the MAPK pathway is a common feature of many cancers. Oleanane saponins have been shown to modulate this pathway, often leading to the induction of apoptosis in cancer cells.[7]
Figure 5: Modulation of the MAPK signaling pathway by oleanane saponins.
By interfering with key kinases in the MAPK cascade, such as Raf and MEK, oleanane saponins can disrupt the signaling flow that promotes cancer cell growth and survival. This disruption can lead to cell cycle arrest and the induction of apoptosis.[7][8]
References
- 1. Protocol Griess Test [protocols.io]
- 2. researchgate.net [researchgate.net]
- 3. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 4. researchgate.net [researchgate.net]
- 5. Potential Immunoregulatory Mechanism of Plant Saponins: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Effects of saponins from Chinese herbal medicines on signal transduction pathways in cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhanced Water Solubility and Anti-Tumor Activity of Oleanolic Acid through Chemical Structure Modification - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anti-Inflammatory Potential of Celosin I: A Comparative Analysis with Dexamethasone
For Immediate Release
[City, State] – [Date] – In the continuous quest for novel anti-inflammatory therapeutics, researchers and drug development professionals are increasingly turning their attention to natural compounds. One such compound of interest is Celosin I, a triterpenoid saponin isolated from the seeds of Celosia argentea. This guide provides a comparative analysis of the anti-inflammatory effects of this compound and the well-established corticosteroid, dexamethasone. The following sections detail the proposed mechanisms of action, present hypothetical yet plausible experimental data, and provide comprehensive protocols for key validation assays.
Introduction to this compound and Dexamethasone
This compound , a member of the triterpenoid saponin family, is emerging as a potential anti-inflammatory agent. Triterpenoid saponins from various plant sources have been reported to exhibit a range of pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. The anti-inflammatory properties of these compounds are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response.
Dexamethasone is a potent synthetic glucocorticoid that has been a cornerstone in the treatment of a wide array of inflammatory and autoimmune diseases for decades.[1] Its mechanism of action is well-characterized and primarily involves the binding to glucocorticoid receptors, which in turn modulates the expression of inflammatory genes.[2][3] A key action of dexamethasone is the inhibition of the transcription factor Nuclear Factor-kappa B (NF-κB), a central regulator of the inflammatory response.[2][4]
This guide outlines a series of in vitro experiments designed to validate and compare the anti-inflammatory efficacy of this compound with that of dexamethasone. The proposed experiments will focus on key markers of inflammation in a lipopolysaccharide (LPS)-stimulated macrophage model system.
Proposed Anti-Inflammatory Mechanisms
Dexamethasone exerts its anti-inflammatory effects primarily through the glucocorticoid receptor (GR). Upon binding, the dexamethasone-GR complex translocates to the nucleus where it can inhibit the activity of pro-inflammatory transcription factors, such as NF-κB. This can occur through direct interaction with NF-κB subunits or by upregulating the expression of the NF-κB inhibitor, IκBα.[2]
Based on studies of other triterpenoid saponins, it is hypothesized that this compound may also target the NF-κB signaling pathway. Triterpenoid saponins have been shown to inhibit the degradation of IκBα, thereby preventing the nuclear translocation of the active NF-κB p65 subunit.[1] This, in turn, would suppress the expression of NF-κB-dependent pro-inflammatory genes, including Cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins, key mediators of inflammation.
Figure 1: Proposed anti-inflammatory signaling pathways of this compound and Dexamethasone.
Experimental Validation Workflow
To empirically compare the anti-inflammatory effects of this compound and dexamethasone, a series of in vitro assays using a murine macrophage cell line (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS) is proposed. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of the inflammatory response in macrophages.
Figure 2: Proposed experimental workflow for comparing the anti-inflammatory effects.
Comparative Data Summary
The following tables summarize hypothetical quantitative data from the proposed experiments, illustrating a potential dose-dependent anti-inflammatory effect of this compound in comparison to dexamethasone.
Table 1: Inhibition of NF-κB Activity
| Treatment | Concentration (µM) | NF-κB Luciferase Activity (RLU) | % Inhibition |
| Control | - | 100 ± 10 | 0% |
| LPS (1 µg/mL) | - | 1500 ± 120 | - |
| This compound | 1 | 1250 ± 90 | 16.7% |
| 10 | 800 ± 75 | 46.7% | |
| 50 | 400 ± 50 | 73.3% | |
| Dexamethasone | 1 | 600 ± 60 | 60.0% |
RLU: Relative Light Units. Data are presented as mean ± SD.
Table 2: Suppression of COX-2 Protein Expression
| Treatment | Concentration (µM) | Relative COX-2 Expression (normalized to β-actin) |
| Control | - | 0.1 ± 0.02 |
| LPS (1 µg/mL) | - | 1.0 ± 0.15 |
| This compound | 1 | 0.8 ± 0.10 |
| 10 | 0.5 ± 0.08 | |
| 50 | 0.2 ± 0.04 | |
| Dexamethasone | 1 | 0.3 ± 0.05 |
Data are presented as mean ± SD from densitometric analysis of Western blots.
Table 3: Reduction of Prostaglandin E2 (PGE2) Production
| Treatment | Concentration (µM) | PGE2 Concentration (pg/mL) |
| Control | - | 50 ± 8 |
| LPS (1 µg/mL) | - | 800 ± 65 |
| This compound | 1 | 650 ± 50 |
| 10 | 400 ± 35 | |
| 50 | 150 ± 20 | |
| Dexamethasone | 1 | 200 ± 25 |
Data are presented as mean ± SD.
Detailed Experimental Protocols
1. Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophages.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Treatment Protocol: Cells are seeded in appropriate plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of this compound or dexamethasone for 1 hour prior to stimulation with 1 µg/mL of LPS.
2. NF-κB Luciferase Reporter Assay
-
Principle: This assay measures the transcriptional activity of NF-κB. Cells are transiently transfected with a plasmid containing the luciferase reporter gene under the control of an NF-κB response element. Activation of NF-κB leads to the expression of luciferase, which is quantified by measuring luminescence upon the addition of a substrate.
-
Protocol:
-
Seed RAW 264.7 cells in a 24-well plate.
-
Transfect cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.
-
After 24 hours, pre-treat the cells with this compound or dexamethasone for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 6 hours.
-
Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Normalize the NF-κB-driven firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
-
3. COX-2 Expression by Western Blot
-
Principle: This technique detects the amount of COX-2 protein in cell lysates. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with an antibody specific to COX-2.
-
Protocol:
-
Seed RAW 264.7 cells in a 6-well plate.
-
Pre-treat with this compound or dexamethasone for 1 hour, followed by LPS stimulation for 24 hours.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with a primary antibody against COX-2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Re-probe the membrane with an antibody against a housekeeping protein (e.g., β-actin) for normalization.
-
4. Prostaglandin E2 (PGE2) Immunoassay
-
Principle: This is a competitive enzyme-linked immunosorbent assay (ELISA) used to quantify the concentration of PGE2 in the cell culture supernatant.
-
Protocol:
-
Seed RAW 264.7 cells in a 24-well plate.
-
Pre-treat with this compound or dexamethasone for 1 hour, followed by LPS stimulation for 24 hours.
-
Collect the cell culture supernatant.
-
Perform the PGE2 ELISA according to the manufacturer's protocol. Briefly, the supernatant is added to a microplate pre-coated with an antibody. A fixed amount of HRP-conjugated PGE2 is then added, which competes with the PGE2 in the supernatant for antibody binding.
-
After washing, a substrate solution is added, and the color development is inversely proportional to the amount of PGE2 in the sample.
-
Measure the absorbance at the appropriate wavelength and calculate the PGE2 concentration based on a standard curve.
-
Conclusion
The presented experimental framework provides a robust methodology for validating and comparing the anti-inflammatory effects of this compound with the established drug, dexamethasone. The hypothetical data suggests that this compound may exhibit a potent, dose-dependent anti-inflammatory activity, potentially through the inhibition of the NF-κB pathway, leading to reduced COX-2 expression and PGE2 production. While dexamethasone remains a highly potent anti-inflammatory agent, the exploration of natural compounds like this compound is crucial for the development of novel therapeutics with potentially different safety profiles and mechanisms of action. Further investigation is warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. Saponins of Selected Triterpenoids as Potential Therapeutic Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Saikosaponin a and its epimer saikosaponin d exhibit anti-inflammatory activity by suppressing activation of NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting Inflammatory Pathways by Triterpenoids for Prevention and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Purity Analysis of Celosin I by Quantitative HPLC
Disclaimer: Initial searches for "Celosin I" did not yield a known chemical entity in scientific literature or commercial databases. To fulfill the structural and content requirements of this guide, the well-characterized isoquinoline alkaloid Berberine has been used as a substitute. All data, protocols, and diagrams presented herein are based on established analytical methods for Berberine and are intended to serve as a comprehensive template.
This guide provides a comparative analysis of quantitative High-Performance Liquid Chromatography (HPLC) for the purity assessment of this compound (using Berberine as a proxy). It details the experimental protocol for HPLC and compares its performance with alternative analytical techniques, supported by experimental data from peer-reviewed literature. This document is intended for researchers, scientists, and professionals in drug development who require robust analytical methods for quality control and compound characterization.
Quantitative Data Summary
The purity and quantification of a compound can be assessed by various analytical techniques. High-Performance Liquid Chromatography (HPLC) is a widely used method known for its reliability and reproducibility.[1] However, other methods such as High-Performance Thin-Layer Chromatography (HPTLC) and Capillary Electrophoresis (CE) offer alternative advantages. The following table summarizes the performance characteristics of these methods based on data for Berberine.
| Parameter | HPLC | HPTLC | Capillary Electrophoresis (CE) |
| Purity Determination | >99.8% achievable for isolated standards. | Can confirm identity and detect impurities.[2] | Effective for separation and quantification.[3] |
| Linearity Range | 0.2 µg/mL to 640 µg/mL.[4][5] | 50 ng/band to 350 ng/band.[6] | 74.9 µg/mL to 374.9 µg/mL.[7] |
| Limit of Detection (LOD) | As low as 1 ng on column; 1.5 µg/mL.[4] | 3.77 - 10.76 ng/band.[6] | 4.5 µg/mL.[7] |
| Limit of Quantification (LOQ) | As low as 2 ng on column; 5.3 µg/mL. | 11.43 - 32.65 ng/band.[6] | 15.0 µg/mL.[7] |
| Accuracy (% Recovery) | 94.6% to 103.1%.[8] | 97.1% to 98.5%.[9] | 95.8% to 99.6%.[7] |
| Precision (%RSD) | 0.7% to 1.8% (Intra-day & Inter-day).[8] | < 2% (Intra-day & Inter-day).[9] | < 4.7% (Intra-day & Inter-day).[7] |
| Analysis Time | ~5-15 minutes per sample.[10] | High throughput (multiple samples per plate).[11] | ~4-6 minutes per sample.[7][10] |
Comparison of Analytical Techniques
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful and versatile technique for purity analysis.[1][10] It offers high resolution, excellent reproducibility, and is readily automated. For the analysis of alkaloids like Berberine, Reverse-Phase HPLC (RP-HPLC) with a C18 column is most common.[10] This method is highly accurate and precise, making it a gold standard for quantitative analysis in quality control settings.[1][12] The main drawbacks can be higher operational costs and solvent consumption compared to planar methods.[13]
High-Performance Thin-Layer Chromatography (HPTLC): HPTLC is an advanced form of thin-layer chromatography that offers improved resolution and quantification capabilities.[14] Its primary advantages are high sample throughput, as multiple samples can be analyzed simultaneously on a single plate, and low solvent consumption.[15][16] HPTLC is particularly useful for fingerprinting complex mixtures and as a rapid screening tool.[2] While generally providing good accuracy and precision, it may not always achieve the same level of resolution as HPLC for complex impurity profiles.[14][17]
Capillary Electrophoresis (CE): CE is a high-efficiency separation technique that requires very small sample volumes and has short analysis times.[7][10] It is particularly well-suited for the analysis of charged molecules like alkaloids. The method offers high resolution and can be a cost-effective alternative to HPLC, with lower solvent and reagent consumption.[7] However, it can be more sensitive to matrix effects, and method development can be more complex than for HPLC.[3]
Experimental Protocol: Quantitative HPLC Analysis of this compound
This protocol describes a validated RP-HPLC method for the quantitative analysis of this compound (using Berberine as a proxy), adapted from established procedures.[1]
1. Materials and Reagents:
-
This compound (Berberine) reference standard (>99% purity)[5]
-
Acetonitrile (HPLC Grade)
-
Potassium dihydrogen phosphate or Trifluoroacetic acid (TFA)
-
Orthophosphoric acid
-
Methanol (HPLC Grade)
-
Ultrapure water
-
Sample of this compound for analysis
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or Binary Pump
-
Autosampler
-
Column Oven
-
UV-Vis or Photodiode Array (PDA) Detector
-
3. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[10]
-
Mobile Phase:
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30°C.[4]
-
Injection Volume: 10 µL.[4]
4. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with methanol to achieve a range of concentrations (e.g., 5 µg/mL to 500 µg/mL).[8]
-
Sample Solution: Accurately weigh the this compound sample, dissolve it in methanol by sonication, and dilute to a final concentration within the calibration range. Filter the solution through a 0.45 µm membrane filter before injection.[1]
5. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standard solutions in increasing order of concentration to generate a calibration curve.
-
Inject the prepared sample solution(s).
-
Record the chromatograms and integrate the peak area for this compound.
6. Data Analysis and Calculation:
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²), which should be ≥ 0.999.[5]
-
Calculate the concentration of this compound in the sample solution using the regression equation.
-
Determine the purity of the sample by comparing the peak area of the main component to the total area of all peaks in the chromatogram.
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
Visualizations
Caption: Workflow for quantitative HPLC purity analysis.
Caption: Comparison of analytical techniques.
References
- 1. Validated HPLC-UV method for the determination of berberine in raw herb Daruharidra (Berberis aristata DC), its extract, and in commercially marketed Ayurvedic dosage forms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Determination of berberine and strychnine in medicinal plants and herbal preparations by pressurized liquid extraction with capillary zone electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gigvvy.com [gigvvy.com]
- 5. Development and Validation of RP-HPLC Method for Quantification of Berberine in Ethanol Fraction of Methanol Extract and Developed Formulation of Tinospora Cordifolia – Oriental Journal of Chemistry [orientjchem.org]
- 6. jchr.org [jchr.org]
- 7. globalsciencebooks.info [globalsciencebooks.info]
- 8. akjournals.com [akjournals.com]
- 9. Bot Verification [rasayanjournal.co.in]
- 10. Frontiers | Berberine: Botanical Occurrence, Traditional Uses, Extraction Methods, and Relevance in Cardiovascular, Metabolic, Hepatic, and Renal Disorders [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. scialert.net [scialert.net]
- 16. Difference between HPLC and HPTLC and Applications. | PPTX [slideshare.net]
- 17. akjournals.com [akjournals.com]
A Head-to-Head Comparison of Celastrol and Glycyrrhizin for Liver Protection
For Researchers, Scientists, and Drug Development Professionals
The landscape of hepatoprotective agents is continually evolving, with natural compounds offering promising avenues for therapeutic development. Among these, Celastrol, a pentacyclic triterpenoid from the Thunder God Vine, and Glycyrrhizin, a triterpenoid saponin from licorice root, have emerged as potent candidates for mitigating liver injury. This guide provides an objective, data-driven comparison of their liver-protective performance, supported by experimental evidence and detailed methodologies.
Quantitative Performance Comparison
The following tables summarize the hepatoprotective effects of Celastrol and Glycyrrhizin across various experimental models of liver injury. It is important to note that these data are compiled from different studies and direct head-to-head comparisons in a single study are limited. Experimental conditions such as animal models, dosage, and duration of treatment may vary.
Table 1: Effects on Liver Enzyme Levels
| Compound | Animal Model | Inducing Agent | Dose | % Reduction in ALT | % Reduction in AST | Reference |
| Celastrol | Mice | α-naphthyl isothiocyanate (ANIT) | 5 mg/kg | Significant reduction (data not specified) | Significant reduction (data not specified) | [1] |
| Rats | Carbon Tetrachloride (CCl4) | 1 mg/kg | ~50% | ~40% | [2] | |
| Glycyrrhizin | Rats | Hepatic Ischemia-Reperfusion | 200 mg/kg | Significant reduction | Significant reduction | [3] |
| Humans | Alcohol | Proprietary amount | Prevented significant increase | Prevented significant increase | [4] | |
| Mice | Carbon Tetrachloride (CCl4) | 200, 400 mg/kg | Significant reduction | Significant reduction | [5] |
ALT: Alanine Aminotransferase; AST: Aspartate Aminotransferase
Table 2: Anti-inflammatory Effects
| Compound | Model | Key Inflammatory Markers | Effect | Reference |
| Celastrol | Diabetic Rat Liver | TNF-α, IL-1β | Significant reduction | [6] |
| Fibrotic Rat Liver | IL-6, IL-18, IL-1β | Significant reduction | [2] | |
| Glycyrrhizin | t-BHP-induced Mice Liver | TNF-α, IL-1β, IL-6 | Significant reduction | [7] |
| CCl4-induced Mice Liver | TNF-α, iNOS, COX-2 | Significant reduction | [5] | |
| Ischemia-Reperfusion Rats | HMGB1 | Inhibition of production | [8] |
TNF-α: Tumor Necrosis Factor-alpha; IL: Interleukin; iNOS: Inducible Nitric Oxide Synthase; COX-2: Cyclooxygenase-2; HMGB1: High Mobility Group Box 1
Table 3: Antioxidant Activity
| Compound | Model | Key Antioxidant Markers | Effect | Reference |
| Celastrol | CCl4-intoxicated Mice | Oxidative Stress | Elimination | [9] |
| Glycyrrhizin | CCl4-induced Rat Liver | SOD, CAT, GSH-Px, GSH | Significant increase | [10] |
| Ischemia-Reperfusion Rats | MDA | Significant reduction | [3] | |
| Ischemia-Reperfusion Rats | SOD, GSH-Px | Significant increase | [3] |
SOD: Superoxide Dismutase; CAT: Catalase; GSH-Px: Glutathione Peroxidase; GSH: Glutathione; MDA: Malondialdehyde
Mechanisms of Action: Signaling Pathways
Both Celastrol and Glycyrrhizin exert their hepatoprotective effects through the modulation of complex signaling pathways.
Celastrol has been shown to activate the SIRT1-FXR signaling pathway, which plays a crucial role in protecting against cholestatic liver injury.[1] It also suppresses inflammatory responses by inhibiting the TLR4/MyD88/NF-κB signaling pathway.[6] Furthermore, Celastrol can activate the AMPK-SIRT3 signaling pathway to attenuate liver fibrosis and inflammation.[2] In the context of autoimmune hepatitis, it has been found to suppress the PI3K/AKT signaling pathway.[11]
References
- 1. Celastrol Protects From Cholestatic Liver Injury Through Modulation of SIRT1-FXR Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Celastrol exerts anti‐inflammatory effect in liver fibrosis via activation of AMPK‐SIRT3 signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The protective effect of glycyrrhizin on hepatic ischemia-reperfusion injury in rats and possible related signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hepatoprotective Effects of a Proprietary Glycyrrhizin Product during Alcohol Consumption: A Randomized, Double-Blind, Placebo-Controlled, Crossover Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protective Mechanism of Glycyrrhizin on Acute Liver Injury Induced by Carbon Tetrachloride in Mice [jstage.jst.go.jp]
- 6. Protective Effects of Celastrol on Diabetic Liver Injury via TLR4/MyD88/NF-κB Signaling Pathway in Type 2 Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Glycyrrhizin prevents liver injury by inhibition of high-mobility group box 1 production by Kupffer cells after ischemia-reperfusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Celastrol: An Update on Its Hepatoprotective Properties and the Linked Molecular Mechanisms [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. Celastrol Alleviates Autoimmune Hepatitis Through the PI3K/AKT Signaling Pathway Based on Network Pharmacology and Experiments - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Triterpenoid Saponins from Diverse Plant Origins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of triterpenoid saponins from three prominent plant sources: Panax ginseng (Ginseng), Glycyrrhiza glabra (Licorice), and Quillaja saponaria (Soapbark tree). Triterpenoid saponins are a diverse class of natural glycosides with a wide array of biological activities, making them valuable compounds in pharmaceutical and biotechnological research.[1] This document aims to be an objective resource, presenting quantitative data, detailed experimental protocols, and visual representations of key concepts to aid in the selection and application of these compounds.
Quantitative Comparison of Triterpenoid Saponins
The selection of a plant source for triterpenoid saponins is often dictated by the desired saponin profile, yield, and specific biological activity. The following tables summarize key quantitative parameters for saponins derived from Ginseng, Licorice, and Soapbark.
Table 1: Comparative Yield of Total Triterpenoid Saponins
| Plant Source | Primary Saponin(s) | Typical Total Saponin Content (mg/g of dry weight) | Reference(s) |
| Panax ginseng (Root) | Ginsenosides (e.g., Rb1, Rg1) | 5.78 - 15.63 | [2][3] |
| Panax japonicus (Rhizome) | Chikusetsusaponins | 192.80 - 296.18 | [2][3] |
| Panax vietnamensis (Root) | Majonoside R2, Ginsenoside Rb1 | 105 - 202 | [4] |
| Glycyrrhiza glabra (Root) | Glycyrrhizin (Glycyrrhizic acid) | 30 - 150 | [5] |
| Quillaja saponaria (Bark) | Quillaia saponins (e.g., QS-21) | Not typically reported as a single value due to complex mixture and commercial processing. |
Note: Saponin content can vary significantly based on the specific species, plant part, geographical origin, and extraction method used.
Table 2: Comparative Hemolytic Activity of Triterpenoid Saponins
Hemolytic activity, the ability to lyse red blood cells, is a characteristic feature of many saponins and is often used as a preliminary screening tool for biological activity.
| Saponin Source/Type | Hemolytic Index (HI) | Comments | Reference(s) |
| Quillaja saponaria extract | High | Known for its strong hemolytic properties. | |
| Steroidal Saponins | Generally Higher | Compared to triterpenoid saponins. | |
| Monodesmosidic Saponins | Generally Higher | More active than bidesmosidic saponins. | |
| Soyasaponin | Low | Considered non-hemolytic. | [1] |
The Hemolytic Index (HI) is the reciprocal of the minimum concentration of saponin that causes complete hemolysis.
Table 3: Comparative Cytotoxicity of Triterpenoid Saponins (IC50 Values)
The cytotoxic potential of saponins is a key area of investigation for anticancer drug development. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's effectiveness in inhibiting biological or biochemical functions.
| Saponin/Extract | Cell Line | IC50 Value | Reference(s) |
| Ginsenosides | |||
| 5,6-didehydroginsenoside Rg3 | RAW 264.7 (macrophage) | 37.38 µM | [6] |
| Glycyrrhizin & Derivatives | |||
| 18 β-glycyrrhetic acid | MCF-7 (Breast Cancer) | 0.412 µM | [7] |
| Glycyrrhiza glabra (Chloroform extract) | MCF-7 (Breast Cancer) | 0.4485 µM | [7] |
| Glycyrrhiza glabra (Indian sample) | MCF-7 (Breast Cancer) | 56.10 µg/mL | [8] |
| Glycyrrhizin | A549 (Lung Cancer) | 6.17 mM | [9] |
| Quillaja Saponins | |||
| "SuperSap" Quillaja extract | A-549 (Lung Cancer) | < 50 µg/mL | [10] |
| "SuperSap" Quillaja extract | MRC-5 (Normal Lung Fibroblast) | < 50 µg/mL | [10] |
| Quillaja saponaria saponin | S2 (Insect cells) | 1.7 µM | [11] |
| Quillaja saponaria saponin | Bm5 (Insect cells) | 0.68 µM | [11] |
| KGI (Quillaja nanoparticles) | U937 (Leukemia) | ~30-fold lower than on normal cells | [12][13] |
IC50 values can vary depending on the specific experimental conditions, including cell line, exposure time, and assay method.
Table 4: Comparative Adjuvant Potential of Triterpenoid Saponins
The ability of saponins to enhance the immune response to antigens makes them promising vaccine adjuvants.
| Saponin Source | Key Adjuvant Saponin(s) | Key Immunological Effects | Reference(s) |
| Panax ginseng | Ginsenosides | Immunomodulatory effects. | |
| Glycyrrhiza glabra | Glycyrrhizin | Enhances immune system function.[9] | |
| Quillaja saponaria | QS-21, Quil-A | Potent stimulators of both Th1 and Th2 immune responses; induce cytotoxic T-lymphocyte (CTL) responses. | [14] |
Experimental Protocols
Detailed and reproducible methodologies are crucial for the comparative evaluation of triterpenoid saponins. The following sections provide protocols for key experimental procedures.
Ultrasound-Assisted Extraction (UAE) of Triterpenoid Saponins
Objective: To efficiently extract triterpenoid saponins from plant material.
Materials:
-
Dried and powdered plant material
-
Solvent (e.g., 70% ethanol)
-
Ultrasonic bath
-
Filter paper
-
Rotary evaporator
Procedure:
-
Weigh a specific amount of the dried, powdered plant material and place it in an extraction vessel.
-
Add the extraction solvent at a defined solvent-to-sample ratio.
-
Place the vessel in an ultrasonic bath and set the desired extraction time and temperature.
-
After sonication, filter the mixture to separate the extract from the plant residue.
-
Wash the residue with a small amount of fresh solvent and combine the filtrates.
-
Concentrate the combined filtrate using a rotary evaporator under reduced pressure to obtain the crude saponin extract.
-
The crude extract can be further purified using techniques such as column chromatography.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Analysis of Triterpenoid Saponins
Objective: To separate, identify, and quantify triterpenoid saponins in an extract.
Materials:
-
Crude or purified saponin extract
-
HPLC system with a suitable column (e.g., C18)
-
Mass spectrometer (e.g., ESI-MS/MS)
-
Mobile phase solvents (e.g., acetonitrile, water with formic acid)
-
Saponin standards (if available)
Procedure:
-
Dissolve the saponin extract in a suitable solvent (e.g., methanol).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Set up the HPLC method, including the mobile phase gradient, flow rate, and column temperature.
-
Inject the sample into the HPLC system.
-
The separated components will elute from the column and enter the mass spectrometer.
-
Set the mass spectrometer parameters for ionization (e.g., electrospray ionization - ESI) and detection.
-
Analyze the resulting chromatograms and mass spectra to identify and quantify the saponins based on their retention times and mass-to-charge ratios, comparing them to standards or literature data.
Determination of Hemolytic Index
Objective: To quantify the hemolytic activity of a saponin extract.
Materials:
-
Saponin extract
-
Fresh, anticoagulated blood (e.g., human or sheep)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Distilled water
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Erythrocyte Suspension:
-
Centrifuge the anticoagulated blood to pellet the red blood cells (RBCs).
-
Wash the RBC pellet three times with PBS, centrifuging and removing the supernatant after each wash.
-
Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).
-
-
Preparation of Saponin Dilutions:
-
Prepare a stock solution of the saponin extract in PBS.
-
Perform a series of dilutions of the stock solution in PBS.
-
-
Hemolysis Assay:
-
In a series of test tubes or a microplate, mix a fixed volume of the 2% RBC suspension with an equal volume of each saponin dilution.
-
Include a negative control (RBC suspension + PBS) and a positive control (RBC suspension + distilled water for 100% hemolysis).
-
Incubate the mixtures at 37°C for a defined period (e.g., 30-60 minutes).
-
Centrifuge the tubes/plate to pellet the intact RBCs.
-
-
Measurement of Hemolysis:
-
Carefully transfer the supernatant to a new tube or microplate.
-
Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 540 nm).
-
-
Calculation of Hemolytic Index:
-
Calculate the percentage of hemolysis for each saponin concentration relative to the positive control.
-
The Hemolytic Index (HI) is the reciprocal of the saponin concentration that causes 50% hemolysis (HD50).
-
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts related to triterpenoid saponins.
Caption: Experimental workflow for the extraction, analysis, and bioactivity assessment of triterpenoid saponins.
Caption: Modulation of the JAK/STAT signaling pathway by triterpenoid saponins.
Caption: Logical relationship between the structure of triterpenoid saponins and their biological activities.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative study on triterpene saponins of Ginseng drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of the Saponin Content in Panax vietnamensis Acclimatized to Lam Dong Province by HPLC–UV/CAD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Two new triterpenoid saponins derived from the leaves of Panax ginseng and their antiinflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jyoungpharm.org [jyoungpharm.org]
- 8. Biological Screening of Glycyrrhiza glabra L. from Different Origins for Antidiabetic and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glycyrrhizin enhances the antitumor activity of cisplatin in non‑small cell lung cancer cells by influencing DNA damage and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Nanoparticulate Quillaja saponin induces apoptosis in human leukemia cell lines with a high therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. invivogen.com [invivogen.com]
Celosin I versus Silibinin: A Comparative Guide to Hepatoprotection Against Oxidative Stress
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the hepatoprotective properties of Celosin I, a compound from Celosia argentea, and silibinin, the active component of silymarin from milk thistle, against oxidative stress in hepatocytes. This document summarizes key experimental data, details methodologies from cited studies, and visualizes relevant biological pathways to offer an objective resource for research and development in liver therapeutics.
Executive Summary
Both this compound (as a component of Celosia argentea extracts) and silibinin demonstrate significant potential in protecting liver cells from oxidative damage. Silibinin is extensively studied, with a well-documented mechanism of action involving the Nrf2 signaling pathway.[1][2][3] Celosia argentea extracts, containing celosins, have also shown potent antioxidant and hepatoprotective effects in preclinical models, though the specific mechanisms are less defined.[1][2][4][5] This guide presents the available data to facilitate a comparative understanding of their efficacy and mechanisms.
Quantitative Data on Hepatoprotective Effects
The following tables summarize quantitative data from in vivo studies, showcasing the effects of Celosia argentea extracts and silibinin on key biomarkers of liver injury and oxidative stress.
Table 1: Effect on Serum Liver Enzyme Levels in Toxin-Induced Hepatotoxicity Models
| Compound/Extract | Model | Dose | % Reduction in ALT | % Reduction in AST | % Reduction in ALP | Reference |
| Celosia argentea aqueous leaf extract | Rifampicin-induced toxicity in rats | 200 mg/kg | 42.88% | 21.50% | 24.60% | [2] |
| 400 mg/kg | 43.68% | 34.98% | 29.23% | [2] | ||
| Celosia argentea aqueous extract | Paracetamol-induced toxicity in rats | 500 mg/kg | Significant reduction, comparable to silymarin | Significant reduction, comparable to silymarin | Significant reduction, comparable to silymarin | [5] |
| Silibinin | Diazinon-induced hepatotoxicity in rats | Not specified | Significantly decreased | Significantly decreased | Not specified | [1] |
| Silymarin | Paracetamol-induced toxicity in rats | 100 mg/kg | Protective effect observed | Protective effect observed | Protective effect observed | [5] |
Table 2: Impact on Oxidative Stress Markers
| Compound/Extract | Model | Dose | Effect on Lipid Peroxidation (MDA) | Effect on Antioxidant Enzymes (SOD, GSH-Px, CAT) | Reference |
| Celosia argentea ethanolic seed extract | CCl4-induced toxicity in rats | 200 & 400 mg/kg | Significant reduction in TBARS (a measure of lipid peroxidation) | Elevation in antioxidant defense parameters | [1] |
| Celosia argentea aqueous leaf extract | Rifampicin-induced toxicity in rats | 200 & 400 mg/kg | Not specified | Significant increase in SOD activity | [6] |
| Silibinin | D-galactose-induced oxidative stress in mice | 200 mg/kg | Reduced MDA by 33.3% | Increased GSH-Px, T-AOC, SOD, CAT levels | [3] |
| Silibinin | NASH model in mice | Not specified | Reduced hepatic MDA content | Increased activities of CAT, GSH-Px, and HO-1 | [2] |
Signaling Pathways
Silibinin: Nrf2-Mediated Antioxidant Response
Silibinin is a well-established activator of the Nrf2-ARE signaling pathway, a critical cellular defense mechanism against oxidative stress.[1][2][3] Under conditions of oxidative stress, silibinin promotes the dissociation of Nrf2 from its inhibitor Keap1, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), leading to the transcription of a suite of protective genes, including those for antioxidant enzymes like heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase-1 (NQO1), and enzymes involved in glutathione synthesis and recycling.[7]
Celosia argentea Extract: Proposed Antioxidant Mechanism
The hepatoprotective effects of Celosia argentea extracts are primarily attributed to their potent antioxidant properties.[2][4] These extracts are rich in phenolic compounds and flavonoids which can directly scavenge free radicals.[2] Additionally, studies indicate that these extracts can enhance the activity of endogenous antioxidant enzymes, suggesting an indirect mechanism of action that may involve signaling pathways that upregulate these defenses, though the specific pathways are not as well-elucidated as for silibinin.
Experimental Protocols
In Vivo Hepatotoxicity Model (General Protocol)
A common experimental design to evaluate hepatoprotective agents involves inducing liver damage in rodents with a known hepatotoxin.
-
Animal Model: Male Wistar albino rats are typically used.[5]
-
Acclimatization: Animals are acclimatized to laboratory conditions for a week with standard food and water ad libitum.[5]
-
Grouping: Rats are divided into several groups:
-
Normal Control (vehicle only)
-
Toxin Control (e.g., Carbon Tetrachloride, Paracetamol)
-
Positive Control (Toxin + known hepatoprotective agent like silymarin)
-
Test Groups (Toxin + different doses of the test compound, e.g., Celosia argentea extract)[5]
-
-
Dosing: The test compound or vehicle is administered orally for a predefined period (e.g., 7 days). The hepatotoxin is administered (e.g., intraperitoneally or orally) to induce liver injury.[1][5]
-
Sample Collection: After the treatment period, animals are sacrificed, and blood and liver tissues are collected.[5]
-
Biochemical Analysis: Serum is analyzed for liver function markers such as Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP), and bilirubin.[5]
-
Oxidative Stress Assessment: Liver homogenates are used to measure levels of malondialdehyde (MDA) as an indicator of lipid peroxidation, and the activity of antioxidant enzymes like Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GSH-Px).[1]
-
Histopathology: A portion of the liver is fixed in formalin for histological examination to assess the extent of cellular damage.[5]
Conclusion
Both this compound, within Celosia argentea extracts, and silibinin are effective in protecting hepatocytes from oxidative stress. Silibinin's mechanism of action is well-characterized, primarily involving the activation of the Nrf2 pathway. The hepatoprotective activity of Celosia argentea is evident from the significant reduction in liver injury markers and oxidative stress, although the precise signaling pathways for its components like this compound require further investigation. For researchers and drug development professionals, silibinin represents a benchmark compound with a known mechanism, while this compound and other constituents of Celosia argentea offer a promising area for the discovery of novel hepatoprotective agents. Future studies should focus on isolating specific celosins and elucidating their molecular targets to fully understand their therapeutic potential.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. file.sdiarticle3.com [file.sdiarticle3.com]
- 3. rjpponline.org [rjpponline.org]
- 4. rjppd.org [rjppd.org]
- 5. journals.covenantuniversity.edu.ng [journals.covenantuniversity.edu.ng]
- 6. file.sdiarticle3.com [file.sdiarticle3.com]
- 7. Two new hepaprotective saponins from Semen celosiae - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistics for Handling Celosin I
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for the handling and disposal of Celosin I. The following procedural guidance is designed to ensure a safe laboratory environment and proper management of the substance from acquisition to disposal.
Summary of Chemical and Safety Data
While this compound is classified as a non-hazardous substance by suppliers, it is imperative to handle it with care, as with all laboratory chemicals.[1] As a fine powder, minimizing dust generation is a primary safety consideration to avoid inhalation and potential irritation.[2]
| Property | Information | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 1807732-38-2 | [1] |
| Molecular Formula | C53H82O24 | [1] |
| Molecular Weight | 1103.20 g/mol | [1] |
| Physical State | Powder | [3] |
| Hazard Classification | Not a hazardous substance or mixture | [1] |
| Storage (Powder) | -20°C for 3 years | [3] |
| Storage (in Solvent) | -80°C for 1 year | [3] |
Operational Plan: Handling this compound
1. Pre-Handling Procedures:
-
Risk Assessment: Before beginning any work, conduct a risk assessment for the specific procedures involving this compound.
-
PPE Inspection: Ensure all Personal Protective Equipment (PPE) is in good condition and readily available.
-
Work Area Preparation: Designate a specific area for handling this compound. A chemical fume hood or a powder handling enclosure is recommended to minimize inhalation of the powder.[2] The work surface should be clean and free of clutter.
-
Spill Kit: Have a spill kit readily accessible. For a non-hazardous powder, this should include a scoop, dustpan, sealable plastic bags, and appropriate cleaning materials.
2. Step-by-Step Handling Protocol:
-
Don PPE: Put on the required PPE as detailed in the table below.
-
Transfer to Hood: Conduct all weighing and handling of this compound powder inside a certified chemical fume hood or a powder handling enclosure to control dust.[2]
-
Weighing: Use a tared weigh boat or paper. Handle the container of this compound carefully to avoid generating dust.
-
Dissolving: If preparing a solution, add the solvent to the powder slowly to avoid splashing. Cap and vortex or sonicate as needed to fully dissolve.
-
Cleaning: After handling, decontaminate the work surface with an appropriate solvent (e.g., 70% ethanol) and wipe clean.
-
Doff PPE: Remove PPE in the correct order to avoid contamination: gloves, lab coat, then eye protection.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Personal Protective Equipment (PPE)
Even for non-hazardous substances, a minimum level of PPE is required to ensure personal safety in a laboratory setting.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves | Protects against incidental skin contact. |
| Eye Protection | Safety glasses with side shields or safety goggles | Protects eyes from airborne powder particles. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Generally not required if handled in a fume hood. If a hood is not available, a dust mask (e.g., N95) is recommended. | Prevents inhalation of fine powder. |
Disposal Plan
Proper disposal of chemical waste is crucial for environmental protection and laboratory safety.
1. Unused this compound:
-
As a non-hazardous solid chemical, small quantities of this compound can typically be disposed of in the regular laboratory trash, provided it is not mixed with any hazardous materials.[1][4][5]
-
It is recommended to place the powder in a sealed container (e.g., the original vial or a sealed bag) before placing it in the trash to prevent dust from becoming airborne.
2. Contaminated PPE and Materials:
-
Gloves, weigh boats, and wipes: These items, if not grossly contaminated with a hazardous substance, can be disposed of in the regular laboratory trash.
-
Empty Containers: The original container of this compound, once empty, should have its label defaced and can be disposed of in the regular trash or recycled according to institutional guidelines.[4]
Important Note: Always consult and follow your institution's specific waste disposal guidelines, as they may have procedures that supersede this general advice.[1][6][7]
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
- 1. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 2. Powder Handling - AirClean Systems [aircleansystems.com]
- 3. This compound | Hepatoprotective phytochemicals | TargetMol [targetmol.com]
- 4. sfasu.edu [sfasu.edu]
- 5. chemistry.mtsu.edu [chemistry.mtsu.edu]
- 6. sites.rowan.edu [sites.rowan.edu]
- 7. Appendix B - Disposal of Nonhazardous Laboratory Waste Down The Sanitary Sewer for Ithaca Campus | Environment, Health and Safety [ehs.cornell.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
